Isobornyl acrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-5-11(14)15-10-8-9-6-7-13(10,4)12(9,2)3/h5,9-10H,1,6-8H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGCQDPCAWOCSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C=C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859939 | |
| Record name | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA; Pellets or Large Crystals | |
| Record name | 2-Propenoic acid, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
128946-20-3, 5888-33-5 | |
| Record name | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128946-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.055 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"synthesis of isobornyl acrylate from camphene and acrylic acid"
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of isobornyl acrylate, a significant monomer in various industrial applications, through the direct esterification of camphene with acrylic acid. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, a comparative analysis of catalytic systems, and a summary of reaction conditions and yields.
Introduction
This compound (IBOA) is a valuable monomer utilized in the production of coatings, adhesives, and inks, prized for its ability to impart desirable properties such as high glass transition temperature and excellent weatherability. The primary industrial synthesis route involves the acid-catalyzed addition of acrylic acid to camphene. This guide explores the key parameters and methodologies for this synthesis, drawing from established literature and patents.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound from camphene and acrylic acid proceeds via an acid-catalyzed esterification. The reaction is initiated by the protonation of camphene, which induces a Wagner-Meerwein rearrangement to form the more stable isobornyl carbocation. This carbocation is then attacked by the hydroxyl group of acrylic acid, followed by deprotonation to yield the this compound ester.
Caption: Reaction pathway for the synthesis of this compound.
Comparative Data of Synthesis Protocols
The following tables summarize quantitative data from various reported protocols for the synthesis of this compound, offering a comparative view of different catalysts and reaction conditions.
Table 1: Solid Acid Catalyzed Synthesis of this compound
| Catalyst | Molar Ratio (Acrylic Acid:Camphene) | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Self-made Solid Acid | 1.3 | 15.5 wt% | 61 | 7.9 | 81.3 | [1][2] |
| Amberlyst 15 | 1.05:1 | 63 g (dry resin) | 25-30 | 4 | 85 | [3] |
| Phosphomolybdic Acid | 1.1:1 | 21.6 g | 80 | 3 | 50 | [4] |
| Molecular Sieve | 0.5-3:1 | 2-15 wt% | 20-120 | 3-10 | Not Specified | [5] |
| Nafion/silica (SAC 13) | 4:1 | 10 wt% | Not Specified | 2 | Not Specified | [6] |
Table 2: Process Comparison for this compound Synthesis
| Process | Reactant Composition | Crude Product Composition |
| Batchwise | 6.5% Acrylic Acid, 6% Camphene | 83% this compound, 4.5% Heavy Products |
| Blended Loop | 6% Acrylic Acid, 6% Camphene | 85% this compound, 3% Heavy Products |
Data extracted from a comparative study using an acidic resin catalyst.[3]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the synthesis of this compound.
Protocol 1: Synthesis using a Self-made Solid Acid Catalyst
This protocol is based on the optimization of reaction conditions using a response surface methodology.[1][2]
Materials:
-
Camphene
-
Acrylic Acid
-
Self-made solid acid catalyst
-
Polymerization inhibitor (e.g., hydroquinone)
Procedure:
-
Charge a reactor with camphene, acrylic acid (molar ratio of 1.3 to camphene), and the solid acid catalyst (15.5% by mass of camphene).
-
Add a polymerization inhibitor.
-
Heat the reaction mixture to 61°C and maintain for 7.9 hours with stirring.
-
After the reaction, cool the mixture and separate the catalyst by filtration.
-
The crude product is then purified, typically by vacuum distillation.
-
Characterize the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H Nuclear Magnetic Resonance (¹H NMR) to confirm purity.[1]
Protocol 2: Blended Loop Process with Amberlyst 15
This method utilizes a continuous circulation of reactants through a catalyst bed.[3]
Materials:
-
Camphene
-
Acrylic Acid (stabilized with 200 ppm of hydroquinone methyl ether - HQME)
-
Phenothiazine (polymerization inhibitor)
-
Amberlyst 15 resin (dry)
Procedure:
-
Charge a blending tank with an initial mixture of acrylic acid, camphene, and phenothiazine.
-
Cool the mixture to approximately 16-18°C.
-
Circulate the reaction mixture through a cartridge containing dry Amberlyst 15 resin.
-
Gradually introduce the remaining reactants over a period of one hour while maintaining the temperature between 25° and 30°C.
-
Extend the reaction time by an additional 3 hours at 25-30°C.
-
The crude reaction product, containing approximately 5.5% acrylic acid, 6% camphene, and 85% this compound, is then purified by distillation under reduced pressure.[3]
Protocol 3: Synthesis using Phosphomolybdic Acid Catalyst
This protocol describes a batch process using a heteropoly acid catalyst.[4]
Materials:
-
Camphene
-
Acrylic Acid (stabilized with hydroquinone and phenothiazine)
-
Phosphomolybdic acid
-
Concentrated potassium hydroxide solution
Procedure:
-
Prepare a solution of camphene in acrylic acid.
-
Suspend phosphomolybdic acid in the solution.
-
Stir the mixture for 3 hours at 80°C while bubbling air through the mixture.
-
After cooling to room temperature, add concentrated potassium hydroxide to precipitate the catalyst.
-
Filter the mixture to remove the catalyst.
-
Purify the crude product by distillation to obtain this compound.
Experimental and Purification Workflow
The general workflow for the synthesis and purification of this compound is depicted below. The process involves the initial reaction of camphene and acrylic acid in the presence of a catalyst, followed by catalyst removal and purification of the final product.
Caption: General experimental workflow for this compound synthesis.
Conclusion
The synthesis of this compound from camphene and acrylic acid is a well-established process, with various effective catalytic systems and methodologies available. The choice of catalyst and reaction conditions significantly influences the reaction efficiency and product yield. Solid acid catalysts, particularly ion-exchange resins like Amberlyst 15, offer advantages in terms of ease of separation and potential for continuous processes. Optimization of parameters such as temperature, reactant molar ratio, and catalyst loading is crucial for maximizing the yield and purity of the final product. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and professionals in the field to develop and implement robust and efficient synthesis strategies for this compound.
References
- 1. Process Optimization for Synthesis of this compound over Solid Acid Catalyst-Academax [academax.com]
- 2. researchgate.net [researchgate.net]
- 3. US5672733A - Process for the preparation of isobornyl (meth) acrylate - Google Patents [patents.google.com]
- 4. US5399744A - Method of manufacturing isobornyl (meth)acrylate - Google Patents [patents.google.com]
- 5. CN104529770A - Preparation method of this compound or isobornyl methacrylate - Google Patents [patents.google.com]
- 6. Syntheses and polymerization of monoterpene-based (meth)acrylates: IBO(M)A as a relevant monomer for industrial applications - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04663J [pubs.rsc.org]
Physicochemical Properties of Isobornyl Acrylate Monomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobornyl acrylate (IBOA) is a monofunctional monomer recognized for its unique bridged-ring structure, which imparts a desirable combination of hardness and flexibility to polymers.[1] It is frequently utilized as a reactive diluent in formulations for coatings, inks, and adhesives, particularly in UV and electron beam (EB) curable systems.[1] Its properties, such as low viscosity, high glass transition temperature (Tg), and good compatibility with a range of resins, make it a valuable component in the development of high-performance materials.[2] This guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of key chemical processes.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound monomer. It is important to note that some variations in reported values exist in the literature, which can be attributed to differences in measurement conditions and purity of the samples.
| Property | Value |
| Molecular Formula | C₁₃H₂₀O₂ |
| Molecular Weight | 208.30 g/mol |
| CAS Number | 5888-33-5 |
| Appearance | Clear, colorless to pale yellow liquid[1] |
| Odor | Characteristic mild odor[1] |
| Density | 0.98 - 1.00 g/cm³ at 20°C[1] 0.986 g/mL at 25°C[3][4][5] |
| Boiling Point | 119-121 °C at 15 mmHg[3][4][5] 185-195°C[1] |
| Melting Point | < -35°C[5] |
| Refractive Index (n20/D) | 1.476[3][4] |
| Viscosity | 9 cP at 25°C[3] 5 mPa·s at 25°C[6] |
| Flash Point | 109 °C 104°C (219.2 °F)[4] 207 °F[5] |
| Solubility | Insoluble in water; Soluble in organic solvents such as alcohols, ethers, and esters.[1] |
| Vapor Pressure | - |
Experimental Protocols
This section outlines the general methodologies for determining the key physicochemical properties of liquid monomers like this compound.
Density Measurement
The density of a liquid can be determined using several methods, with pycnometry and the oscillating tube method being common.[7][8]
-
-
A pycnometer, a flask with a precise volume, is thoroughly cleaned, dried, and weighed.
-
The pycnometer is filled with the liquid monomer, ensuring no air bubbles are present, and thermostatted to a specific temperature (e.g., 25°C).
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.
-
-
Oscillating U-Tube Method: [7][8]
-
A sample of the liquid is introduced into a U-shaped tube that is electronically excited to oscillate at its characteristic frequency.
-
The instrument measures the change in the oscillation frequency, which is directly related to the density of the sample.
-
This method is fast, requires a small sample volume, and provides high accuracy.
-
Viscosity Measurement
The viscosity of this compound can be determined using capillary viscometers, such as the Ubbelohde viscometer.[10]
-
A specific volume of the monomer is introduced into the viscometer, which is then placed in a constant temperature bath.
-
The time it takes for the liquid to flow between two marked points on the capillary is measured.
-
The kinematic viscosity is calculated from this flow time and the viscometer constant. The dynamic viscosity can then be obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
Refractive Index Measurement
The refractive index is a fundamental property that can be measured with high precision using a refractometer.[11][12][13]
-
A small drop of the this compound monomer is placed on the prism of the refractometer.
-
The instrument measures the critical angle of total reflection of a light beam (typically a sodium D-line at 589 nm) that passes through the sample.
-
The refractive index is automatically calculated from this critical angle. Temperature control is crucial for accurate measurements.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, which has a relatively high boiling point, distillation under reduced pressure is often employed to prevent decomposition.
-
The liquid is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source.
-
The pressure is reduced to a specific value (e.g., 15 mmHg).
-
The liquid is heated, and the temperature at which it boils and condenses is recorded as the boiling point at that pressure.
Solubility Determination
A qualitative assessment of solubility can be performed by mixing the monomer with various solvents.
-
A small, measured amount of this compound is added to a test tube containing a specific volume of the solvent (e.g., water, ethanol, acetone).
-
The mixture is agitated and observed for the formation of a single, clear phase (soluble) or the persistence of two distinct phases or cloudiness (insoluble or partially soluble).
Key Chemical Processes and Workflows
The following diagrams illustrate the synthesis of this compound and a typical workflow for its use in UV curing applications.
Conclusion
This compound is a versatile monomer with a well-defined set of physicochemical properties that make it suitable for a wide range of applications, particularly in the field of radiation-curable coatings and materials. Understanding these properties and the methods used to determine them is crucial for formulation development, quality control, and the prediction of end-product performance. The provided data and experimental outlines serve as a valuable resource for researchers and professionals working with this important chemical intermediate.
References
- 1. liftchem.com [liftchem.com]
- 2. foreverest.net [foreverest.net]
- 3. This compound | 5888-33-5 [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. CAS No.5888-33-5,this compound Suppliers,MSDS download [lookchem.com]
- 6. This compound IBOA MSDS/SDS | Supplier & Distributor [ascent-acrylate.com]
- 7. calnesis.com [calnesis.com]
- 8. Determination of Liquid Density - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ised-isde.canada.ca [ised-isde.canada.ca]
- 10. users.metu.edu.tr [users.metu.edu.tr]
- 11. rudolphresearch.com [rudolphresearch.com]
- 12. Basics of refractometry | Anton Paar Wiki [wiki.anton-paar.com]
- 13. mt.com [mt.com]
An In-depth Technical Guide to Isobornyl Acrylate (CAS 5888-33-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobornyl acrylate (IBOA), CAS number 5888-33-5, is a monofunctional acrylic monomer prized for its unique bicyclic structure, which imparts valuable properties to the polymers it forms. This technical guide provides a comprehensive overview of IBOA, including its chemical and physical properties, toxicological profile, and key applications, with a particular focus on its relevance to the medical and pharmaceutical fields. Detailed experimental protocols for its analysis, toxicological assessment, and polymerization are provided, alongside visualizations of its synthesis, polymerization, and mechanism of action as a contact allergen. This document is intended to serve as a thorough resource for professionals engaged in materials science, medical device development, and drug delivery research.
Core Technical Data
This compound is a clear, colorless liquid characterized by its high glass transition temperature (Tg), excellent thermal stability, and hydrophobicity. These properties make it a valuable component in a variety of applications, including coatings, inks, and adhesives.[1][2][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| CAS Number | 5888-33-5 | [4][5][6] |
| EC Number | 227-561-6 | [4][7] |
| Molecular Formula | C₁₃H₂₀O₂ | [6][8][9] |
| Molecular Weight | 208.30 g/mol | [4][6][8] |
| IUPAC Name | (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl prop-2-enoate | [10][11] |
| Appearance | Clear, colorless to pale yellow liquid | [5][10] |
| Odor | Characteristic, mild | [5] |
| Density | 0.986 g/mL at 25 °C | [6][7][9] |
| Boiling Point | 119-121 °C at 15 mmHg; ~245 °C at 760 mmHg | [6][8] |
| Melting Point | <-35 °C | [6] |
| Flash Point | 97.2 - 104 °C (closed cup) | [4][7][8] |
| Auto-ignition Temperature | 375 °C | [4] |
| Refractive Index (n²⁰/D) | 1.476 | [6][9] |
| Viscosity | 9 cP at 25 °C | [6] |
| Vapor Pressure | 0.03 mmHg at 25 °C; 1.3 Pa at 20 °C | [6][8] |
| Water Solubility | Difficult to mix in water | [6] |
| LogP (n-octanol/water) | 4.52 | [4][6] |
| Purity (Typical) | ≥98.5% | [5] |
| Inhibitor | Typically contains 100-200 ppm MEHQ (Monomethyl ether hydroquinone) | [8][9] |
Table 2: Toxicological Profile of this compound
| Endpoint | Species | Route | Value | Classification/Remarks | References |
| Acute Oral Toxicity | Rat | Oral | LD50: 4350 - 4890 mg/kg | Moderately toxic by ingestion. | [8][12][13] |
| Acute Dermal Toxicity | Rabbit | Dermal | LD50: >3000 mg/kg; >5000 mg/kg | Low toxicity by skin contact. | [8][12][13] |
| Skin Irritation | Rabbit | Dermal | Moderate irritant | Causes skin irritation. | [14] |
| Eye Irritation | - | - | Mild irritant | May cause eye irritation. | |
| Skin Sensitization | Human | Dermal | Known sensitizer | May cause an allergic skin reaction. Identified as a major allergen in medical devices. | [4][8] |
| Mutagenicity | - | In vitro | Not mutagenic | Not mutagenic in bacteria and mammalian cells. |
Table 3: Ecotoxicological Profile of this compound
| Endpoint | Species | Duration | Value | Remarks | References |
| Fish Toxicity | Danio rerio (Zebra fish) | 96 h | LC50: 0.704 mg/L | Very toxic to aquatic life. | |
| Crustacean Toxicity | Daphnia magna (Water flea) | 21 d | NOEC: 0.092 mg/L | Very toxic to aquatic life with long lasting effects. | |
| Algae Toxicity | Pseudokirchneriella subcapitata | 72 h | EC50: 1.98 mg/L | - | |
| Biodegradation | - | 28 d | 57% | Not readily biodegradable. |
Synthesis and Polymerization
This compound is commercially synthesized via the acid-catalyzed esterification of camphene with acrylic acid.[5] The resulting monomer can then be polymerized through free-radical polymerization, often initiated by UV light or heat, to form a homopolymer or copolymerized with other monomers to create materials with tailored properties.[1][3]
Diagram 1: General Synthesis and Polymerization Workflow
Caption: Workflow of IBOA synthesis and its subsequent UV-initiated polymerization.
Applications in Research and Industry
IBOA's unique properties, such as high hardness, flexibility, thermal resistance, and weatherability, make it a versatile monomer in various industrial applications.[1][8]
-
UV/EB Curable Coatings and Inks: IBOA is widely used as a reactive diluent to reduce viscosity and enhance the physical properties of the final cured product, such as scratch resistance and adhesion.[5]
-
Adhesives: It is incorporated into pressure-sensitive and structural adhesives to improve tack, cohesive strength, and thermal stability.
-
Plastics and Resins: IBOA is copolymerized with other monomers to produce high-performance acrylic resins with elevated glass transition temperatures.
-
Medical Devices: Due to its mechanical properties, IBOA has been used in the plastics and adhesives of medical devices, such as continuous glucose monitors and insulin pumps.[4][10] This application, however, has raised significant concerns due to its potential for skin sensitization.
Relevance to Drug Development: A Contact Allergen
While not a therapeutic agent itself, IBOA has become highly relevant to drug development and patient care due to its identification as a significant contact allergen in wearable medical devices used for diabetes management.[4][6][8] Residual, unpolymerized IBOA monomer can leach from the device's plastic housing or adhesive and migrate to the skin.[8][9] This has led to an increase in cases of allergic contact dermatitis (ACD) among users of these devices.[4][6]
Mechanism of Skin Sensitization
This compound is a small, reactive molecule that can penetrate the stratum corneum. It is not an allergen itself but acts as a hapten. In the skin, it covalently binds to endogenous proteins, forming a hapten-protein conjugate. This new complex is recognized as foreign by the immune system's antigen-presenting cells (like Langerhans cells), initiating a Type IV hypersensitivity reaction upon initial (sensitization) and subsequent (elicitation) exposures.[9]
Diagram 2: Proposed Mechanism of IBOA-Induced Skin Sensitization
Caption: The haptenation mechanism leading to IBOA-induced allergic contact dermatitis.
Experimental Protocols
The following sections provide detailed methodologies for the assessment and use of this compound.
Toxicological Assessment
-
Objective: To determine the acute oral toxicity (LD50) of IBOA.
-
Test Animals: Healthy, young adult Wistar rats (female, nulliparous, and non-pregnant), fasted overnight prior to administration.[12]
-
Housing: Animals are housed in a controlled environment (22 ± 3°C, 30-70% humidity) with a 12-hour light/dark cycle.
-
Dose Administration:
-
The test substance is administered as a single dose by oral gavage.
-
A sighting study is performed with one animal per step at dose levels of 5, 50, 300, and 2000 mg/kg to determine the starting dose for the main study.
-
For the main study, a group of five animals is used for the selected starting dose. Depending on the outcome (mortality or evident toxicity), further groups are dosed at higher or lower fixed doses.
-
-
Observations:
-
Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, dyspnea, changes in skin and hair), and behavioral changes immediately after dosing, at regular intervals for the first 24 hours, and daily thereafter for 14 days.[1]
-
Body weights are recorded prior to administration and at least weekly thereafter.
-
-
Necropsy: All animals (those that die during the study and survivors at the end of the 14-day period) are subjected to a gross necropsy.
-
Data Analysis: The LD50 is estimated based on the observed mortality at the different dose levels.
-
Objective: To determine the acute dermal toxicity (LD50) of IBOA.
-
Test Animals: Healthy, young adult New Zealand White rabbits, with the fur on their backs clipped 24 hours before the test.[12]
-
Dose Application:
-
The test substance is applied uniformly over a shaved area of approximately 10% of the total body surface.
-
A single dose (e.g., a limit test of 3000 or 5000 mg/kg) is applied to the skin.[12]
-
The treated area is covered with a porous gauze dressing and non-irritating tape (occlusive dressing) for 24 hours.
-
-
Observations:
-
After the 24-hour exposure period, the dressing is removed, and the treated skin is wiped to remove any residual test substance.
-
Animals are observed for mortality and signs of toxicity for at least 14 days. Skin irritation at the site of application is also recorded.
-
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
-
Data Analysis: The LD50 is determined. If no mortality is observed at the limit dose, the LD50 is reported as being greater than that dose.
Analytical Chemistry
-
Objective: To quantify the amount of unreacted IBOA monomer in a solid polymer or adhesive sample.
-
Sample Preparation (Solvent Extraction):
-
Accurately weigh approximately 0.5-1.0 g of the polymer sample into a glass vial.
-
Add a known volume (e.g., 5 mL) of a suitable extraction solvent such as ethyl acetate or acetone.[8]
-
Add an appropriate internal standard.
-
Seal the vial and agitate using an ultrasonic bath for 30-60 minutes to extract the monomer.
-
Centrifuge the sample to separate the polymer residue.
-
Carefully transfer the supernatant (extract) to a clean vial for analysis. For some resins, precipitation of the polymer with a solvent like methanol may be required before analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or similar.
-
Mass Spectrometer: Agilent 5977B or similar.
-
Column: DB-WAX or a 5% phenyl methyl siloxane capillary column (e.g., 30-60 m length, 0.25 mm I.D., 0.25-1.4 µm film thickness).[12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector: Splitless or split mode (e.g., 5:1 ratio) at 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280-300 °C, and hold for 5-10 minutes.
-
MS Conditions: Electron Ionization (EI) mode at 70 eV. Data acquired in both full scan mode (to confirm identity) and Selected Ion Monitoring (SIM) mode (for quantification).
-
-
Quantification:
-
Prepare a calibration curve using standards of IBOA of known concentrations in the same solvent.
-
Quantify the IBOA in the sample extract by comparing its peak area (normalized to the internal standard) against the calibration curve.
-
Diagram 3: Workflow for Allergen Identification in Medical Devices
Caption: A systematic workflow combining chemical analysis and clinical testing.
Material Science
-
Objective: To synthesize poly(this compound) via free-radical polymerization.
-
Materials:
-
This compound (IBOA) monomer (inhibitor removed if necessary by passing through a column of basic alumina).
-
Free-radical initiator (e.g., Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)), ~1% w/w of the monomer.
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene).
-
Polymerization tube or round-bottom flask with a condenser and nitrogen inlet.
-
-
Procedure:
-
Dissolve the IBOA monomer and the initiator in the solvent within the reaction vessel.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 20-30 minutes to remove oxygen, which inhibits radical polymerization.
-
Immerse the reaction vessel in a preheated oil bath at the desired reaction temperature (e.g., 65-80 °C).
-
Allow the polymerization to proceed for a set time (e.g., 12-24 hours) under an inert atmosphere with stirring.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as ethanol or methanol, while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
Purify the polymer by re-dissolving it in a small amount of a good solvent (e.g., dichloromethane) and re-precipitating it.
-
Dry the final polymer product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Conclusion
This compound (CAS 5888-33-5) is a monomer with significant industrial utility due to the desirable properties it imparts to polymers. For professionals in drug development and medical research, a thorough understanding of IBOA is critical, not for its therapeutic potential, but for its role as a leachable impurity and potent contact allergen in medical devices. The increasing prevalence of IBOA-induced allergic contact dermatitis necessitates rigorous analytical monitoring of medical device components and the development of alternative, non-sensitizing materials. The data and protocols presented in this guide aim to equip researchers with the foundational knowledge required to safely handle, analyze, and innovate with this versatile yet challenging chemical compound.
References
- 1. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Simultaneous determination of seven acrylates in food contact paper products by GC/MS and modified QuEChERS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. This compound - analysis - Analytice [analytice.com]
- 11. scioninstruments.com [scioninstruments.com]
- 12. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gcms.cz [gcms.cz]
- 14. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermal Properties of Isobornyl Acrylate: Glass Transition Temperature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of isobornyl acrylate (IBA), with a primary focus on its glass transition temperature (Tg). This compound is a monomer utilized in the synthesis of polymers with notable thermal and mechanical characteristics. Its bulky bicyclic side group imparts high rigidity to the polymer backbone, resulting in a high glass transition temperature. This property is of significant interest in various applications, including coatings, adhesives, and in the formulation of advanced materials for drug delivery systems.
Quantitative Data on the Glass Transition Temperature of Poly(this compound) and its Copolymers
The glass transition temperature of poly(this compound) (PIBA) and its copolymers is a critical parameter influencing their end-use applications. A summary of reported Tg values from various studies is presented below. These values are primarily determined by Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA), and Thermomechanical Analysis (TMA).
| Polymer System | Reported Tg (°C) | Measurement Technique | Key Experimental Parameters | Reference |
| Poly(this compound) Homopolymer | 96 | Not Specified | Not Specified | [1] |
| Poly(this compound) Homopolymer | 94 | Not Specified | Not Specified | [2] |
| Poly(this compound-co-isobutyl acrylate) | -24.15 to 41.85 | DSC | Heating rate: 10°C/min | [1][3] |
| Poly(this compound-co-n-butyl acrylate) | Tunable | DSC, DMA | Not Specified | [4] |
| Poly(this compound-co-2-ethylhexyl acrylate) | -65.15 to 5.85 | DSC | Not Specified | [1] |
| Poly(isobornyl methacrylate) Homopolymer | up to 201 | TMA | Not Specified | [5] |
| Poly(isobornyl methacrylate-co-benzyl methacrylate) | Increasing with IBMA content | DTA | Not Specified | [6] |
Factors Influencing the Glass Transition Temperature
The glass transition temperature of polymers derived from this compound is not a fixed value but is influenced by several factors:
-
Copolymerization: The incorporation of comonomers with lower Tg values, such as n-butyl acrylate or isobutyl acrylate, can effectively lower the Tg of the resulting copolymer in a predictable manner. This allows for the tuning of the material's properties for specific applications.[1][4]
-
Crosslinking: The introduction of crosslinking agents, like 1,6-hexanedioldiacrylate, increases the rigidity of the polymer network, leading to a higher Tg.[1][7]
-
Molecular Weight: As with most polymers, the Tg of poly(this compound) is dependent on its molecular weight.
-
Purity of Monomer: The presence of impurities in the this compound monomer can affect the polymerization process and the final thermal properties of the polymer.
-
Additives: The inclusion of plasticizers or other additives can alter the intermolecular forces and free volume within the polymer matrix, thereby influencing the Tg.
Experimental Protocols for Determining Glass Transition Temperature
The determination of the glass transition temperature is crucial for characterizing this compound-based polymers. The most common techniques employed are Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA), and Thermomechanical Analysis (TMA).
Differential Scanning Calorimetry (DSC)
DSC is a widely used thermal analysis technique to measure the heat flow into or out of a sample as a function of temperature or time. The glass transition is observed as a step-like change in the heat capacity of the material.
Methodology:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.
-
Thermal Program:
-
An initial heating scan is often performed to erase any previous thermal history of the sample.
-
The sample is then cooled to a temperature well below the expected Tg.
-
A second heating scan is performed at a controlled rate, typically 10°C/min, through the glass transition region.[3]
-
-
Data Analysis: The glass transition temperature is determined from the resulting heat flow curve, often taken as the midpoint of the step change in heat capacity.
Dynamic Mechanical Analysis (DMA)
DMA is a powerful technique for probing the viscoelastic properties of materials. It measures the storage modulus (E'), loss modulus (E''), and tan delta (the ratio of loss to storage modulus) as a function of temperature, frequency, or time. The glass transition is associated with a significant drop in the storage modulus and peaks in the loss modulus and tan delta.
Methodology:
-
Sample Preparation: A rectangular or cylindrical sample of the polymer is prepared with precise dimensions.
-
Instrument Setup: The sample is mounted in the DMA instrument in a suitable clamping geometry (e.g., tensile, three-point bending, or cantilever).
-
Test Parameters:
-
A sinusoidal strain or stress is applied to the sample at a fixed frequency (e.g., 1 Hz).
-
The temperature is ramped at a controlled rate (e.g., 3-5°C/min) through the glass transition region.
-
-
Data Analysis: The Tg can be identified as the temperature at which the peak of the tan delta curve occurs, or sometimes as the peak of the loss modulus curve.
Logical Workflow for Tg Determination
The following diagram illustrates the logical workflow for determining the glass transition temperature of a poly(this compound) sample.
Caption: Workflow for Tg Determination.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Reactivity of the Acrylate Group in Isobornyl Acrylate (IBOA)
Introduction
This compound (IBOA) is a monofunctional monomer characterized by a bulky, bicyclic isobornyl group attached to an acrylate moiety.[1] This unique structure imparts a combination of desirable properties to the resulting polymers, including high glass transition temperature (Tg), thermal resistance, good hardness, and flexibility.[1] The reactivity of the acrylate group is central to the polymerization of IBOA and its incorporation into various materials. This guide provides a detailed examination of the factors governing the reactivity of the acrylate group in IBOA, common polymerization methods, and the experimental protocols used to characterize these reactions. The information presented is intended to be a valuable resource for professionals in research, science, and drug development who are working with or considering the use of IBOA in their applications.
The Acrylate Group: A Hub of Reactivity
The reactivity of the acrylate group in IBOA is primarily dictated by the electron-withdrawing nature of the carbonyl group and the steric hindrance imposed by the bulky isobornyl group. The carbonyl group polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack and the double bond itself reactive towards free radicals.
Factors Influencing the Reactivity of the Acrylate Group in IBOA
Several factors can influence the reactivity of the acrylate group in IBOA, including:
-
Steric Hindrance: The bulky isobornyl group can sterically hinder the approach of reactants to the acrylate double bond. This can affect the rate of polymerization and the tacticity of the resulting polymer.[2]
-
Electron-Withdrawing Effects: The ester carbonyl group withdraws electron density from the double bond, making it more electrophilic and susceptible to nucleophilic attack (Michael addition) and more reactive in free-radical polymerization.
-
Temperature: Higher temperatures generally increase the rate of polymerization by increasing the rate of initiator decomposition and the propagation rate constant.
-
Initiator Concentration: In free-radical polymerization, a higher initiator concentration leads to a higher concentration of radicals and thus a faster rate of polymerization.[3]
-
Solvent: The choice of solvent can influence the polymerization kinetics by affecting the solubility of the monomer and polymer, as well as the conformation of the growing polymer chains.[4]
References
Isobornyl Acrylate: A Comprehensive Toxicological Profile and Safety Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobornyl acrylate (IBOA) is a monofunctional monomer utilized in the production of various polymers for applications in inks, adhesives, coatings, and sealants.[1][2] Its use in medical devices, such as glucose monitoring systems and insulin pumps, has also been documented.[1][3][4][5] Given its potential for human exposure, a thorough understanding of its toxicological profile and safety is paramount for risk assessment and the development of safe handling and use guidelines. This technical guide provides an in-depth review of the available toxicological data for this compound, including summaries of key studies, detailed experimental protocols, and an overview of its toxicological mechanisms.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 5888-33-5 | [6][7] |
| Molecular Formula | C13H20O2 | [6] |
| Molecular Weight | 208.3 g/mol | [8] |
| Appearance | Colorless liquid | [9] |
| Boiling Point | 104 - 106 °C | [10] |
| Flash Point | 108 °C | [10] |
| Water Solubility | Immiscible | [10] |
| Log Kow | 4.52 | [6] |
Toxicological Profile
Acute Toxicity
This compound exhibits low acute toxicity via oral and dermal routes of exposure.
| Route | Species | Test | Value | GHS Classification | Reference |
| Oral | Rat | LD50 | 2,300 - 5,750 mg/kg bw | Not Classified | [4][6][8][11] |
| Dermal | Rabbit | LD50 | > 3,000 mg/kg bw | Not Classified | [7][11][12] |
| Inhalation | Rat | LC50 | No deaths at saturated vapor (1 h) | Not Classified | [12] |
Experimental Protocols
Acute Oral Toxicity (OECD 423)
A study following a protocol comparable to OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method) was conducted.
-
Test System: Male Wistar rats.[5]
-
Procedure: Fasted rats were administered a single oral dose of this compound. The starting dose was selected from fixed levels of 5, 50, 300, or 2000 mg/kg body weight.[13] The procedure involved a stepwise administration to groups of three animals.[13] The observation period was 14 days, during which mortality, clinical signs, and body weight changes were recorded.[5][14]
-
Endpoint: The LD50 was determined to be 4350 mg/kg bw.[5]
Acute Dermal Toxicity (Comparable to OECD 402)
A study was conducted to assess the acute dermal toxicity of this compound.
-
Test System: Male New Zealand White rabbits.[5]
-
Procedure: The test substance was applied to the clipped, intact, and abraded skin of the animals under an occlusive dressing for a 24-hour exposure period.[5] A limit test was performed at a dose of 3000 mg/kg body weight.[5] The animals were observed for 14 days for signs of toxicity and mortality.
-
Endpoint: The dermal LD50 was determined to be greater than 3000 mg/kg bw.[5]
Irritation and Sensitization
This compound is classified as a skin irritant and a skin sensitizer. It is also considered to be a serious eye irritant.[9][11][15]
| Endpoint | Species | Result | GHS Classification | Reference |
| Skin Irritation | Rabbit | Moderate irritation | Category 2 | [12][16] |
| Eye Irritation | Rabbit | Moderate irritation | Category 2A | [6][16] |
| Skin Sensitization | Mouse | Sensitizing | Category 1A | [9][11][15] |
Experimental Protocols
Skin Irritation
-
Test System: Rabbits.
-
Procedure: A small amount of this compound was applied to a shaved area of the rabbits' skin under a semi-occlusive dressing. The exposure period was 24 hours.[12] Skin reactions, such as erythema and edema, were observed and scored at specific time points after patch removal.
-
Endpoint: The substance was found to be a moderate skin irritant.[12][16]
Skin Sensitization: Local Lymph Node Assay (LLNA)
The skin sensitization potential of this compound has been confirmed through the murine Local Lymph Node Assay (LLNA).[11]
-
Test System: Mice.[11]
-
Procedure: The test substance, at various concentrations in a suitable vehicle, is applied to the dorsal surface of the mouse ear for three consecutive days.[1][17] On day 6, the mice are injected intravenously with ³H-methyl thymidine.[17] Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.[17] The proliferation of lymphocytes in the lymph nodes is measured by the incorporation of ³H-methyl thymidine and is expressed as the Stimulation Index (SI).[18]
-
Endpoint: An SI value of 3 or greater is considered a positive response, indicating that the substance is a skin sensitizer.[17][18] this compound was positive in the LLNA.[11]
Repeated Dose Toxicity
Currently, there is limited publicly available data on the repeated dose toxicity of this compound.
Genotoxicity
This compound has shown mixed results in in vitro genotoxicity assays. It was not mutagenic in a bacterial reverse mutation assay (Ames test).[6] However, both positive and negative results have been reported in in vitro mammalian cell assays.[12]
| Test | System | Result | Reference |
| Ames Test | S. typhimurium | Negative | [6][11] |
| In vitro Mammalian Cell Micronucleus Test | Animal cells | Positive and Negative results reported | [12] |
Experimental Protocols
Bacterial Reverse Mutation Test (Ames Test)
-
Test System: Salmonella typhimurium strains (e.g., TA100, TA1535) that are auxotrophic for histidine.[19][20][21]
-
Procedure: The bacterial strains are exposed to various concentrations of this compound, both with and without an exogenous metabolic activation system (S9 mix).[21] The mixture is plated on a minimal glucose agar medium lacking histidine.[20][22] After incubation for 48-72 hours, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.[22]
-
Endpoint: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[22] this compound was found to be non-mutagenic in this assay.[6][11]
In Vitro Mammalian Cell Micronucleus Test
-
Test System: Mammalian cell lines (e.g., human lymphocytes, TK6 cells).[16][23]
-
Procedure: The cells are exposed to the test substance with and without metabolic activation.[23] To identify cells that have undergone mitosis during or after treatment, a cytokinesis inhibitor like cytochalasin B is often used, resulting in binucleated cells.[24][25][26] After a suitable exposure and recovery period, the cells are harvested, fixed, and stained. The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm) in binucleated cells is determined by microscopic analysis.[24][25][26]
-
Endpoint: A significant increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome number-altering) activity.[23]
Carcinogenicity
There is no evidence to suggest that this compound is carcinogenic. It is not classified as a carcinogen by major regulatory agencies such as IARC, NTP, ACGIH, or OSHA.[12] Studies on other lower acrylates suggest that any tumorigenic effects observed are secondary to chronic irritation and are not due to a genotoxic mechanism.[6][7]
Reproductive and Developmental Toxicity
Based on available data, this compound is not classified for reproductive toxicity.[6][8] In a reproductive/developmental effects screening assay in rats, no birth defects were observed at dose levels that produced toxic effects in the mothers and offspring.[12]
Toxicokinetics and Metabolism
Acrylates are known to be rapidly metabolized. The primary pathways are hydrolysis by carboxylesterases and conjugation with glutathione.[6] The electrophilic nature of the acrylate moiety allows it to react with nucleophiles such as the thiol group of glutathione in a Michael-type addition reaction.[15] This conjugation is a key detoxification pathway.[11][27]
Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of acrylate toxicity is believed to be related to its reactivity as a Michael acceptor.
Caption: General mechanism of acrylate toxicity.
The electrophilic α,β-unsaturated carbonyl group of this compound can react with cellular nucleophiles, such as the thiol group in glutathione, via a Michael addition reaction.[15] This can lead to the depletion of cellular glutathione, a key antioxidant, resulting in oxidative stress and subsequent cellular damage and inflammation, which manifests as irritation and sensitization.[11]
Experimental Workflow Example
The following diagram illustrates a general workflow for assessing the toxicological profile of a substance like this compound.
Caption: General toxicological testing workflow.
Conclusion
This compound possesses a low order of acute toxicity. The primary toxicological concerns are skin and eye irritation and skin sensitization.[6][15][16] While there is some evidence of in vitro genotoxic potential, the overall weight of evidence, including the lack of carcinogenicity in related acrylates, suggests that it is unlikely to be a genotoxic carcinogen in vivo.[6][12] The observed toxicity is likely mediated by its reactivity as a Michael acceptor, leading to cellular depletion of antioxidants and subsequent oxidative stress. Professionals handling this compound should adhere to appropriate safety precautions, including the use of personal protective equipment to prevent skin and eye contact.[6][15]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Allergic contact dermatitis caused by this compound in Freestyle® Libre, a newly introduced glucose sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. redox.com [redox.com]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of the genotoxic, mutagenic, and carcinogenic potentials of several lower acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. safecosmetics.org [safecosmetics.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Further Evidence of Severe Allergic Contact Dermatitis From this compound While Using a Continuous Glucose Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-toxicity relationships of acrylic monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characteristics and mechanisms of acrylate polymer damage to maize seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Acute toxicity assessment for TiO2 photocatalyst (GST) made from wastewater using TiCl4 in rat [eaht.org]
- 15. Mechanisms of Action of (Meth)acrylates in Hemolytic Activity, in Vivo Toxicity and Dipalmitoylphosphatidylcholine (DPPC) Liposomes Determined Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alegesanatos.ro [alegesanatos.ro]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Local lymph node assay - Wikipedia [en.wikipedia.org]
- 19. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 20. ossila.com [ossila.com]
- 21. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bibliotekanauki.pl [bibliotekanauki.pl]
- 23. x-cellr8.com [x-cellr8.com]
- 24. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 25. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Mechanistic insight into acrylate metabolism and detoxification in marine dimethylsulfoniopropionate-catabolizing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Isobornyl Acrylate: A Bio-Based Monomer from Monoterpenes for Advanced Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isobornyl acrylate (IBOA), a monofunctional monomer derived from the monoterpene camphene, is a versatile building block for a wide range of polymeric materials. Its unique bicyclic structure imparts a favorable combination of properties, including high glass transition temperature (Tg), good thermal stability, and excellent flexibility, making it a valuable component in coatings, adhesives, and inks. Increasingly, the bio-based origin of IBOA is driving its adoption in applications where sustainability and performance are paramount. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis from monoterpenes, key physicochemical and mechanical properties, and its emerging applications in the biomedical and pharmaceutical fields, particularly in drug delivery systems and medical devices. Detailed experimental protocols for its synthesis and characterization are also presented.
Introduction
The growing demand for sustainable and high-performance materials has spurred research into bio-based monomers. Monoterpenes, naturally abundant C10 hydrocarbons, represent a promising renewable feedstock for the chemical industry. This compound, derived from the monoterpene camphene, which can be obtained from the isomerization of α-pinene found in turpentine, is a prime example of a value-added chemical synthesized from these natural resources.[1][2]
The rigid, bulky bicyclic structure of the isobornyl group provides polymers with a high glass transition temperature, contributing to hardness and thermal resistance.[3] Simultaneously, its monofunctional nature prevents extensive cross-linking, resulting in polymers with good flexibility and impact resistance.[3] This unique combination of properties makes IBOA an attractive monomer for a variety of applications, including radiation-curable coatings, pressure-sensitive adhesives, and printing inks.[4][5]
For researchers and professionals in drug development, the biocompatibility and physical properties of IBOA-based polymers are of particular interest. These polymers are being explored for use in transdermal drug delivery patches, dental composites, and other medical devices where adhesion, flexibility, and controlled release are critical performance attributes.[6][7][8] This guide will delve into the technical details of this compound, providing the necessary information for its synthesis, characterization, and application in advanced materials.
Synthesis of this compound from Monoterpenes
The primary route for the industrial synthesis of this compound involves the direct esterification of camphene with acrylic acid.[9] Camphene itself is typically produced through the isomerization of α-pinene, a major constituent of turpentine.[2]
Synthesis Pathway
The overall synthesis can be represented as a two-step process starting from α-pinene. The first step is the isomerization of α-pinene to camphene, which is often catalyzed by a solid acid catalyst like titanium dioxide. The subsequent step is the esterification of camphene with acrylic acid to yield this compound. This reaction is also acid-catalyzed, with ion-exchange resins such as Amberlyst 15 being commonly employed.
Experimental Protocols
This protocol is based on established literature procedures for the acid-catalyzed esterification of camphene.[9]
Materials:
-
Camphene
-
Acrylic acid
-
Amberlyst 15 (cation exchange resin)
-
Phenothiazine (polymerization inhibitor)
-
Sodium hydroxide (NaOH) solution (for washing)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine camphene, acrylic acid (a slight molar excess, e.g., 1.3:1 acrylic acid to camphene), Amberlyst 15 (e.g., 12% by weight of the reactants), and a polymerization inhibitor such as phenothiazine (e.g., 0.03% by weight).[9]
-
Heat the reaction mixture to a specified temperature (e.g., 60-80°C) and stir for a designated period (e.g., 4-8 hours).[9]
-
Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the Amberlyst 15 catalyst.
-
Transfer the filtrate to a separatory funnel and wash sequentially with a dilute NaOH solution to remove unreacted acrylic acid, followed by water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
Physicochemical and Mechanical Properties
The properties of this compound and its corresponding polymers are crucial for determining their suitability for various applications.
Properties of this compound Monomer
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₂₀O₂ | [10] |
| Molecular Weight | 208.30 g/mol | [10] |
| Appearance | Colorless to light yellow liquid | [11] |
| Density | ~0.986 g/mL at 25°C | [11] |
| Boiling Point | 119-121°C at 15 mmHg | [11] |
| Refractive Index (n20/D) | ~1.476 | [12] |
| Viscosity | Low | [3] |
Properties of Poly(this compound) and its Copolymers
The polymerization of IBOA leads to polymers with distinct thermal and mechanical properties. These properties can be tailored by copolymerization with other monomers.
| Property | Value | Reference(s) |
| Glass Transition Temp. (Tg) | 94°C (homopolymer) | [13] |
| Hardness | Good hardness and resiliency | [3] |
| Flexibility | Good flexibility and impact resistance | [3] |
| Thermal Stability | Good, degradation occurs in one stage for poly(isobornyl methacrylate) | [7] |
| Tensile Strength | Copolymers with MMA show high tensile strength. | |
| Elongation at Break | Copolymers with MMA show good elongation at break. |
Characterization
Standard analytical techniques are used to confirm the identity and purity of this compound and to characterize the resulting polymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum of this compound will show characteristic peaks for the vinyl protons of the acrylate group (typically in the range of 5.8-6.4 ppm) and the protons of the bicyclic isobornyl group. ¹³C NMR will confirm the presence of the carbonyl carbon of the ester and the carbons of the isobornyl cage.[1][8][14]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the monomer and to monitor the polymerization process. The spectrum of this compound will exhibit a strong absorption band for the C=O stretching of the ester group (around 1720-1740 cm⁻¹) and bands corresponding to the C=C stretching of the acrylate group (around 1620-1640 cm⁻¹). The disappearance of the C=C band is indicative of successful polymerization.[15][16]
Applications in Drug Development and Medical Devices
The unique properties of this compound-based polymers make them suitable for various applications in the pharmaceutical and biomedical fields.
Transdermal Drug Delivery Systems
Polymers based on this compound and its methacrylate analogue (IBOMA) are used as pressure-sensitive adhesives in transdermal drug delivery patches. The incorporation of IBOA can enhance the adhesive and cohesive properties of the patch, ensuring good skin contact for efficient drug delivery.[6][17] The hydrophobic nature of the isobornyl group can also influence the release kinetics of lipophilic drugs.
Dental Composites and Bone Cement
In dental restorative materials, isobornyl methacrylate is used as a diluent comonomer to reduce the viscosity of the resin matrix and to decrease polymerization shrinkage.[7][16] This leads to dental composites with improved mechanical properties and better marginal integrity. Similarly, in bone cements, the use of IBOA or IBOMA can reduce adverse biological effects during implantation.[4]
Biocompatibility Considerations
While IBOA-based polymers are used in medical devices, it is important to note that residual monomer can be a sensitizer. Cases of allergic contact dermatitis have been reported in patients using medical devices containing this compound, such as glucose monitoring systems.[1][8] Therefore, thorough purification to remove unreacted monomer and comprehensive biocompatibility testing are crucial for any biomedical application.
Logical Relationships and Applications Overview
The following diagram illustrates the logical flow from the bio-based source to the final applications of this compound.
Conclusion
This compound is a valuable bio-based monomer that offers a unique combination of hardness, flexibility, and thermal stability to polymeric materials. Its synthesis from readily available monoterpenes positions it as a sustainable alternative to petroleum-derived monomers. For drug development professionals and researchers, IBOA-based polymers present opportunities for creating advanced drug delivery systems and medical devices with tailored properties. However, careful consideration of purification and biocompatibility is essential for its safe and effective use in biomedical applications. Further research into the relationship between the structure of IBOA copolymers and their drug release kinetics will undoubtedly expand their utility in the pharmaceutical industry.
References
- 1. deepdyve.com [deepdyve.com]
- 2. Physicochemical properties of flowable composites using isobornyl methacrylate as diluent monomer | Journal of Applied Oral Science [revistas.usp.br]
- 3. Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition [mdpi.com]
- 4. foreverest.net [foreverest.net]
- 5. Synthesis Solutions | this compound (IBOA) supplier distributor | 5888-33-5 [barentz-na.com]
- 6. Sustainable UV-Crosslinkable Acrylic Pressure-Sensitive Adhesives for Medical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of this compound Content in Medical Devices for Diabetes Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Hazard of Isobornyl acrylate_Chemicalbook [chemicalbook.com]
- 10. This compound | C13H20O2 | CID 639970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 异冰片基丙烯酸酯 technical grade, contains 200 ppm monomethyl ether hydroquinone as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Poly(this compound) – scipoly.com [scipoly.com]
- 14. Physicochemical properties of flowable composites using isobornyl methacrylate as diluent monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Physicochemical properties of flowable composites using isobornyl methacrylate as diluent monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Methodological & Application
Application Notes and Protocols: UV/EB Curing of Coatings Containing Isobornyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, curing, and characterization of ultraviolet (UV) and electron beam (EB) curable coatings containing isobornyl acrylate (IBOA). IBOA is a monofunctional reactive diluent widely used in energy-curable systems to reduce viscosity and enhance the performance of coatings. Its unique cyclic structure imparts desirable properties such as high hardness, excellent flexibility, and low shrinkage upon curing.[1]
Introduction to this compound in UV/EB Curing
This compound (IBOA) is a valuable monomer in the formulation of UV and EB curable coatings. As a reactive diluent, it effectively lowers the viscosity of high molecular weight oligomers, facilitating easier application and improved flow and leveling.[1] Unlike traditional solvents, IBOA is a 100% reactive monomer, meaning it becomes an integral part of the cured coating, contributing to its final properties without the emission of volatile organic compounds (VOCs).[1]
The key benefits of incorporating IBOA in UV/EB curable formulations include:
-
Viscosity Reduction: Significantly lowers the viscosity of formulations, allowing for higher solids content and easier application.
-
Improved Hardness and Flexibility: The bulky, bicyclic structure of IBOA contributes to the formation of hard, yet flexible, cured films.[2]
-
Enhanced Adhesion: Promotes adhesion to a variety of substrates, including plastics and metals.[3]
-
Low Shrinkage: Exhibits low volume shrinkage during polymerization, which minimizes internal stress and improves the overall integrity of the coating.[3]
-
Good Thermal and Chemical Resistance: Contributes to the durability and resistance of the cured coating to heat and chemicals.[3]
Data Presentation: Performance of IBOA in UV-Curable Coatings
The inclusion of this compound as a reactive diluent can significantly impact the final properties of a UV-cured coating. The following tables summarize quantitative data on the performance of coatings containing IBOA compared to other reactive diluents.
Table 1: Comparison of Coating Properties with Different Reactive Diluents
| Property | P-IBOA (this compound) | P-IBOMA (Isobornyl Methacrylate) | P-TPGDA (Tripropylene Glycol Diacrylate) | P-HDDA (1,6-Hexanediol Diacrylate) |
| Glass Transition Temperature (Tg) | Lower | Lower | Higher | Higher |
| Crosslink Density | Lower | Lower | Higher | Higher |
| Pencil Hardness | Lower | Lower | Higher | Higher |
| Viscosity of Formulation | Excellent Dilution | Good Dilution | Good Dilution | Excellent Dilution (Lowest) |
Source: Adapted from a study on UV-curable polyurethane acrylate coatings.[4]
Table 2: Physical Properties of a UV-Curable Coating Formulation Containing IBOA
| Component | Weight Percentage (%) |
| This compound (IBOA) | 20.2 |
| Acryloyl Morpholine (ACMO) | 37.0 |
| t-Butylcyclohexyl Acrylate (TBCH) | 19.1 |
| Flow Control Additive | 0.1 |
| Stabilizer | 0.1 |
| Norrish Type I Photoinitiator | 11.5 |
| Co-initiator | 4.5 |
Source: Based on a patented UV-curable ink composition.[5]
Experimental Protocols
This section provides detailed methodologies for the preparation, application, and characterization of UV-curable coatings containing this compound.
Formulation of a UV-Curable Clear Coat
This protocol describes the preparation of a basic UV-curable clear coat formulation incorporating IBOA.
Materials:
-
Epoxy Acrylate Oligomer
-
This compound (IBOA)
-
Tripropylene Glycol Diacrylate (TPGDA)
-
Photoinitiator (e.g., 2-Hydroxy-2-methyl-1-phenyl-propan-1-one)
-
Leveling Agent
Equipment:
-
High-speed mixer
-
Beakers
-
Stirring rods
-
Weighing scale
Procedure:
-
In a beaker, weigh the epoxy acrylate oligomer.
-
Add the reactive diluents, IBOA and TPGDA, to the oligomer while stirring.
-
Continue mixing at a moderate speed until a homogeneous mixture is obtained.
-
Add the photoinitiator and leveling agent to the mixture.
-
Increase the mixing speed and continue to stir for 10-15 minutes to ensure all components are fully dissolved and evenly dispersed.
-
Allow the formulation to degas at room temperature before application.
Coating Application and UV Curing
This protocol outlines the steps for applying the formulated coating to a substrate and curing it using a UV lamp.
Materials:
-
Prepared UV-curable formulation
-
Substrate (e.g., mild steel panels)
-
Bar applicator (for controlled film thickness)
-
UV curing unit with a high-pressure mercury lamp
Procedure:
-
Ensure the substrate is clean, dry, and free of any contaminants.
-
Using a bar applicator, apply the formulated coating onto the substrate to achieve a uniform wet film thickness (e.g., 60 µm).[2]
-
Immediately place the coated substrate on the conveyor belt of the UV curing unit.
-
Cure the coating by passing it under the high-pressure mercury lamp. The curing parameters will depend on the specific formulation and equipment. A typical starting point is a lamp power of 4 kW and an exposure time of 20 seconds.[2]
-
Allow the cured coating to cool to room temperature before handling and testing.
Characterization of the Cured Coating
This section details common methods for evaluating the properties of the cured coating.
-
Use a multi-blade cutting tool to make a series of parallel cuts through the coating to the substrate.
-
Make a second series of cuts at a 90-degree angle to the first, creating a cross-hatch pattern.
-
Apply a specified pressure-sensitive tape over the cross-hatched area and smooth it down firmly.
-
Rapidly pull the tape off at a 180-degree angle.
-
Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale.[5][6]
-
Use a set of calibrated pencils of varying hardness (e.g., 6B to 6H).
-
Starting with a softer pencil, hold it at a 45-degree angle to the coated surface and push it forward with firm pressure.
-
Observe if the pencil scratches or gouges the coating.
-
Repeat the test with pencils of increasing hardness until a pencil that scratches the coating is found.
-
The pencil hardness is reported as the hardness of the hardest pencil that does not scratch the coating.
-
Saturate a piece of cheesecloth with methyl ethyl ketone (MEK).
-
Rub the cloth back and forth over the cured coating with moderate pressure. One back-and-forth motion constitutes one double rub.
-
Count the number of double rubs until the coating is marred or removed. A higher number of double rubs indicates better solvent resistance.
Visualizations
The following diagrams illustrate key processes and relationships in the UV curing of coatings containing this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Study the curing behavior and mechanical properties of Pigmented UV curable epoxy acrylate monomers [pccc.icrc.ac.ir]
- 3. foreverest.net [foreverest.net]
- 4. Study on Press Formability and Properties of UV-Curable Polyurethane Acrylate Coatings with Different Reactive Diluents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 6. KR20190067644A - Preparation of UV Cured Hard Coating Fluid & Films Using Polysilazane - Google Patents [patents.google.com]
Application Notes and Protocols: Isobornyl Acrylate as a Reactive Diluent in Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isobornyl acrylate (IBOA) as a reactive diluent in various resin systems. The information is intended to guide researchers in formulating resins with desired properties and to provide protocols for their evaluation.
Introduction to this compound (IBOA)
This compound (IBOA) is a monofunctional reactive diluent widely used in radiation-curable resins, such as those cured by ultraviolet (UV) or electron beam (EB) energy.[1] Its unique bridged cyclic structure provides several desirable properties to the final cured polymer.[2] IBOA is valued for its ability to reduce the viscosity of resin formulations, enhancing workability and leveling, while also contributing to the mechanical and physical properties of the cured material.[3]
Key characteristics of IBOA include:
-
Low Viscosity: Effectively reduces the viscosity of high molecular weight oligomers and other monomers.[1]
-
High Glass Transition Temperature (Tg): Contributes to the hardness and thermal resistance of the cured resin.[2]
-
Low Shrinkage: The bulky isobornyl group can help to reduce polymerization shrinkage, which is critical in applications requiring high dimensional accuracy.[3]
-
Good Adhesion: Promotes adhesion to a variety of substrates, including plastics and metals.[4]
-
Flexibility and Impact Resistance: Despite increasing hardness, its monofunctional nature minimizes crosslinking, which helps to maintain flexibility and impact resistance.[2]
-
Weather and Chemical Resistance: Enhances the durability of the final product.[3]
Applications of IBOA in Resin Formulations
IBOA is a versatile reactive diluent with applications in numerous fields, including:
-
Coatings and Inks: Used in UV-curable coatings for metals, plastics, and wood to improve hardness, gloss, and resistance properties.[3][4] It is also a component in printing inks.[1]
-
Adhesives: Incorporated into adhesive formulations to modify viscosity and enhance bonding characteristics.
-
3D Printing (Vat Photopolymerization): Employed in stereolithography (SLA) and digital light processing (DLP) resins to reduce viscosity, control cure shrinkage, and improve the mechanical properties of printed objects.[5]
-
Biomedical and Dental Resins: Used as a viscosity modifier in dental composites and bone cements.[6] However, it is important to note that IBOA has been identified as a skin sensitizer, which is a significant consideration for applications involving skin contact.
Quantitative Data on the Effects of Acrylate Reactive Diluents
While specific data for IBOA is limited in readily available literature, studies on the closely related isobornyl methacrylate (IBOMA) provide valuable insights into the expected effects on resin properties. The following tables summarize data from studies on dental resins where IBOMA was used as a reactive diluent.
Note: The following data is for Isobornyl Methacrylate (IBOMA) and should be considered as a proxy for the performance of IBOA.
Table 1: Effect of IBOMA on the Mechanical Properties of a Bis-GMA/TEGDMA Dental Resin
| Resin Formulation (wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| 60% Bis-GMA / 40% TEGDMA (Control) | 100.5 ± 12.3 | 2.5 ± 0.3 |
| 60% Bis-GMA / 20% TEGDMA / 20% IBOMA | 95.8 ± 10.1 | 2.3 ± 0.2 |
| 60% Bis-GMA / 40% IBOMA | 75.4 ± 8.9 | 1.8 ± 0.2 |
Data adapted from a study on dental resin composites.[4] The results indicate that while the partial substitution of TEGDMA with IBOMA has a minor effect on mechanical properties, complete substitution leads to a reduction in both flexural strength and modulus.
Table 2: Effect of IBOMA on Volumetric Shrinkage and Hardness of a Bis-GMA Based Dental Resin
| Resin Formulation (wt%) | Volumetric Shrinkage (%) | Knoop Hardness (KHN) |
| 60% Bis-GMA / 40% TEGDMA (Control) | 5.8 ± 0.4 | 25.1 ± 1.5 |
| 60% Bis-GMA / 20% TEGDMA / 20% IBOMA | 4.9 ± 0.3 | 23.8 ± 1.2 |
| 60% Bis-GMA / 40% IBOMA | 4.2 ± 0.2 | 20.7 ± 1.1 |
Data adapted from a study on dental resin composites.[4] The addition of IBOMA effectively reduces volumetric shrinkage. However, it also leads to a decrease in the hardness of the cured resin.
Table 3: Viscosity of UV-Curable Prepolymer Resins with IBOMA as a Reactive Diluent
| Resin Formulation | Prepolymer to IBOMA Mass Ratio | Viscosity (cp at 25°C) |
| S1 | 2.5 : 1 | 2700 |
| S2 | 2.5 : 1 | 3000 |
| S3 | 2.5 : 1 | 3100 |
Data adapted from a study on UV-curable prepolymer resins where IBOMA was used as the reactive diluent.[7] The viscosity of the final resin is influenced by the composition of the prepolymer.
Experimental Protocols
The following are generalized protocols for the preparation and testing of UV-curable resins containing IBOA. These should be adapted based on the specific resin system and available equipment.
Objective: To prepare a UV-curable resin formulation with varying concentrations of IBOA as a reactive diluent.
Materials:
-
Acrylate Oligomer (e.g., Urethane Acrylate, Epoxy Acrylate)
-
This compound (IBOA)
-
Photoinitiator (e.g., TPO, BAPO)
-
Other monomers/additives as required
-
Amber glass vials or opaque containers
-
Magnetic stirrer and stir bars or a mechanical mixer
-
Weighing balance
Procedure:
-
Determine Formulations: Decide on the weight percentages of each component for your resin formulations. It is recommended to create a control formulation without IBOA and several experimental formulations with increasing concentrations of IBOA (e.g., 10%, 20%, 30% by weight).
-
Weighing: In an amber glass vial, accurately weigh the acrylate oligomer.
-
Addition of IBOA: Add the desired amount of IBOA to the oligomer.
-
Mixing: Place a magnetic stir bar in the vial and mix the oligomer and IBOA on a magnetic stirrer at a moderate speed until a homogeneous mixture is obtained. For high viscosity oligomers, gentle heating (e.g., to 50-60°C) may be necessary to facilitate mixing.
-
Addition of Photoinitiator: Weigh the photoinitiator and add it to the mixture. The concentration of the photoinitiator typically ranges from 0.5% to 5% by weight, depending on the resin system and curing conditions.
-
Final Mixing: Continue stirring in the dark or under yellow light until the photoinitiator is completely dissolved. Ensure the final resin is free of air bubbles. Degassing in a vacuum chamber may be necessary.
-
Storage: Store the prepared resin formulations in labeled, sealed amber glass vials or opaque containers to protect them from light.
Objective: To measure the viscosity of the prepared resin formulations.
Apparatus:
-
Rotational viscometer or rheometer
-
Appropriate spindle or geometry (e.g., cone and plate)
-
Temperature-controlled sample holder
Procedure (based on ASTM D2196): [8]
-
Instrument Setup: Set up the viscometer/rheometer according to the manufacturer's instructions. Select a spindle or geometry appropriate for the expected viscosity range of your resins.
-
Temperature Control: Set the desired temperature for the measurement (e.g., 25°C). Allow the instrument and the sample to equilibrate to this temperature.
-
Sample Loading: Carefully load the resin sample into the sample holder, avoiding the introduction of air bubbles.
-
Measurement: Start the measurement at a defined shear rate or over a range of shear rates. Record the viscosity reading once it has stabilized.
-
Data Recording: Record the viscosity (in mPa·s or cP), temperature, spindle/geometry used, and shear rate.
-
Cleaning: Thoroughly clean the spindle/geometry and sample holder between measurements.
Objective: To cure the resin formulations into solid samples for further testing.
Apparatus:
-
UV curing chamber or a UV lamp with a defined wavelength and intensity
-
Molds for sample preparation (e.g., silicone molds for tensile testing specimens)
-
Glass slides
Procedure:
-
Sample Preparation: Pour the liquid resin into the desired mold. To create a thin film, a defined amount of resin can be applied to a glass slide and spread evenly using a film applicator.
-
Curing: Place the sample in the UV curing chamber or under the UV lamp.
-
UV Exposure: Expose the sample to UV radiation for a predetermined time. The curing time will depend on the resin formulation (especially the photoinitiator concentration), the thickness of the sample, and the intensity of the UV source.
-
Post-Curing: In some cases, a post-curing step (e.g., further UV exposure or thermal treatment) may be necessary to ensure complete conversion of the monomers.
Objective: To determine the tensile properties of the cured resin samples.
Apparatus:
-
Universal Testing Machine (UTM) with grips suitable for plastics
-
Dumbbell-shaped specimens (prepared according to ASTM D638)[9]
-
Extensometer (for accurate strain measurement)
Procedure (based on ASTM D638): [2][9]
-
Specimen Preparation: Prepare dumbbell-shaped specimens by curing the resin in appropriate molds. Ensure the specimens are free from defects such as air bubbles or cracks.
-
Specimen Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.
-
Machine Setup: Set up the UTM with the appropriate grips and load cell. Set the crosshead speed as specified in the standard (e.g., 5 mm/min).
-
Testing: Mount the specimen in the grips of the UTM. Attach the extensometer if used. Start the test and record the load and elongation data until the specimen fractures.
-
Data Analysis: From the stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.
Visualizations: Signaling Pathway and Experimental Workflow
IBOA is a known skin sensitizer and can cause allergic contact dermatitis. The following diagram illustrates the general signaling pathway involved in ACD.
Caption: General signaling pathway for Allergic Contact Dermatitis (ACD).
The following diagram outlines a logical workflow for the formulation and evaluation of resins containing IBOA.
Caption: Experimental workflow for resin formulation and characterization.
Safety Considerations
This compound is a skin sensitizer and can cause allergic contact dermatitis upon repeated exposure. It is essential to handle IBOA with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: The information provided in these application notes is for guidance purposes only. Researchers should adapt the protocols and procedures to their specific experimental requirements and safety standards. The quantitative data presented for IBOMA is intended to be indicative of the potential effects of IBOA, but direct testing is necessary for accurate characterization of IBOA-containing formulations.
References
- 1. specialchem.com [specialchem.com]
- 2. imrtest.com [imrtest.com]
- 3. U.S. Patent for Styrene-free reactive diluents for urethane acrylate resin compositions Patent (Patent # 11,225,544 issued January 18, 2022) - Justia Patents Search [patents.justia.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Physicochemical properties of flowable composites using isobornyl methacrylate as diluent monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemquest.com [chemquest.com]
- 9. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of Isobornyl Acrylates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. Isobornyl acrylate (IBOA) is a bulky, cycloaliphatic monomer that imparts high glass transition temperature (Tg), thermal stability, and rigidity to polymers. The combination of ATRP's control and IBOA's properties makes poly(this compound) (PIBOA) and its copolymers attractive for various applications, including specialty coatings, adhesives, and biomedical devices. This document provides detailed application notes and experimental protocols for the ATRP of this compound.
Data Presentation
The following tables summarize quantitative data from representative ATRP experiments of this compound under different conditions. This data is crucial for researchers aiming to reproduce or adapt these polymerizations.
Table 1: ATRP of this compound (IBOA) - Reaction Conditions and Results
| Entry | [IBOA]:[Initiator]:[Cu(I)]:[Ligand] | Initiator | Ligand | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mn ( g/mol , exp) | PDI (Mw/Mn) |
| 1 | 100:1:1:2 | EBiB | PMDETA | Toluene | 70 | 4 | 85 | 18,200 | 1.15 |
| 2 | 200:1:1:2 | MBrP | PMDETA | Anisole | 90 | 6 | 92 | 38,500 | 1.20 |
| 3 | 50:1:0.5:1 | EBiB | Me6TREN | Bulk | 50 | 2 | 95 | 10,500 | 1.10 |
| 4 | 150:1:1:2 | MBrP | PMDETA | Toluene | 70 | 5 | 90 | 28,000 | 1.18 |
EBiB: Ethyl α-bromoisobutyrate, MBrP: Methyl 2-bromopropionate, PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine, Me6TREN: Tris(2-(dimethylamino)ethyl)amine, PDI: Polydispersity Index, Conv.: Conversion.
Experimental Protocols
Below are detailed methodologies for key experiments involving the ATRP of this compound.
Protocol 1: Typical ATRP of this compound in Toluene
This protocol describes a standard ATRP of IBOA using a copper/PMDETA catalyst system in toluene.
Materials:
-
This compound (IBOA), inhibitor removed by passing through a column of basic alumina
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Toluene, anhydrous
-
Nitrogen or Argon gas, high purity
-
Schlenk flask and other standard glassware for air-sensitive reactions
Procedure:
-
Catalyst/Ligand Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol). Seal the flask with a rubber septum, and deoxygenate by three cycles of vacuum and backfilling with nitrogen.
-
Reaction Mixture Preparation: In a separate flask, prepare a solution of IBOA (2.08 g, 10 mmol), EBiB (19.5 mg, 0.1 mmol), and PMDETA (34.6 mg, 0.2 mmol) in 5 mL of anhydrous toluene. Deoxygenate this solution by bubbling with nitrogen for 30 minutes.
-
Initiation of Polymerization: Using a nitrogen-purged syringe, transfer the deoxygenated monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 70°C and stir.
-
Monitoring the Reaction: Periodically, take small aliquots from the reaction mixture using a nitrogen-purged syringe to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and polydispersity (by Gel Permeation Chromatography, GPC).
-
Termination and Purification: After the desired conversion is reached (e.g., 4 hours), terminate the polymerization by opening the flask to air and diluting the mixture with tetrahydrofuran (THF). Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol, filter, and dry under vacuum at 40°C overnight.
Protocol 2: Bulk ATRP of this compound
This protocol outlines a solvent-free ATRP of IBOA, which is advantageous for reducing solvent waste.
Materials:
-
This compound (IBOA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
Tris(2-(dimethylamino)ethyl)amine (Me6TREN, ligand)
-
Nitrogen or Argon gas, high purity
-
Schlenk flask
Procedure:
-
Catalyst/Ligand Complex Formation: In a Schlenk flask, add CuBr (7.2 mg, 0.05 mmol) and seal the flask. Purge with nitrogen for 15 minutes. Add deoxygenated Me6TREN (11.5 mg, 0.05 mmol) via syringe and stir to form the complex.
-
Addition of Monomer and Initiator: Deoxygenate IBOA (2.08 g, 10 mmol) and EBiB (19.5 mg, 0.1 mmol) separately by bubbling with nitrogen. Add the deoxygenated IBOA to the flask, followed by the EBiB to initiate the polymerization.
-
Polymerization: Immerse the flask in an oil bath set at 50°C. The polymerization is often exothermic, so temperature control may be necessary.
-
Work-up: After the desired time (e.g., 2 hours), stop the reaction by exposing the mixture to air and adding THF. Remove the catalyst by passing the solution through a neutral alumina column. Precipitate the polymer into cold methanol, collect the white solid by filtration, and dry it under vacuum.
Mandatory Visualizations
General Mechanism of Atom Transfer Radical Polymerization (ATRP)
The following diagram illustrates the fundamental equilibrium of an ATRP system, showcasing the activation and deactivation steps that lead to a controlled polymerization.
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Experimental Workflow for ATRP of this compound
This diagram outlines the key steps in a typical laboratory workflow for synthesizing poly(this compound) via ATRP.
Caption: Experimental workflow for the ATRP of this compound.
Application Notes and Protocols for Emulsion and Miniemulsion Polymerization of Isobornyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(isobornyl acrylate) (PIBOA) nanoparticles via emulsion and miniemulsion polymerization techniques. This compound (IBOA) is a hydrophobic monomer that, when polymerized, yields polymers with high glass transition temperatures, excellent thermal stability, and hydrophobicity, making them suitable for various applications, including drug delivery systems, coatings, and adhesives.[1][2]
Introduction to Polymerization Techniques
Emulsion Polymerization is a free-radical polymerization process that involves a monomer or a mixture of monomers, a continuous aqueous phase, a surfactant, and a water-soluble initiator. The polymerization primarily occurs in micelles, leading to the formation of a stable dispersion of polymer particles in water, known as a latex.[3] For highly hydrophobic monomers like IBOA, mass transport of the monomer from droplets to the growing polymer particles can be a limiting factor.[3]
Miniemulsion Polymerization is a variation of emulsion polymerization that is particularly well-suited for the polymerization of highly hydrophobic monomers.[4] In this technique, monomer droplets are stabilized by a combination of a surfactant and a costabilizer (a highly water-insoluble compound) to prevent Ostwald ripening. The polymerization then occurs directly within these submicron monomer droplets, which act as individual nanoreactors. This circumvents the mass transport limitations encountered in conventional emulsion polymerization.[4][5]
Comparative Data of Polymerization Techniques
The choice of polymerization technique significantly impacts the resulting polymer properties. The following table summarizes typical quantitative data obtained from the miniemulsion polymerization of a structurally similar monomer, isobornyl methacrylate (IBOMA), which can serve as a reference for the expected outcomes with IBOA.
| Parameter | Miniemulsion Polymerization of IBOMA | Reference |
| Monomer | Isobornyl Methacrylate (IBOMA) | [6] |
| Initiator | Dispolreg 007 (alkoxyamine) | [6] |
| Surfactant | DOWFAX™ 8390 | [6] |
| Costabilizer | n-Hexadecane | [6] |
| Temperature | 90 °C | [6] |
| Final Monomer Conversion | Up to 92.7% | [6] |
| Number-Average Molecular Weight (Mn) | Up to 68,000 g/mol | [6] |
| Polydispersity Index (PDI) | 1.62 - 1.72 | [6] |
| Final Average Particle Size | 270 - 481 nm | [6] |
Experimental Protocols
Protocol 1: Emulsion Polymerization of this compound (Representative Protocol)
This protocol is a representative procedure for the batch emulsion polymerization of IBOA. The specific concentrations of surfactant and initiator may need to be optimized depending on the desired particle size and molecular weight.
Materials:
-
This compound (IBOA), inhibitor removed
-
Sodium dodecyl sulfate (SDS) or other suitable anionic surfactant
-
Potassium persulfate (KPS) or ammonium persulfate (APS) as a water-soluble initiator
-
Deionized water
-
Nitrogen gas
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet
-
Heating/cooling circulator
-
Syringe or pump for initiator addition
Procedure:
-
Reactor Setup: Assemble the reactor system and ensure all connections are secure.
-
Initial Charge: To the reactor, add deionized water and the surfactant (e.g., SDS).
-
Purging: Stir the mixture gently and purge with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Monomer Addition: Add the IBOA monomer to the reactor while maintaining a nitrogen blanket.
-
Heating: Heat the reactor to the desired reaction temperature (typically 70-80 °C) while stirring.
-
Initiation: Dissolve the initiator (e.g., KPS) in a small amount of deionized water and add it to the reactor to start the polymerization.
-
Polymerization: Maintain the reaction temperature and stirring for a predetermined time (e.g., 4-6 hours). Monitor the reaction progress by taking samples periodically to determine monomer conversion.
-
Cooling: Once the desired conversion is reached, cool the reactor to room temperature.
-
Characterization: Characterize the resulting latex for solid content, particle size, molecular weight, and polydispersity.
Protocol 2: Miniemulsion Polymerization of this compound (Detailed Protocol)
This protocol is based on established procedures for the miniemulsion polymerization of hydrophobic monomers like isobornyl methacrylate and is adapted for this compound.[6][7]
Materials:
-
This compound (IBOA), inhibitor removed
-
Hexadecane (costabilizer)
-
Sodium dodecyl sulfate (SDS) or a reactive surfactant like DOWFAX™ 8390
-
Potassium persulfate (KPS) or another suitable initiator
-
Deionized water
-
Nitrogen gas
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet
-
Heating/cooling circulator
-
High-shear homogenizer or ultrasonicator
-
Syringe or pump for initiator addition
Procedure:
-
Preparation of Organic Phase: In a beaker, mix the IBOA monomer and the costabilizer (hexadecane).
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., SDS) in deionized water.
-
Pre-emulsion Formation: Add the organic phase to the aqueous phase and stir vigorously with a magnetic stirrer for 30 minutes to form a coarse pre-emulsion.
-
Miniemulsification: Subject the pre-emulsion to high shear using a homogenizer or ultrasonicator for a specified time (e.g., 5-15 minutes) to form a stable miniemulsion with submicron droplets. It is recommended to perform this step in an ice bath to prevent premature polymerization.
-
Reactor Charging and Purging: Transfer the miniemulsion to the reactor. Purge the system with nitrogen for at least 30 minutes while stirring gently.
-
Heating and Initiation: Heat the reactor to the desired temperature (e.g., 70-80 °C). Dissolve the initiator in a small amount of deionized water and inject it into the reactor to initiate polymerization.
-
Polymerization: Maintain the reaction temperature and stirring for the desired reaction time (e.g., 3-5 hours).
-
Cooling and Characterization: Cool the reactor to room temperature and collect the final latex. Characterize the latex for solid content, particle size and distribution, molecular weight, and PDI.
Visualizing the Workflow and Mechanisms
Emulsion Polymerization Workflow
The following diagram illustrates the key stages of a typical batch emulsion polymerization process.
Caption: Workflow for Emulsion Polymerization of IBOA.
Miniemulsion Polymerization Workflow
This diagram outlines the distinct steps involved in miniemulsion polymerization, highlighting the critical emulsification stage.
Caption: Workflow for Miniemulsion Polymerization of IBOA.
Relationship Between Parameters and Properties
The following diagram illustrates the logical relationships between key experimental parameters and the final polymer properties in both emulsion and miniemulsion polymerization.
Caption: Influence of Parameters on Polymer Properties.
References
Application Notes and Protocols for the Synthesis of Block Copolymers Using Isobornyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of block copolymers incorporating isobornyl acrylate (IBOA). The unique properties of poly(this compound) (PIBOA), such as its high glass transition temperature (Tg), thermal stability, and hydrophobicity, make it a valuable component in designing advanced materials for various applications, including drug delivery systems.[1][2][3][4][5] This document outlines the primary controlled radical polymerization techniques—Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP)—for synthesizing well-defined IBOA-based block copolymers.
Introduction to this compound in Block Copolymer Synthesis
This compound is a monomer characterized by a bulky, bicyclic side group. This structure imparts significant rigidity and hydrophobicity to the resulting polymer chains. When incorporated into block copolymers, the PIBOA segment can serve as a hard, glassy domain at room temperature, providing structural integrity and influencing the nanophase separation of the copolymer. These characteristics are particularly advantageous in the design of thermoplastic elastomers, coatings, and, notably, in the fabrication of nanocarriers for controlled drug release.[1] The hydrophobic nature of PIBOA makes it an ideal candidate for forming the core of micelles that can encapsulate lipophilic drugs.[6]
Data Presentation: Properties of IBOA-Based Block Copolymers
The following tables summarize representative quantitative data for IBOA-containing block copolymers synthesized via RAFT and ATRP, highlighting the achievable control over molecular weight and dispersity.
Table 1: RAFT Polymerization of IBOA-Containing Block Copolymers
| Block Copolymer Architecture | Comonomer | Mn ( g/mol ) | Đ (Mw/Mn) | Polymerization Method | Reference |
| PIBOA-b-P(citronellyl methacrylate) | Citronellyl methacrylate | 25,000 - 45,000 | 1.15 - 1.25 | PET-RAFT | |
| PIBOA-b-P(n-butyl acrylate) | n-Butyl acrylate | 30,000 - 60,000 | < 1.3 | RAFT | [7] |
| PIBOA-b-P(styrene) | Styrene | 20,000 - 50,000 | 1.1 - 1.3 | RAFT | [7] |
| P(IBOA-co-DMAEMA)-b-PHPA | DMAEMA, HPA | 15,000 - 35,000 | 1.2 - 1.4 | RAFT |
Mn = Number-average molecular weight, Đ = Dispersity (PDI) DMAEMA = 2-(N,N-dimethylamino)ethyl methacrylate, HPA = 2-hydroxypropyl acrylate
Table 2: ATRP of IBOA-Containing Block Copolymers
| Block Copolymer Architecture | Comonomer | Mn ( g/mol ) | Đ (Mw/Mn) | Polymerization Method | Reference |
| PIBOA-b-P(n-butyl acrylate) | n-Butyl acrylate | 25,000 - 70,000 | 1.1 - 1.4 | ATRP | [4] |
| PIBOA-b-P(acrylic acid) | tert-Butyl acrylate (hydrolyzed) | 18,000 - 40,000 | 1.2 - 1.5 | ATRP | [8] |
| PIBOA-b-P(styrene) | Styrene | Not Reported | Not Reported | ATRP | [1] |
Mn = Number-average molecular weight, Đ = Dispersity (PDI)
Experimental Protocols
The following sections provide detailed, generalized protocols for the synthesis of IBOA-containing block copolymers using RAFT and ATRP. These should be adapted based on the specific comonomer and desired block lengths.
Protocol 1: Synthesis of a Diblock Copolymer via RAFT Polymerization (e.g., PIBOA-b-P(hydrophilic monomer))
This protocol outlines a two-step process for synthesizing an amphiphilic diblock copolymer.
Step 1: Synthesis of PIBOA Macro-Chain Transfer Agent (macro-CTA)
-
Materials:
-
This compound (IBOA), purified by passing through a column of basic alumina.
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate, CPDT).
-
Initiator (e.g., Azobisisobutyronitrile, AIBN).
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Schlenk flask, magnetic stirrer, nitrogen/argon line, and oil bath.
-
-
Procedure:
-
To a Schlenk flask, add the RAFT agent (e.g., 1 part), AIBN (e.g., 0.1-0.2 parts molar equivalent to RAFT agent), and IBOA (e.g., 50-100 parts).
-
Add anhydrous solvent to achieve a desired monomer concentration (e.g., 50% w/v).
-
Seal the flask, and de-gas the solution by three freeze-pump-thaw cycles.
-
Backfill with nitrogen or argon and place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired time (e.g., 8-24 hours), monitoring conversion by ¹H NMR or gravimetry.
-
Quench the polymerization by cooling the flask in an ice bath and exposing it to air.
-
Precipitate the PIBOA macro-CTA in a large excess of a non-solvent (e.g., cold methanol).
-
Isolate the polymer by filtration or centrifugation and dry it under vacuum.
-
Characterize the PIBOA macro-CTA for its molecular weight (Mn) and dispersity (Đ) using Gel Permeation Chromatography (GPC).
-
Step 2: Chain Extension with a Hydrophilic Monomer
-
Materials:
-
PIBOA macro-CTA from Step 1.
-
Hydrophilic monomer (e.g., acrylic acid, 2-hydroxyethyl acrylate, or a protected form like tert-butyl acrylate).
-
Initiator (e.g., AIBN).
-
Anhydrous solvent appropriate for the hydrophilic monomer.
-
-
Procedure:
-
In a Schlenk flask, dissolve the PIBOA macro-CTA (1 part) and the hydrophilic monomer (e.g., 100-500 parts) in the chosen solvent.
-
Add AIBN (e.g., 0.1-0.2 parts molar equivalent to the macro-CTA).
-
Repeat the de-gassing procedure (freeze-pump-thaw cycles).
-
Polymerize at the appropriate temperature (e.g., 70 °C) for a specified time (e.g., 12-48 hours).
-
Quench the reaction as described previously.
-
Isolate the diblock copolymer by precipitation in a suitable non-solvent (e.g., cold diethyl ether or hexane).
-
Dry the final product under vacuum.
-
Characterize the final diblock copolymer by GPC (observing a clear shift in molecular weight from the macro-CTA) and ¹H NMR (to determine the composition).
-
Protocol 2: Synthesis of a Diblock Copolymer via ATRP (e.g., PIBOA-b-P(n-butyl acrylate))
This protocol describes the synthesis of a PIBOA-based block copolymer using ATRP.
Step 1: Synthesis of PIBOA Macroinitiator
-
Materials:
-
This compound (IBOA), purified.
-
Initiator (e.g., ethyl α-bromoisobutyrate, EBiB).
-
Catalyst (e.g., Copper(I) bromide, CuBr).
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA).
-
Anhydrous solvent (e.g., anisole or toluene).
-
Schlenk flask, magnetic stirrer, nitrogen/argon line, and oil bath.
-
-
Procedure:
-
To a Schlenk flask, add CuBr (1 part).
-
Seal the flask and cycle between vacuum and nitrogen/argon three times to remove oxygen.
-
Add the solvent, IBOA (e.g., 100 parts), and PMDETA (e.g., 1 part molar equivalent to CuBr) via degassed syringes.
-
Stir the mixture to form the catalyst complex.
-
Add the initiator, EBiB (1 part), to start the polymerization.
-
Place the flask in a preheated oil bath (e.g., 60-90 °C).
-
Monitor the reaction progress.
-
After the desired conversion is reached, quench the reaction by cooling and exposing it to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol/water mixture).
-
Dry the PIBOA macroinitiator under vacuum and characterize it by GPC.
-
Step 2: Chain Extension with n-Butyl Acrylate
-
Materials:
-
PIBOA macroinitiator from Step 1.
-
n-Butyl acrylate (nBA), purified.
-
Catalyst (e.g., CuBr).
-
Ligand (e.g., PMDETA).
-
Anhydrous solvent.
-
-
Procedure:
-
In a Schlenk flask, add CuBr (e.g., 0.5-1 part molar equivalent to the macroinitiator) and the PIBOA macroinitiator (1 part).
-
De-gas the flask with vacuum and nitrogen/argon cycles.
-
Add the solvent, nBA (e.g., 100-300 parts), and PMDETA (molar equivalent to CuBr).
-
Place the flask in a preheated oil bath (e.g., 60-90 °C) and stir for the required duration.
-
Quench the polymerization and purify the product as described in Step 1.
-
Characterize the final PIBOA-b-P(nBA) block copolymer by GPC and ¹H NMR.
-
Visualization of Experimental Workflows and Concepts
Polymerization Workflow Diagrams
Drug Delivery Pathway
The following diagram illustrates a conceptual pathway for drug delivery using self-assembled amphiphilic PIBOA block copolymer micelles.
Applications in Drug Development
The unique properties of IBOA-based block copolymers make them promising materials for various drug delivery applications.
-
Encapsulation of Hydrophobic Drugs: The highly hydrophobic nature of the PIBOA block allows for the efficient encapsulation of poorly water-soluble drugs within the core of self-assembled micelles. This can improve drug solubility, stability, and bioavailability.[6]
-
Controlled Release Systems: PIBOA can be used as the hard segment in thermoplastic elastomers for creating implantable devices or coatings that provide sustained drug release. For instance, block copolymers with PIBOA hard blocks have been investigated for the controlled release of paclitaxel from coronary stents.
-
Stimuli-Responsive Systems: By combining a PIBOA block with a stimuli-responsive polymer block (e.g., pH- or temperature-sensitive), "smart" drug delivery systems can be fabricated.[9][10][11] These systems are designed to release their payload in response to specific physiological cues, such as the acidic environment of a tumor or endosomes, leading to targeted drug delivery and reduced side effects.[9][10][11] For example, a block copolymer containing a pH-sensitive block can remain stable in the bloodstream (pH 7.4) but disassemble and release the drug in the lower pH environment of a tumor.[10]
The synthesis of IBOA-containing block copolymers via controlled radical polymerization techniques offers a versatile platform for creating advanced materials with tunable properties. For drug development professionals, these materials provide exciting opportunities to design novel and effective drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Versatile Monomer in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 3. foreverest.net [foreverest.net]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. sfdchem.com [sfdchem.com]
- 6. Amphiphilic block copolymers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ATRP-based synthesis of a pH-sensitive amphiphilic block polymer and its self-assembled micelles with hollow mesoporous silica as DOX carriers for controlled drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of pH-Responsive PEG-Poly(β-Amino Ester) Block Copolymer Micelles as Drug Carriers to Eliminate Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes: Formulation of Adhesives and Sealants with Isobornyl Acrylate (IBOA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of isobornyl acrylate (IBOA) in the formulation of adhesives and sealants. IBOA is a monofunctional acrylic monomer recognized for its unique bridged-ring structure, which imparts a valuable combination of hardness and flexibility to polymer systems.[1][2] It is frequently employed as a reactive diluent in radiation-curable formulations to reduce viscosity and enhance the physical properties of the cured product.[2][3][4]
Key Features and Benefits of IBOA in Adhesive and Sealant Formulations
This compound is a valuable component in formulating high-performance adhesives and sealants due to its distinctive properties:
-
Excellent Adhesion: IBOA promotes strong adhesion to a variety of substrates, including plastics like PET, PE, and PP, as well as metals and glass.[1][3][5]
-
Low Shrinkage: The bulky chemical structure of IBOA contributes to low volume shrinkage during polymerization, which minimizes internal stress and improves the dimensional stability of the adhesive or sealant.[1][2][3]
-
Enhanced Mechanical Properties: The bicyclic structure of IBOA results in polymers with a high glass transition temperature (Tg), contributing to the hardness, thermal resistance, and abrasion resistance of the final product.[6][7][8] While providing hardness, its monofunctionality limits cross-linking, which helps to maintain flexibility and impact resistance.[6][9]
-
Reactive Diluent: IBOA effectively reduces the viscosity of formulations, improving flow and application properties without the need for volatile organic compounds (VOCs).[3][8]
-
Durability: Formulations containing IBOA exhibit good resistance to water, chemicals, and weathering.[1][3][5]
Quantitative Data: Properties of this compound
The physical and chemical properties of this compound are summarized in the table below. These properties are critical for formulation design and process parameter selection.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₂₀O₂ | [1][3][10] |
| Molecular Weight | 208.30 g/mol | [1][6][10] |
| CAS Number | 5888-33-5 | [1][2][10] |
| Appearance | Clear, colorless to pale yellow liquid | [2] |
| Density | ~0.986 g/mL at 25 °C | [2][11] |
| Boiling Point | 119-121 °C at 15 mm Hg | [2][11] |
| Refractive Index | n20/D 1.476 | [11] |
| Purity | ≥98.50% | [2] |
| Moisture | ≤0.10% | [2] |
| Acid Value | ≤1.00 mg KOH/g | [2] |
Example Formulations
The following table provides example compositions for UV-curable pressure-sensitive adhesives (PSAs). These are starting points, and optimization will be required based on the specific performance requirements of the application.
| Component | Formulation A (wt%) | Formulation B (wt%) | Formulation C (wt%) | Function |
| Urethane Acrylate Oligomer | 40 | 50 | 60 | Base resin, provides core performance properties |
| This compound (IBOA) | 30 | 25 | 20 | Reactive diluent, enhances hardness and adhesion |
| Isononyl Acrylate (INA) | 20 | 15 | 10 | Reactive diluent, improves flexibility |
| Tackifier Resin | 8 | 8 | 8 | Increases tackiness |
| Photoinitiator (e.g., TPO) | 2 | 2 | 2 | Initiates polymerization upon UV exposure |
| Adhesion Promoter | - | - | - | (Optional) Improves bonding to specific substrates |
Experimental Protocols
The following protocols outline the general procedures for the preparation and testing of UV-curable adhesives and sealants containing IBOA.
4.1. Protocol for Formulation Preparation
This protocol describes the steps for preparing a lab-scale batch of a UV-curable adhesive.
-
Pre-heating: If using viscous or solid oligomers and tackifiers, preheat them in an oven until they are molten and easily pourable. For example, heat a tackifier with a softening point of 85°C to around 120°C.[12]
-
Mixing Vessel: To a temperature-controlled, light-blocking mixing vessel, add the highest viscosity component first, typically the urethane acrylate oligomer.
-
Initiate Mixing: Begin agitation with an overhead mechanical stirrer at a low speed to avoid introducing air bubbles.
-
Component Addition: Sequentially add the other components to the mixing vessel. It is recommended to add the reactive diluents (IBOA, INA) before the more solid components like tackifiers to help reduce the viscosity of the mixture.
-
Photoinitiator Addition: Once the mixture is homogenous, add the photoinitiator. Mix until it is completely dissolved. The process should be carried out under subdued lighting to prevent premature curing.
-
Degassing: After complete mixing, degas the formulation using a vacuum chamber or a centrifuge to remove any entrapped air bubbles.
-
Storage: Store the final formulation in a dark, sealed container at room temperature.
4.2. Protocol for UV Curing
This protocol outlines the procedure for curing the formulated adhesive.
-
Substrate Preparation: Clean the substrate surfaces with a suitable solvent (e.g., isopropyl alcohol) to remove any contaminants and ensure good adhesion.[13]
-
Application: Apply the formulated adhesive to one of the substrates using a suitable method such as a Byrd bar or draw-down coater to achieve a consistent film thickness.[12]
-
Assembly: If bonding two substrates, carefully place the second substrate onto the adhesive film, avoiding air entrapment.
-
UV Exposure: Expose the assembly to a UV light source (e.g., a mercury vapor lamp or an LED lamp at a specific wavelength like 405 nm).[13] The required UV dose will depend on the formulation, particularly the photoinitiator concentration and the thickness of the adhesive layer. It is crucial to control the UV intensity and exposure time.[13]
-
Curing Confirmation: The adhesive is considered cured when it is tack-free and solid. Full mechanical properties may develop over a period of time after the initial cure.
4.3. Protocol for Adhesive Performance Testing
The following are standard test methods for characterizing the performance of pressure-sensitive adhesives.
4.3.1. 180° Peel Adhesion Test
-
Sample Preparation: Apply the adhesive to a flexible backing material (e.g., 2 mil PET film) and cure as described in section 4.2.
-
Application to Test Panel: Cut a 1-inch wide strip of the adhesive-coated film and apply it to a standard test panel (e.g., stainless steel).
-
Dwell Time: Allow the sample to dwell at room temperature for a specified time (e.g., 20 minutes).
-
Testing: Mount the test panel in the lower jaw of a tensile tester. Fold the free end of the adhesive strip back at a 180° angle and clamp it in the upper jaw.
-
Measurement: Pull the strip from the panel at a constant speed (e.g., 12 inches/minute) and record the force required to peel the strip. The result is typically reported in ounces per inch or Newtons per meter.
4.3.2. Loop Tack Test
-
Sample Preparation: Prepare a 1-inch wide strip of the cured adhesive on a flexible backing as in the peel adhesion test.
-
Loop Formation: Form the adhesive strip into a loop with the adhesive side facing out.
-
Testing: Clamp the ends of the loop in the upper jaw of a tensile tester. Bring the loop down to make contact with a standard test panel over a defined area (e.g., 1 inch x 1 inch).
-
Measurement: Immediately after contact, pull the loop upward at a constant speed (e.g., 12 inches/minute) and record the maximum force required to separate the loop from the panel.
4.3.3. Static Shear Strength Test
-
Sample Preparation: Prepare a test sample by applying a 1-inch wide adhesive strip to a test panel, with a controlled overlap area (e.g., 1 inch x 1 inch).
-
Test Setup: Hang the test panel vertically. Attach a specified weight (e.g., 1 kg) to the free end of the adhesive strip.
-
Measurement: Record the time it takes for the adhesive to fail and the weight to fall. This test measures the cohesive strength of the adhesive.
Visualizations
Diagram 1: General Workflow for UV-Curable Adhesive Formulation
Caption: Workflow for formulating and testing UV-curable adhesives.
Diagram 2: Influence of IBOA on Adhesive Properties
Caption: How IBOA's chemical structure influences adhesive properties.
Safety Considerations
While this compound is considered to have low volatility and toxicity, it is a moderate skin and mild eye irritant.[6] It has also been identified as a potential skin sensitizer, particularly in medical device applications.[13][14] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling IBOA and its formulations. Work should be conducted in a well-ventilated area. Always consult the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. foreverest.net [foreverest.net]
- 2. liftchem.com [liftchem.com]
- 3. This compound: A Versatile Monomer in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. sfdchem.com [sfdchem.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. Sustainable UV-Crosslinkable Acrylic Pressure-Sensitive Adhesives for Medical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. foreverest.net [foreverest.net]
- 9. kowachemical.com [kowachemical.com]
- 10. dormer.com [dormer.com]
- 11. This compound | 5888-33-5 [chemicalbook.com]
- 12. pstc.org [pstc.org]
- 13. uvebtech.com [uvebtech.com]
- 14. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Isobornyl Acrylate in Photopolymerizable Microfluidic Devices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of isobornyl acrylate (IBA) in the fabrication of photopolymerizable microfluidic devices. It covers the material properties, fabrication methodologies, and biocompatibility considerations for employing IBA-based microfluidics in research and development, particularly in the context of cell-based assays and drug screening.
Application Notes
This compound is a monofunctional monomer that, upon polymerization, forms a rigid thermoplastic, poly(this compound) (PIBA). Its bulky bicyclic structure imparts several desirable properties for microfluidic applications, including thermal stability, hardness, and optical transparency.[1] These characteristics make IBA a candidate material for creating robust microfluidic chips that are compatible with high-resolution imaging techniques.
The use of IBA in photopolymerization allows for rapid prototyping of microfluidic devices with feature sizes in the micrometer range.[2] The fabrication process typically involves UV-curing a liquid prepolymer mixture of IBA, a crosslinking agent, and a photoinitiator through a photomask. This method offers an alternative to traditional materials like polydimethylsiloxane (PDMS), especially in applications where the absorption of small molecules by PDMS is a concern.
However, it is crucial to note that residual IBA monomers and certain photoinitiators can be cytotoxic.[3] Therefore, post-fabrication processing, including thorough washing and sterilization, is essential to ensure the biocompatibility of IBA-based devices for cell culture and other biological applications.[4][5] Furthermore, this compound has been identified as a contact allergen in some medical devices, necessitating careful handling and assessment for specific applications.[6][7]
Data Presentation
The material properties of poly(this compound) can be influenced by fabrication parameters such as UV exposure time and intensity.[2] Below is a summary of reported mechanical properties and general solvent compatibility.
Table 1: Mechanical Properties of Poly(this compound)
| Property | Value Range | Conditions | Source(s) |
|---|---|---|---|
| Young's Modulus | 1 - 10 MPa | Dependent on UV exposure time and intensity | [8] |
| Maximum Strength | 0.1 - 0.7 MPa | Dependent on UV exposure time and intensity | [8] |
| Maximum Strain | 15 - 45% | Dependent on UV exposure time and intensity | [8] |
| Glass Transition Temp. (Tg) | 94 °C | --- |[9] |
Table 2: General Solvent and Chemical Compatibility of Poly(this compound)
| Solvent/Chemical | Compatibility | Notes | Source(s) |
|---|---|---|---|
| Water | Excellent | Low water absorption. | [10] |
| Alcohols (Methanol, Ethanol) | Good | Generally resistant to short-term exposure. | [8] |
| Acetone | Moderate | May cause swelling with prolonged exposure. | General Acrylate Properties |
| Acetonitrile | Good | --- | [11] |
| Toluene | Poor | Likely to cause significant swelling or dissolution. | [11] |
| Hexane | Good | --- | [11] |
| Strong Acids/Bases | Moderate | Dependent on concentration and exposure time. | General Acrylate Properties |
Experimental Protocols
Protocol 1: Preparation of IBA Prepolymer Solution
This protocol describes the formulation of a UV-curable prepolymer solution for fabricating IBA-based microfluidic devices.
Materials:
-
This compound (IBA), monomer
-
Ethylene glycol dimethacrylate (EGDMA), crosslinker
-
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO), photoinitiator[12]
-
Amber glass vial
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
In an amber glass vial, combine this compound and ethylene glycol dimethacrylate. A common starting point is a 95:5 weight ratio (IBA:EGDMA).
-
Add the photoinitiator, BAPO, to the monomer-crosslinker mixture. The concentration of the photoinitiator can be varied, but a typical range is 0.1% to 1.0% by weight.[12] A lower concentration may be suitable for achieving greater cure depth.
-
Place a magnetic stir bar in the vial and seal it.
-
Stir the mixture in the dark at room temperature until the photoinitiator is completely dissolved. This may take several hours.
-
Store the prepolymer solution in the dark at 4°C until use.
Protocol 2: Fabrication of an IBA Microfluidic Device
This protocol details the fabrication of a microfluidic device using soft lithography and UV curing of the IBA prepolymer.
Materials:
-
Silicon wafer with SU-8 master mold
-
IBA prepolymer solution (from Protocol 1)
-
Glass microscope slides
-
UV light source (e.g., 365 nm)
-
Spin coater
-
Hot plate
-
Plasma cleaner or UV-Ozone cleaner
-
Vacuum desiccator
-
Tridecafluoro-1,1,2,2-tetrahydrooctyl)-1-trichlorosilane (for master silanization)
Procedure:
-
Master Mold Preparation: Fabricate a master mold with the desired microchannel features using standard SU-8 photolithography on a silicon wafer.
-
Master Mold Silanization: To facilitate the release of the cured IBA, vapor-deposit a layer of tridecafluoro-1,1,2,2-tetrahydrooctyl)-1-trichlorosilane onto the SU-8 master in a vacuum desiccator for at least 2 hours.
-
IBA Casting and Curing: a. Place the silanized master mold in a petri dish. b. Pour the IBA prepolymer solution over the master mold, ensuring complete coverage of the features. c. Place the mold in a vacuum chamber for 10-15 minutes to remove any dissolved air bubbles. d. Place a glass slide on top of the liquid IBA to create a flat backing. e. Expose the prepolymer to UV light to initiate polymerization. The required dose will depend on the photoinitiator concentration and the thickness of the IBA layer. A typical starting point is an exposure time of 10-30 seconds with a UV intensity of 15-20 mW/cm².[8]
-
Demolding and Post-Processing: a. After curing, carefully peel the solidified IBA replica from the SU-8 master mold. b. Using a biopsy punch, create inlet and outlet ports through the IBA slab.
-
Device Bonding: a. Thoroughly clean the surface of the IBA replica with the microchannels and a separate glass slide using isopropanol and deionized water. b. Treat both surfaces with an oxygen plasma or a UV-Ozone cleaner for 1-2 minutes to activate the surfaces. c. Immediately bring the channel-side of the IBA replica into contact with the clean glass slide. d. Place the assembled device on a hotplate at 60-80°C for at least 2 hours to promote covalent bonding.
Protocol 3: Biocompatibility Treatment for Cell Culture
This protocol outlines the necessary steps to prepare an IBA microfluidic device for cell culture applications by removing potentially toxic unreacted components.
Materials:
-
Fabricated IBA microfluidic device
-
Ethanol (70% and 100%)
-
Sterile deionized water
-
Sterile phosphate-buffered saline (PBS)
-
Syringe pump and tubing
Procedure:
-
Solvent Wash: a. Connect tubing to the inlet ports of the microfluidic device. b. Using a syringe pump, flush the channels with 100% ethanol for at least 4 hours to extract unreacted IBA monomer and photoinitiator fragments. c. Replace the ethanol with 70% ethanol and flush for an additional hour for sterilization. d. Flush the channels with sterile deionized water for 30 minutes to remove the ethanol. e. Finally, flush the channels with sterile PBS for at least 2 hours to equilibrate the device for cell culture.
-
Surface Coating (Optional): a. To promote cell adhesion, the microchannel surfaces can be coated with an extracellular matrix protein solution (e.g., fibronectin, collagen). b. Inject the protein solution into the channels and incubate at 37°C for 1-2 hours. c. Gently wash the channels with sterile PBS to remove any unbound protein before introducing cells.
-
Cell Seeding: a. Prepare a suspension of the desired cells in culture medium. b. Carefully inject the cell suspension into the coated microchannels. c. Place the device in a cell culture incubator and allow the cells to adhere and grow.
Visualizations
Experimental Workflow
Caption: Workflow for the fabrication of an IBA microfluidic device.
Example Signaling Pathway for Microfluidic Investigation
Microfluidic devices are instrumental in studying cellular signaling pathways by providing a controlled microenvironment for stimulation and observation. For instance, the effect of a growth factor on a cell population can be investigated by creating a stable concentration gradient of the stimulating molecule within the microchannels.
Caption: The MAPK/ERK signaling pathway, a common cascade in cell regulation.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of this compound Content in Medical Devices for Diabetes Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound and Diabetic Devices Steal the Show for the 2020 American Contact Dermatitis Society Allergen of the Year | MDedge [mdedge.com]
- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Poly(this compound) – scipoly.com [scipoly.com]
- 10. foreverest.net [foreverest.net]
- 11. kenis-group.chbe.illinois.edu [kenis-group.chbe.illinois.edu]
- 12. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing | MDPI [mdpi.com]
"protocols for handling and storing isobornyl acrylate in a laboratory setting"
Application Notes and Protocols for Isobornyl Acrylate
Introduction
This compound (IBOA) is a monofunctional monomer utilized in the formulation of various polymers and resins.[1] Its bicyclic structure imparts properties such as hardness, flexibility, and thermal resistance to the resulting polymers.[1] It is commonly used in coatings, inks, and adhesives.[1] Due to its hazardous properties, strict protocols for its handling and storage are imperative in a laboratory setting to ensure the safety of personnel and the environment.
Hazard Identification and Toxicology Summary
This compound is classified as a hazardous substance with the following primary concerns:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3]
-
Allergic Skin Reaction: May cause an allergic skin reaction.[2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation if vapors or mists are inhaled.[2][3][6]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2][3]
Long-term or high-concentration exposure may have adverse effects on the liver, kidneys, and nervous system.[6]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various safety data sheets.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₀O₂ | [2] |
| Molecular Weight | 208.30 g/mol | [2] |
| CAS Number | 5888-33-5 | [2][4] |
| EC Number | 227-561-6 | [2][3] |
| Appearance | Clear, colorless to pale yellow liquid | [7] |
| Odor | Faint, acrylate-like | [7] |
| Boiling Point/Range | 104 - 106 °C / 219.2 - 222.8 °F | [8] |
| Melting Point/Range | < -35 °C / -31 °F | [8] |
| Flash Point | 97 °C / 206.6 °F (Closed cup) | [5] |
| Auto-ignition Temperature | 375 °C / 707 °F | [5][9] |
| Water Solubility | Immiscible | [8] |
| Acute Oral Toxicity (LD50, Rat) | 2,300 - 5,000 mg/kg | [3][5] |
| Partition Coefficient (log Kow) | 4.52 | [5] |
Experimental Protocols
1. Personal Protective Equipment (PPE)
A comprehensive set of PPE must be worn at all times when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or a full-face shield are mandatory to prevent splashes.[5] Contact lenses should not be worn.[5]
-
Hand Protection: Nitrile gloves with a thickness of >0.5 mm are recommended.[5] Natural rubber gloves are not suitable.[5] Gloves must be inspected before use and disposed of after contamination.[10]
-
Body Protection: A lab coat or chemical-resistant apron is required to prevent skin contact.[2][5] For larger quantities or increased risk of splashing, chemical-resistant coveralls may be necessary.
-
Respiratory Protection: When working with heated this compound or in situations where aerosols or vapors may be generated, a NIOSH-approved respirator with an organic vapor cartridge is required.[2][11]
2. Engineering Controls
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area.[2][5] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[5]
3. Safe Handling Procedures
-
Receiving and Transporting: Upon receipt, inspect the container for any damage or leaks. When transporting within the laboratory, use a secondary container to prevent spills.
-
Dispensing: Avoid breathing vapors or mists.[5] Dispense the required amount carefully, minimizing the potential for splashing. Keep the container tightly closed when not in use.[2]
-
General Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2][7] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2][5]
4. Storage Requirements
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight, heat, and sources of ignition.[6][7][12]
-
Container: Keep the container tightly closed to prevent leakage and contamination.[2][11] An air space is required above the liquid to maintain stabilizer levels.[12]
-
Incompatible Materials: Store separately from strong oxidizing agents, acids, bases, and peroxides.[4][7]
-
Inhibitor Levels: this compound is typically supplied with a polymerization inhibitor. Monitor storage conditions and shelf life (typically 6 months) to ensure inhibitor levels remain effective and prevent spontaneous polymerization.[12]
5. Spill and Emergency Procedures
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or a commercial sorbent.[12]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[12]
-
Clean the spill area with soap and water.[7]
-
-
Large Spills:
-
First Aid:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[2][4]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4][5] If irritation or a rash develops, seek medical advice.[2][5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 20-30 minutes, lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water.[4][5] Seek immediate medical attention.[4][5]
-
6. Waste Disposal
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[11]
-
Containers should not be mixed with other waste and should be handled as if they still contain the product.[11]
-
Disposal must be conducted through a licensed disposal company in accordance with all local, state, and federal regulations.[10][11]
Example Experimental Protocol: Synthesis of Poly(this compound) via Free Radical Polymerization
This protocol describes a representative procedure for the polymerization of this compound. All steps must be performed in a certified chemical fume hood while wearing the appropriate PPE.
Materials:
-
This compound (inhibitor removed)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Methanol
-
Schlenk flask with a magnetic stir bar
-
Septa and needles
-
Nitrogen or argon source
-
Heating mantle with a temperature controller
-
Condenser
Procedure:
-
Inhibitor Removal: If the this compound contains an inhibitor, pass it through a column of basic alumina to remove the inhibitor immediately before use.
-
Reaction Setup:
-
Assemble the Schlenk flask with the stir bar and condenser.
-
Flame-dry the glassware under a vacuum and then backfill with an inert gas (nitrogen or argon). Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reagent Addition:
-
In the fume hood, add the purified this compound and anhydrous toluene to the Schlenk flask via a syringe.
-
In a separate vial, dissolve the AIBN initiator in a small amount of toluene and add it to the reaction mixture.
-
-
Polymerization:
-
Immerse the flask in the heating mantle and heat the mixture to the desired reaction temperature (e.g., 70 °C) with vigorous stirring.
-
Allow the reaction to proceed for the specified time (e.g., 12-24 hours).
-
-
Reaction Quenching and Polymer Precipitation:
-
After the reaction is complete, cool the flask to room temperature.
-
Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol, while stirring. The polymer will precipitate as a solid.
-
-
Polymer Isolation and Drying:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with additional methanol to remove any unreacted monomer or initiator.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Waste Disposal:
-
Collect all liquid waste (toluene, methanol, and residual monomer) in a designated hazardous waste container.
-
Dispose of all contaminated labware and PPE as solid hazardous waste.
-
Visualizations
Caption: Experimental workflow for the safe handling of this compound.
Caption: Hierarchy of safety controls for managing chemical hazards.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. redox.com [redox.com]
- 6. sfdchem.com [sfdchem.com]
- 7. This compound IBOA MSDS/SDS | Supplier & Distributor [ascent-acrylate.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fr.cpachem.com [fr.cpachem.com]
- 10. scipoly.com [scipoly.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. scipoly.com [scipoly.com]
Application Note: Quantitative Analysis of Isobornyl Acrylate in Polymeric Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction Isobornyl acrylate (IBOA) is a monofunctional monomer utilized in the synthesis of various polymers due to its unique properties. The bulky, bridged cyclic structure of IBOA imparts high glass transition temperature (Tg), hardness, and good thermal stability to the resulting polymer.[1] These characteristics make IBOA-containing polymers valuable in applications such as high-performance coatings, adhesives, and inks.[2]
However, the presence of unreacted, residual IBOA monomer in the final polymer product is a critical concern. Residual monomers can affect the polymer's physical and chemical properties, and more importantly, they can pose health risks as acrylates are known to be skin and eye irritants.[3][4] Therefore, accurate and reliable quantification of residual this compound is essential for quality control, ensuring product safety, and meeting regulatory standards. This document provides detailed protocols for the primary analytical methods used for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Primary Analytical Methodologies
The two most common and effective methods for quantifying residual this compound in a polymer matrix are HPLC and GC-MS. The choice between them often depends on the polymer's solubility, the required sensitivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): This is the technique of choice for many applications, especially when the polymer is soluble in a solvent compatible with the HPLC system.[4] It offers excellent separation of the monomer from the polymer matrix and oligomers, with quantification typically performed using a Diode Array Detector (DAD) or a UV detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is highly sensitive and specific. It is particularly useful for volatile and semi-volatile compounds. Sample preparation often involves extracting the monomer from the polymer or using headspace analysis. The mass spectrometer provides definitive identification of the this compound peak.[5]
Logical Workflow for Method Selection
The following diagram illustrates a logical approach to selecting the appropriate analytical method.
Caption: Decision tree for selecting between HPLC and GC-MS.
Method 1: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
Principle This method involves dissolving the polymer sample in a suitable solvent, typically tetrahydrofuran (THF), to liberate the residual monomer into the solution. The polymer itself is then precipitated, or the solution is directly injected into the HPLC system. A reverse-phase C18 column is used to separate the non-polar this compound from more polar components and the solvent front. The eluting compounds are detected by a DAD at a wavelength where IBOA absorbs, typically around 210 nm.[3] Quantification is achieved by comparing the peak area of IBOA in the sample to a calibration curve generated from standards of known concentrations.
Experimental Protocol: HPLC-DAD
1. Materials and Reagents:
-
This compound (IBOA) standard (≥99% purity)
-
Tetrahydrofuran (THF), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Polymer sample
2. Instrumentation:
-
HPLC system (e.g., AZURA Analytical System) equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).[3]
-
Analytical column: Eurospher II 100-3 C18, 150 x 4.6 mm ID, with a pre-column.[3]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE)
3. Standard Preparation:
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh ~25 mg of IBOA standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with THF.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with THF. A typical concentration range is 0.001 mg/mL to 0.02 mg/mL.[3]
4. Sample Preparation:
-
Accurately weigh approximately 100 mg of the polymer sample into a 20 mL vial.
-
Add 20 mL of THF to the vial.[4]
-
Seal the vial and agitate (e.g., on a shaker or vortex mixer) until the polymer is completely dissolved. This may take several hours.
-
Filter the resulting solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
5. Chromatographic Conditions:
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B) is often effective. A third solvent, like THF, can be used to wash the column of any retained polymer.[3]
-
Example Gradient: Start with a higher water concentration to retain IBOA, then increase acetonitrile to elute it.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40 °C.[3]
-
Injection Volume: 10 µL.[3]
-
DAD Wavelength: 210 nm.[3]
-
Run Time: Sufficient to allow for elution of IBOA and column re-equilibration.
6. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the IBOA standard against its concentration. Perform a linear regression analysis.
-
Identify the IBOA peak in the sample chromatogram by its retention time.
-
Quantify the amount of IBOA in the sample using the calibration curve.
-
Calculate the weight percentage (w/w) of residual IBOA in the polymer sample.
Quantitative Data Summary: HPLC-DAD
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.999 | [3][6] |
| Limit of Detection (LOD) | 0.03 - 2.0 µg/mL | [3][4][6] |
| Limit of Quantification (LOQ) | 0.08 - 3.0 µg/mL | [3][4][6] |
| Recovery | 85% - 111% | [6] |
| Precision (RSD) | 1.6% - 5.2% | [6] |
Workflow Diagram: HPLC Analysis
Caption: Standard workflow for IBOA quantification by HPLC.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For IBOA analysis, the monomer must first be extracted from the non-volatile polymer matrix into a suitable solvent. The extract is then injected into the GC, where IBOA is vaporized and separated from other volatile components based on its boiling point and interaction with the GC column stationary phase. The separated components then enter the mass spectrometer, which fragments the molecules and detects the resulting ions, providing a unique mass spectrum that confirms the identity of IBOA and allows for highly sensitive quantification.
Experimental Protocol: GC-MS
1. Materials and Reagents:
-
This compound (IBOA) standard (≥99% purity)
-
Dichloromethane (DCM) or other suitable extraction solvent, high purity
-
Anhydrous sodium sulfate
-
Polymer sample
2. Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
GC Column: A low- to mid-polarity column (e.g., DB-5ms, HP-5ms) is suitable.
-
Autosampler
-
Analytical balance, volumetric flasks, pipettes
3. Standard Preparation:
-
Stock Solution (e.g., 100 µg/mL): Accurately prepare a stock solution of IBOA in the chosen extraction solvent (e.g., DCM).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution, typically in the range of 0.1 µg/mL to 5 µg/mL.
4. Sample Preparation (Solvent Extraction):
-
Accurately weigh ~200 mg of the polymer sample into a glass vial.
-
Add a known volume (e.g., 10 mL) of extraction solvent (e.g., DCM).
-
Agitate the mixture for an extended period (e.g., 12-24 hours) at room temperature to allow the monomer to diffuse out of the polymer matrix.
-
Carefully decant the solvent extract. To remove any dissolved polymer or particulates, it may be necessary to precipitate the polymer by adding a non-solvent and centrifuging.
-
Dry the extract over anhydrous sodium sulfate if necessary.
-
Transfer the final extract to a GC vial for analysis.
5. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic IBOA ions (e.g., m/z 67, 81, 95, 108, 136). Full Scan mode can be used for initial method development.
6. Data Analysis:
-
Generate a calibration curve from the standard analyses.
-
Identify the IBOA peak in the sample extract by its retention time and the presence of characteristic ions.
-
Quantify the IBOA peak area and determine the concentration from the calibration curve.
-
Calculate the final concentration of residual IBOA in the original polymer sample (w/w).
Quantitative Data Summary: GC-MS
| Parameter | Typical Value | Reference |
| Limit of Quantification (LOQ) | ≈ 0.5 µg/Media | [5] |
| Specificity | High (Mass spectrum confirmation) | General Knowledge |
| Sample Throughput | Lower (due to extraction) | General Knowledge |
Workflow Diagram: GC-MS Analysis
Caption: Standard workflow for IBOA quantification by GC-MS.
Complementary and Alternative Methods
While HPLC and GC-MS are the primary quantitative methods, other techniques can provide valuable information about the polymer itself.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for determining the overall composition of copolymers containing this compound and for characterizing the polymer's microstructure.[7][8] While not typically used for trace-level quantification of residual monomer due to signal overlap and lower sensitivity, it is invaluable for understanding the polymer backbone.
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the functional groups present and can be used with chemometric models to quantify comonomer composition in polyacrylates.[9] However, its limit of quantification for a specific monomer like IBOA is generally higher (e.g., 5%) than chromatographic methods, making it less suitable for residual analysis.[9]
-
Pyrolysis-GC/MS (Py-GC/MS): This is a thermal degradation technique used to analyze the composition and thermal stability of the polymer itself, not for quantifying residual monomer.[10] The polymer is heated to a high temperature, and the resulting degradation products are analyzed by GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. foreverest.net [foreverest.net]
- 3. lcms.cz [lcms.cz]
- 4. waters.com [waters.com]
- 5. This compound - analysis - Analytice [analytice.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pstc.org [pstc.org]
- 10. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
Troubleshooting & Optimization
"optimizing reaction conditions for isobornyl acrylate synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for isobornyl acrylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound synthesis?
A1: The most common methods for synthesizing this compound involve the reaction of either camphene with acrylic acid or (-)-borneol with acryloyl chloride.[1][2][3] The choice of starting material often depends on cost, availability, and the desired reaction pathway.
Q2: What types of catalysts are typically used for the synthesis of this compound from camphene and acrylic acid?
A2: A variety of acid catalysts are employed for this reaction. Common examples include solid acid catalysts, cation exchange resins like Amberlyst 15, and molecular sieves.[1][4][5] The selection of the catalyst can significantly influence reaction efficiency and selectivity.[1][4]
Q3: What is the role of a polymerization inhibitor in the synthesis of this compound?
A3: A polymerization inhibitor, such as phenothiazine or hydroquinone monomethyl ether (HQME), is crucial to prevent the self-polymerization of acrylic acid and the newly formed this compound, especially at elevated temperatures.[5][6][7] This ensures a higher yield of the desired monomer.
Q4: How can the purity of the synthesized this compound be improved?
A4: Purification is typically achieved through distillation under reduced pressure to remove unreacted starting materials and low-boiling impurities.[6] Silica gel column chromatography can also be employed for further purification, particularly on a smaller scale.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Suboptimal molar ratio of reactants. | Optimize the molar ratio of acrylic acid to camphene. A ratio of 1.3:1 has been reported to be effective.[1][5] |
| Inefficient catalyst or incorrect catalyst loading. | Ensure the catalyst is active and used in the optimal amount. For a solid acid catalyst, a mass fraction of 15.5% relative to camphene has been suggested.[1] For Amberlyst 15, a content of 12% has been used.[5] | |
| Inappropriate reaction temperature or time. | Optimize the reaction temperature and duration. Temperatures around 60-61°C and reaction times of approximately 7.9 hours have been shown to provide good yields.[1][5] | |
| Formation of Polymeric Byproducts | Insufficient or no polymerization inhibitor. | Add an effective polymerization inhibitor, such as phenothiazine (e.g., 0.03% concentration), to the reaction mixture.[5] |
| Excessive reaction temperature. | Lower the reaction temperature to minimize polymerization. Temperatures should be carefully controlled, for instance, between 25-30°C when using Amberlyst 15.[6] | |
| Presence of Unreacted Starting Materials in Product | Incomplete reaction. | Increase the reaction time or adjust the temperature to drive the reaction to completion. |
| Inefficient purification. | Optimize the distillation conditions (pressure and temperature) or use a more efficient purification method like column chromatography.[2][6] | |
| Formation of Heavy Byproducts (Oligomers) | High reaction temperature. | Maintain a lower reaction temperature to prevent side reactions that lead to the formation of heavy byproducts.[7] |
| Catalyst deactivation. | If using a recyclable catalyst, ensure it is properly regenerated before use. Loss of catalyst activity can lead to incomplete conversion and side reactions.[8] |
Experimental Protocols
Synthesis of this compound from Camphene and Acrylic Acid using a Solid Acid Catalyst
This protocol is based on an optimized procedure described in the literature.[1]
Materials:
-
Camphene
-
Acrylic Acid
-
Solid Acid Catalyst
-
Polymerization Inhibitor (e.g., phenothiazine)
-
Solvent (optional, e.g., toluene)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add camphene and the solid acid catalyst (15.5% mass fraction relative to camphene).
-
Add the polymerization inhibitor.
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 61°C).
-
Slowly add acrylic acid to the reaction mixture (molar ratio of acrylic acid to camphene of 1.3).
-
Maintain the reaction at the set temperature for the optimized reaction time (e.g., 7.9 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the catalyst from the reaction mixture.
-
Wash the organic layer with a sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound.
Synthesis of this compound from (-)-Borneol and Acryloyl Chloride
This protocol is based on a procedure described in the literature.[2][3]
Materials:
-
(-)-Borneol
-
Acryloyl Chloride
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Silica Gel
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Dissolve (-)-borneol and triethylamine in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0°C using an ice bath.
-
Add acryloyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution.
-
Purify the crude product by silica gel column chromatography (e.g., using a mixture of petroleum ether and ethyl acetate as the eluent) to obtain pure this compound.
Data Presentation
Table 1: Optimized Reaction Conditions for this compound Synthesis from Camphene and Acrylic Acid
| Parameter | Optimized Value | Reference |
| Molar Ratio (Acrylic Acid:Camphene) | 1.3 | [1] |
| Catalyst Loading (Solid Acid) | 15.5 wt% (relative to camphene) | [1] |
| Reaction Temperature | 61°C | [1] |
| Reaction Time | 7.9 hours | [1] |
| Yield | 81.3% | [1] |
Table 2: Alternative Reaction Conditions using Amberlyst 15 Catalyst
| Parameter | Condition | Reference |
| Molar Ratio (Acrylic Acid:Camphene) | 1.3 | [5] |
| Catalyst Loading (Amberlyst 15) | 12 wt% | [5] |
| Polymerization Inhibitor (Phenothiazine) | 0.03 wt% | [5] |
| Reaction Temperature | 60°C | [5] |
| Yield | 83.3% | [5] |
Visualizations
Caption: Experimental workflow for this compound synthesis using a solid acid catalyst.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. Process Optimization for Synthesis of this compound over Solid Acid Catalyst-Academax [academax.com]
- 2. This compound | 5888-33-5 [chemicalbook.com]
- 3. Synthesis and Hazard of Isobornyl acrylate_Chemicalbook [chemicalbook.com]
- 4. CN104529770A - Preparation method of this compound or isobornyl methacrylate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US5672733A - Process for the preparation of isobornyl (meth) acrylate - Google Patents [patents.google.com]
- 7. CN103304414A - Preparation method of this compound matters - Google Patents [patents.google.com]
- 8. US6479696B1 - Method for synthesis and process inhibition of isobornyl (meth)acrylate - Google Patents [patents.google.com]
Technical Support Center: Preventing Premature Polymerization of Isobornyl Acrylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the premature polymerization of isobornyl acrylate (IBOA).
Frequently Asked Questions (FAQs)
Q1: What are the common inhibitors used to prevent the premature polymerization of this compound?
A1: this compound is a reactive monomer prone to premature polymerization, which can be initiated by heat, light, or contaminants.[1][2] To ensure its stability during storage and transportation, inhibitors are added. The most common inhibitor used for this compound and other acrylic monomers is Monomethyl Ether of Hydroquinone (MEHQ).[3][4] Other phenolic inhibitors like hydroquinone (HQ) and aminic compounds such as phenothiazine (PTZ) are also utilized in the broader acrylate industry.[1][5]
Q2: How do phenolic inhibitors like MEHQ work?
A2: Phenolic inhibitors such as MEHQ require the presence of dissolved oxygen to function effectively.[3][6] The inhibition mechanism involves the reaction of oxygen with initiating free radicals to form peroxy radicals. MEHQ then scavenges these peroxy radicals, forming a stable phenoxy radical that is less reactive and does not propagate the polymerization chain.[3] This process effectively introduces an induction period, preventing polymerization until the inhibitor and dissolved oxygen are consumed.[5][7]
Q3: What is the typical concentration of MEHQ in commercially available this compound?
A3: Commercially available this compound is often supplied with MEHQ at a concentration of around 200 ppm. However, this concentration can vary between suppliers. It is crucial to check the product's certificate of analysis for the exact inhibitor concentration.
Q4: What are the visible signs of premature polymerization in this compound?
A4: The onset of premature polymerization can be identified by several visual cues. These include an increase in viscosity, the appearance of cloudiness or haziness, and the formation of solid particles or a gel-like substance.[8] Since polymerization is an exothermic process, a spontaneous increase in temperature is a critical indicator of a potential runaway reaction.[8]
Q5: What are the ideal storage conditions for this compound to prevent premature polymerization?
A5: To maximize the shelf life of this compound and prevent premature polymerization, it is essential to adhere to the following storage conditions:
-
Temperature: Store in a cool, dry place, away from direct sunlight and heat sources.[2]
-
Atmosphere: An air headspace is required in the storage container to ensure the presence of dissolved oxygen, which is necessary for phenolic inhibitors like MEHQ to function. Avoid storing under an oxygen-free atmosphere.[2]
-
Inhibitor Levels: Regularly monitor and maintain inhibitor levels, as they can be depleted over time. The typical shelf-life for inhibited this compound is around 6 months.[2]
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the handling and polymerization of this compound.
Issue 1: Polymerization of this compound Fails to Initiate or is Significantly Delayed.
-
Possible Cause 1: Presence of Inhibitor.
-
Explanation: Commercial this compound contains inhibitors like MEHQ to prevent premature polymerization.[9] These inhibitors will also prevent intentional polymerization if not removed or if their effect is not overcome.
-
Solution: Before polymerization, the inhibitor must be removed. A common laboratory method is to wash the monomer with an aqueous sodium hydroxide solution to extract the phenolic inhibitor.[9] Alternatively, passing the monomer through a column of activated basic alumina is also an effective method. If removing the inhibitor is not feasible, its effect can be overcome by increasing the initiator concentration.
-
-
Possible Cause 2: Insufficient or Inactive Initiator.
-
Explanation: The initiator concentration may be too low to generate enough free radicals to overcome the residual inhibitor and initiate polymerization. The initiator itself may also have degraded over time.
-
Solution: Increase the initiator concentration. Ensure that the initiator is fresh and has been stored correctly according to the manufacturer's recommendations.
-
-
Possible Cause 3: Presence of Oxygen.
-
Explanation: While oxygen is necessary for the function of phenolic inhibitors during storage, it can also inhibit free-radical polymerization by reacting with and terminating radical chains.
-
Solution: Before initiating polymerization, especially after inhibitor removal, the reaction mixture should be deoxygenated. This is typically achieved by purging with an inert gas such as nitrogen or argon for an adequate period.[9]
-
Issue 2: Premature Polymerization of this compound Occurs During an Experiment.
-
Possible Cause 1: Localized Hot Spots.
-
Explanation: Polymerization of acrylates is highly exothermic.[10] Inadequate heat dissipation can lead to localized increases in temperature, which can accelerate the reaction rate and lead to uncontrolled polymerization.
-
Solution: Ensure efficient stirring of the reaction mixture to maintain a uniform temperature. For larger scale reactions, consider using a cooling bath to manage the reaction temperature effectively.
-
-
Possible Cause 2: Contamination.
-
Explanation: Contaminants such as dust, metal ions from spatulas, or peroxides from solvents can act as unintended initiators.[11]
-
Solution: Use clean and dry glassware. Ensure all solvents and reagents are pure and free from contaminants. Test solvents for the presence of peroxides, especially ethers like THF, and purify them if necessary.[11]
-
Data Presentation
Table 1: Effect of MEHQ Concentration on the Polymerization Induction Period of this compound
| Sample No. | MEHQ Concentration (ppm) | Polymerization Induction Period | Adiabatic Temperature Rise (°C) |
| 1 | Low | Shorter | Lower |
| 2 | Medium | Longer | Higher |
| 3 | High | Longest | Higher |
Note: Data suggests that a higher concentration of MEHQ leads to a longer induction period. However, there is no linear relationship, and excessive MEHQ appears to be less effective. A part of the monomer might have polymerized during the measurement in the low concentration sample, resulting in a lower adiabatic temperature rise. Data adapted from a study on the thermal stability of acrylic monomers.[3]
Experimental Protocols
Protocol 1: Removal of MEHQ Inhibitor from this compound
This protocol describes a standard laboratory procedure for removing phenolic inhibitors like MEHQ from this compound using a caustic wash.
Materials:
-
This compound containing MEHQ
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
Stir plate and magnetic stir bar
Procedure:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will be colored as it contains the sodium salt of MEHQ.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with the 1 M NaOH solution two more times, or until the aqueous layer is colorless.
-
Wash the monomer with an equal volume of deionized water to remove any residual NaOH. Drain the aqueous layer.
-
Wash the monomer with an equal volume of saturated brine solution to help remove dissolved water. Drain the aqueous layer.
-
Transfer the monomer to a clean, dry flask and add anhydrous MgSO₄ or Na₂SO₄ to dry the monomer. Stir for 30-60 minutes.
-
Filter or decant the purified, inhibitor-free this compound. The purified monomer should be used immediately as it is highly susceptible to spontaneous polymerization.[9]
Protocol 2: General Procedure for Free-Radical Polymerization of this compound (Solution Polymerization)
This protocol outlines a typical lab-scale setup for the solution polymerization of this compound.
Materials:
-
Purified (inhibitor-free) this compound
-
A suitable solvent (e.g., toluene, ethyl acetate)
-
A free-radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO))
-
Reaction flask with a condenser and nitrogen/argon inlet
-
Magnetic stir bar and stir plate
-
Heating mantle or oil bath
Procedure:
-
Set up the reaction apparatus, ensuring all glassware is clean and dry.
-
Add the desired amount of solvent and the magnetic stir bar to the reaction flask.
-
Begin stirring and purge the solvent with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
In a separate, small container, dissolve the initiator in a small amount of the reaction solvent.
-
Add the purified this compound to the reaction flask via a syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C, depending on the initiator's half-life).
-
Once the temperature has stabilized, add the initiator solution to the reaction flask via a syringe.
-
Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time.
-
Monitor the progress of the reaction by taking samples periodically and analyzing for monomer conversion (e.g., by gravimetry or NMR).
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
The polymer can be isolated by precipitation in a non-solvent (e.g., methanol or hexane), followed by filtration and drying under vacuum.[9]
Visualizations
Caption: Mechanism of polymerization inhibition by MEHQ in the presence of oxygen.
Caption: Troubleshooting workflow for failed this compound polymerization.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. scipoly.com [scipoly.com]
- 3. aidic.it [aidic.it]
- 4. chemimpex.com [chemimpex.com]
- 5. Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies [iomosaic.com]
- 6. researchgate.net [researchgate.net]
- 7. iomosaic.com [iomosaic.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
"troubleshooting poor conversion in isobornyl acrylate polymerization"
Welcome to the Technical Support Center for isobornyl acrylate (IBA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the polymerization of this unique monomer.
Section 1: Troubleshooting Poor Conversion in Free-Radical Polymerization of this compound
This section addresses common issues leading to low monomer conversion or complete polymerization failure in the free-radical polymerization (FRP) of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound polymerization is not initiating, or there is a long induction period. What are the likely causes?
A1: Failure to initiate is a common problem in free-radical polymerization and can often be attributed to the following:
-
Presence of Inhibitors: this compound is typically supplied with inhibitors, such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ), to prevent spontaneous polymerization during storage. These inhibitors must be removed before the reaction.
-
Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. Dissolved oxygen in the reaction mixture can scavenge radicals, preventing the initiation of polymerization. It is crucial to degas the reaction mixture thoroughly.
-
Insufficient Initiator Concentration: The concentration of the radical initiator (e.g., AIBN or BPO) may be too low to generate enough radicals to overcome trace amounts of inhibitors or oxygen.
-
Low Reaction Temperature: Thermal initiators have an optimal temperature range for decomposition. If the reaction temperature is too low, the initiator will not decompose at a sufficient rate to initiate polymerization.
Q2: My polymerization starts, but the final monomer conversion is low. How can I improve the yield?
A2: Low monomer conversion can be a result of several factors that lead to premature termination of the growing polymer chains:
-
Inadequate Initiator Concentration: As with initiation failure, an insufficient amount of active initiator can lead to a lower overall rate of polymerization and incomplete conversion.
-
Suboptimal Reaction Temperature: While a higher temperature can increase the rate of initiation, excessively high temperatures can also increase the rate of side reactions, such as chain transfer and termination, which can limit the final conversion and the molecular weight of the polymer. For this compound, side reactions like intramolecular chain transfer (backbiting) and β-scission become more significant at elevated temperatures.[1]
-
Steric Hindrance: The bulky isobornyl group of the monomer can cause steric hindrance, which may slow down the propagation rate compared to other acrylate monomers.[2] This inherent property of IBA might contribute to lower conversions under certain conditions.
-
Monomer Purity: Impurities in the this compound monomer can act as chain transfer agents, leading to premature termination of the polymer chains.
Q3: I am observing the formation of a gel or an insoluble polymer. What could be the reason?
A3: Gel formation is typically due to excessive cross-linking. While this compound is a monofunctional monomer and should not lead to cross-linking on its own, impurities or side reactions can cause this issue. A very high initiator concentration can lead to a high concentration of growing polymer chains, increasing the likelihood of chain-chain coupling and the formation of branched or cross-linked structures.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting poor conversion in this compound polymerization.
Caption: Troubleshooting workflow for poor conversion in IBA polymerization.
Quantitative Data Summary
Table 1: Qualitative Effect of Initiator and Temperature on this compound Polymerization
| Parameter | Effect on Conversion Rate | Effect on Final Conversion | Notes |
| Initiator Concentration | Increases with concentration up to a certain point. | May decrease at very high concentrations due to increased termination. | An optimal concentration exists for achieving high conversion and desired molecular weight. |
| Temperature | Generally increases with temperature. | Can decrease at very high temperatures due to increased side reactions and depropagation. | The optimal temperature depends on the initiator used and the desired polymer properties. For IBA, higher temperatures can promote side reactions like backbiting and β-scission.[1] |
Section 2: Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound polymerization.
Protocol 1: Removal of Inhibitor from this compound
Objective: To remove the polymerization inhibitor (e.g., MEHQ) from the this compound monomer prior to polymerization.
Materials:
-
This compound (containing inhibitor)
-
Basic alumina, activated
-
Glass chromatography column
-
Collection flask
Procedure:
-
Set up a glass chromatography column with a stopcock.
-
Fill the column with activated basic alumina. The amount of alumina will depend on the amount of monomer to be purified. A general rule is to use a column with a diameter that allows for a bed height of about 10-15 cm.
-
Slowly pass the this compound monomer through the alumina column under gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry collection flask.
-
The purified monomer should be used immediately as it is now susceptible to spontaneous polymerization. If storage is necessary, it should be kept at a low temperature (e.g., in a refrigerator) and in the dark for a short period.
Protocol 2: Free-Radical Polymerization of this compound
Objective: To synthesize poly(this compound) via free-radical polymerization. This protocol is adapted from procedures for similar acrylate monomers.[2]
Materials:
-
Purified this compound (inhibitor-free)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl peroxide (BPO) as initiator
-
Anhydrous solvent (e.g., toluene, dioxane, or ethyl acetate)
-
Reaction flask (e.g., Schlenk flask)
-
Condenser
-
Inert gas supply (e.g., nitrogen or argon)
-
Magnetic stirrer and heating mantle/oil bath
-
Precipitating solvent (e.g., cold methanol or ethanol)
Procedure:
-
Place the desired amount of purified this compound and solvent into the reaction flask equipped with a magnetic stir bar.
-
Dissolve the initiator (e.g., 0.1 to 0.5 wt% relative to the monomer) in a small amount of the solvent.[2]
-
Assemble the reaction apparatus with the condenser and ensure all connections are airtight.
-
Degas the reaction mixture by performing at least three freeze-pump-thaw cycles.
-
After the final thaw, introduce an inert atmosphere (nitrogen or argon) into the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN).
-
Once the temperature has stabilized, inject the initiator solution into the reaction flask.
-
Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time (e.g., 4-24 hours). The progress of the reaction can be monitored by taking samples periodically and analyzing for monomer conversion (e.g., by gravimetry or NMR).
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a cold non-solvent (e.g., methanol).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Section 3: Polymerization Mechanism and Side Reactions
The following diagram illustrates the free-radical polymerization of this compound and highlights potential side reactions that can affect conversion and polymer structure.
Caption: Key stages of IBA polymerization and common side reactions.
Section 4: Troubleshooting Atom Transfer Radical Polymerization (ATRP) of this compound
For researchers employing controlled radical polymerization techniques, this section provides specific guidance for ATRP of this compound.
FAQs for ATRP of this compound
Q1: My ATRP of this compound is not well-controlled, and the molecular weight distribution is broad. What are the potential issues?
A1: Lack of control in ATRP can stem from several factors:
-
Impure Reagents: ATRP is highly sensitive to impurities. Ensure the monomer, initiator, and solvent are pure and free of inhibitors and oxygen.
-
Incorrect Catalyst/Ligand Ratio: The ratio of the copper catalyst to the ligand is crucial for forming the active catalyst complex. An incorrect ratio can lead to a poorly controlled polymerization.
-
Oxygen Contamination: Oxygen can deactivate the catalyst. Rigorous degassing of the reaction mixture is essential for a successful ATRP.
-
High Temperature: While higher temperatures can increase the polymerization rate, they can also lead to more side reactions and loss of control.[3]
Q2: The polymerization rate in my ATRP of this compound is very slow. How can I increase it?
A2: A slow polymerization rate can be addressed by:
-
Increasing the Temperature: Carefully increasing the reaction temperature can enhance the rate of polymerization. However, be mindful of potential side reactions.
-
Adjusting the Catalyst System: Using a more active catalyst system (i.e., a different ligand) can increase the polymerization rate.
-
Solvent Choice: The polarity of the solvent can influence the activity of the catalyst and, consequently, the polymerization rate.
Simplified ATRP Troubleshooting Workflow
Caption: Simplified troubleshooting for ATRP of this compound.
References
Technical Support Center: Isobornyl Acrylate (IBOA) in UV Curable Formulations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Isobornyl Acrylate (IBOA) as a reactive diluent to reduce the viscosity of UV curable formulations.
Troubleshooting Guide
Formulators incorporating this compound (IBOA) into UV curable systems may occasionally encounter challenges. This guide provides a systematic approach to troubleshooting common issues.
| Problem | Potential Cause | Recommended Solution |
| Insufficient Viscosity Reduction | Incorrect IBOA Concentration: The amount of IBOA added may be insufficient to achieve the desired viscosity. | Gradually increase the concentration of IBOA in increments, monitoring the viscosity at each stage. Refer to quantitative data for expected viscosity reduction at different concentrations. |
| High Viscosity of Other Components: Oligomers and other monomers in the formulation may have an exceptionally high viscosity that IBOA alone cannot sufficiently reduce at typical concentrations. | Consider a partial replacement of the high-viscosity oligomer with a lower viscosity alternative. A blend of reactive diluents may also be effective. | |
| Poor Curing or Tacky Surface | Oxygen Inhibition: The free radical polymerization of acrylates is sensitive to oxygen, which can lead to incomplete curing, especially at the surface.[1] | Increase the intensity of the UV source. Cure in an inert atmosphere (e.g., nitrogen blanket). Consider adding amine synergists to the formulation to help overcome oxygen inhibition. |
| Insufficient Photoinitiator: The concentration of the photoinitiator may be too low for the amount of IBOA and other monomers present. | Increase the photoinitiator concentration. Ensure the photoinitiator's absorption spectrum matches the output of the UV lamp. | |
| Incompatible UV Lamp Wavelength: The spectral output of the UV lamp may not be optimal for activating the chosen photoinitiator. | Verify that the UV lamp's wavelength range is appropriate for the photoinitiator in your system. | |
| Reduced Adhesion to Substrate | Low Surface Energy of Substrate: Many plastics and other materials have low surface energy, making it difficult for the formulation to wet the surface and adhere properly. | Pre-treat the substrate surface using methods like corona discharge to increase its surface energy.[2] Incorporate adhesion promoters into the formulation. |
| High Shrinkage: While IBOA is known for its low shrinkage, high concentrations in certain formulations could still contribute to stress at the substrate interface, leading to adhesion failure.[3] | Optimize the IBOA concentration to balance viscosity reduction and shrinkage. Consider blending with other monomers known for good adhesion. | |
| Yellowing of Cured Formulation | UV Degradation: Prolonged exposure to UV light, either during curing or over the product's lifetime, can cause yellowing in some formulations. | Use a UV light source with an appropriate wavelength and intensity for the specific formulation to avoid over-curing. Incorporate UV stabilizers and antioxidants into the formulation. |
| Choice of Photoinitiator: Some photoinitiators are more prone to causing yellowing than others. | Select a non-yellowing photoinitiator suitable for your application. | |
| Brittle Cured Film | High Crosslink Density: While IBOA is a monofunctional monomer, the overall formulation may have a high concentration of multifunctional monomers, leading to a highly crosslinked and brittle network. | Adjust the ratio of monofunctional to multifunctional monomers. While IBOA provides hardness, ensure a balance with other components that impart flexibility. |
Frequently Asked Questions (FAQs)
What is this compound (IBOA) and why is it used in UV curable formulations?
This compound (IBOA) is a monofunctional reactive diluent. Its primary role in UV curable formulations is to reduce viscosity, making the resin easier to process and apply.[4] Its unique bridged-ring chemical structure provides several benefits to the cured product, including high hardness, excellent thermal and chemical resistance, and low shrinkage.[3]
How does IBOA compare to other reactive diluents?
IBOA offers a good balance of properties. Compared to some other monofunctional monomers, it provides higher hardness and a higher glass transition temperature (Tg), contributing to the durability of the cured material. While multifunctional acrylates can also reduce viscosity and increase crosslink density, IBOA's monofunctionality helps to minimize shrinkage and improve flexibility.
What is the typical concentration of IBOA used in a formulation?
The concentration of IBOA can vary significantly depending on the desired viscosity and the other components in the formulation. It can range from a small percentage up to 30% or more by weight.[5] It is recommended to start with a lower concentration and incrementally add more until the target viscosity is achieved, while monitoring the effects on other properties.
Will adding IBOA affect the cure speed of my formulation?
The addition of IBOA can influence the cure speed. As a reactive diluent, it becomes part of the polymer network during curing. The overall cure speed will depend on the reactivity of IBOA in combination with the other monomers and oligomers, as well as the type and concentration of the photoinitiator.
Is IBOA safe to handle?
Like all acrylates, IBOA should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It can be a skin and eye irritant. Ensure good ventilation in the work area to avoid inhalation of vapors. Refer to the Safety Data Sheet (SDS) for detailed handling instructions.
Quantitative Data
The following tables summarize the expected impact of IBOA on key formulation properties.
Table 1: Effect of IBOA Concentration on the Viscosity of an Epoxy Acrylate Formulation
| IBOA Concentration (wt%) | Viscosity (mPa·s at 25°C) |
| 0 | ~29800 |
| 10 | ~18500 |
| 20 | ~13920 |
| 30 | ~9500 |
Note: These are representative values. Actual viscosity will depend on the specific oligomers and other monomers in the formulation.[6]
Table 2: Influence of IBOA on the Mechanical Properties of a Cured Urethane Acrylate Film
| Property | Formulation without IBOA | Formulation with 20% IBOA |
| Pencil Hardness | H | 2H |
| Tensile Strength (MPa) | ~10 | ~13.5 |
| Flexibility (Mandrel Bend, mm) | 15 | 10 |
Note: These values are illustrative and can vary based on the complete formulation and curing conditions.[7]
Experimental Protocols
1. Viscosity Measurement of UV Curable Formulations
This protocol is based on the principles outlined in ASTM D2196 for rotational viscometers.
-
Objective: To determine the dynamic viscosity of a UV curable formulation.
-
Apparatus:
-
Rotational viscometer (e.g., Brookfield or similar)
-
Appropriate spindle for the expected viscosity range
-
Temperature-controlled water bath or chamber (25°C ± 0.5°C)
-
Beaker or sample container
-
-
Procedure:
-
Ensure the viscometer is level and calibrated according to the manufacturer's instructions.
-
Bring the formulation to a constant temperature of 25°C by placing it in the temperature-controlled bath.
-
Select a spindle and rotational speed that will give a torque reading between 20% and 80% of the instrument's capacity.
-
Gently immerse the spindle into the formulation, avoiding the introduction of air bubbles. The sample level should reach the immersion mark on the spindle shaft.
-
Allow the spindle to rotate for a set period (e.g., 60 seconds) to allow the reading to stabilize.
-
Record the viscosity reading in milliPascal-seconds (mPa·s) or centipoise (cP).
-
Repeat the measurement three times and report the average value.
-
2. Determination of Cure Speed by Real-Time FTIR
This protocol allows for the monitoring of the disappearance of acrylate double bonds as a measure of cure speed.
-
Objective: To determine the rate of polymerization of a UV curable formulation upon exposure to UV light.
-
Apparatus:
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
UV light source with a light guide positioned to irradiate the sample on the ATR crystal
-
Time-based data acquisition software
-
-
Procedure:
-
Obtain a background spectrum of the clean, empty ATR crystal.
-
Apply a thin, uniform film of the UV curable formulation onto the ATR crystal.
-
Begin time-based spectral acquisition.
-
After a brief baseline period (e.g., 10-20 seconds), turn on the UV light source to initiate curing.
-
Continue collecting spectra until the reaction is complete, as indicated by the stabilization of the acrylate peak height.
-
Monitor the decrease in the absorbance of the acrylate double bond peak (typically around 810 cm⁻¹ or 1635 cm⁻¹).
-
Plot the normalized peak height versus time to obtain the curing profile. The cure speed can be determined from the slope of this curve.[8]
-
3. Pencil Hardness of Cured Films
This protocol is based on ASTM D3363.[9]
-
Objective: To determine the scratch hardness of a cured UV formulation film.
-
Apparatus:
-
A set of calibrated drawing pencils with hardness ranging from 6B (softest) to 6H (hardest)
-
A pencil sharpener that exposes a cylindrical lead
-
A mechanical pencil holder that applies a constant force (e.g., 750g) at a 45° angle
-
A flat, smooth substrate onto which the formulation is cured
-
-
Procedure:
-
Prepare a cured film of the UV formulation on the substrate with a consistent thickness.
-
Starting with the hardest pencil (6H), place the pencil in the holder and gently push it forward on the cured surface for about 6-7 mm.
-
Examine the surface for any scratches or gouges.
-
If the surface is scratched, repeat the test with the next softest pencil (5H).
-
Continue this process until a pencil is found that does not scratch the surface.
-
The pencil hardness is reported as the hardness of the last pencil that did not scratch the surface.[10]
-
Visualizations
Caption: Troubleshooting workflow for high viscosity issues.
Caption: How IBOA reduces formulation viscosity.
Caption: Workflow for evaluating IBOA in formulations.
References
- 1. Causes and Solutions for Common Quality Problems of UV Inks in Printing_JRPanel [jrpanel.com]
- 2. goodiuv.com [goodiuv.com]
- 3. royal-chem.com [royal-chem.com]
- 4. coatino.com [coatino.com]
- 5. Effect of this compound and hexanediol diacrylate on the properties of UV-curable resin developed from suberic aci… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uvebtech.com [uvebtech.com]
- 9. industrialphysics.com [industrialphysics.com]
- 10. matestlabs.com [matestlabs.com]
"effect of catalyst type on isobornyl acrylate synthesis yield"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isobornyl acrylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions.
Q1: Why is the yield of this compound lower than expected?
A1: Low yield can be attributed to several factors, including the choice of catalyst, reaction conditions, and the presence of impurities. The influence of each factor on the yield of this compound is generally in the order of catalyst dosage, molar ratio of acrylic acid to camphene, reaction time, and reaction temperature.[1][2]
-
Catalyst Activity: The catalyst may have low activity or may have deactivated. Solid acid catalysts can be deactivated by the deposition of polymers or the presence of metal ions and nitrogen-containing organics in the reactants.
-
Reaction Equilibrium: The esterification reaction is reversible. An insufficient excess of one reactant (usually acrylic acid) or inefficient removal of byproducts can limit the conversion to the desired product.
-
Suboptimal Reaction Conditions: The reaction temperature, time, and catalyst loading may not be optimized for the specific catalyst being used. For instance, with a self-made solid acid catalyst, optimized conditions were found to be a molar ratio of acrylic acid to camphene of 1.3, a catalyst mass fraction of 15.5%, a reaction temperature of 61°C, and a reaction time of 7.9 hours, resulting in a yield of 81.3%.[1][2]
-
Side Reactions: The formation of byproducts can consume reactants and reduce the yield of this compound.
Q2: What are the common side reactions in this compound synthesis?
A2: The primary side reaction of concern is the polymerization of acrylic acid or the this compound product, which can be initiated by heat or impurities. This is an exothermic reaction that can lead to the formation of oligomers and polymers, significantly reducing the yield of the desired monomer. Additionally, depending on the reaction conditions, isomerization of camphene or other rearrangements can occur.[3][4]
Q3: How can I prevent the polymerization of acrylic acid and this compound during synthesis?
A3: To prevent unwanted polymerization, it is crucial to use a polymerization inhibitor. Common inhibitors for this reaction include phenothiazine and hydroquinone monomethyl ether (HQME). The concentration of the inhibitor must be carefully controlled to be effective. Some inhibitors also require the presence of oxygen to function correctly. Maintaining a controlled reaction temperature is also critical, as high temperatures can promote polymerization.[4]
Q4: My solid acid catalyst seems to have lost its activity. Can it be regenerated?
A4: Yes, solid acid catalysts that have been deactivated can often be regenerated. Deactivation can be caused by the blockage of active sites by polymeric residues or by ion exchange with impurities. A common regeneration procedure involves washing the catalyst with a solvent to remove adsorbed organic species, followed by treatment with a strong acid, such as sulfuric acid, to restore the active sites. The catalyst should then be thoroughly dried before reuse.
Q5: I am using Amberlyst 15 as a catalyst and observing a decrease in performance over time. What could be the cause and how can I address it?
A5: The deactivation of Amberlyst 15 in this synthesis can be due to the fouling of the resin pores with oligomers or polymers formed as byproducts. It can also be deactivated by strong bases or certain metal ions. Regeneration can be attempted by washing the resin with a suitable solvent to remove organic foulants. If the deactivation is due to ion exchange, a regeneration cycle with a strong acid like hydrochloric acid can be employed to restore the protonated form of the sulfonic acid groups.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for this compound synthesis?
A1: A variety of catalysts can be used for the synthesis of this compound. The most common include:
-
Solid Acid Catalysts: These are heterogeneous catalysts that are easily separable from the reaction mixture. Examples include self-made solid super acids like SO42-/TiO2-SnO2 and commercially available options.[5]
-
Cation Exchange Resins: Macroporous sulfonic acid resins, such as Amberlyst 15, are widely used due to their high catalytic activity and ease of handling.[6]
-
Mineral Acids: While effective, mineral acids like sulfuric acid can lead to corrosion and environmental concerns.
-
Other Catalysts: Other catalytic systems, including phosphomolybdic acid and molecular sieves, have also been reported for this synthesis.[3][7][8]
Q2: What are the typical starting materials for this compound synthesis?
A2: The most common industrial synthesis route involves the reaction of camphene with acrylic acid.[1][2] Alternative methods may use isoborneol and acryloyl chloride.
Q3: What is the effect of the molar ratio of reactants on the yield?
A3: The molar ratio of acrylic acid to camphene is a critical parameter. Using a slight excess of acrylic acid can shift the reaction equilibrium towards the product side, thereby increasing the yield. An optimized molar ratio of acrylic acid to camphene has been reported to be around 1.3:1 for certain solid acid catalysts.[1][2]
Q4: How does reaction temperature affect the synthesis?
A4: Reaction temperature has a significant impact on the reaction rate and selectivity. Higher temperatures generally increase the reaction rate, but can also promote the formation of unwanted byproducts and polymerization. The optimal temperature depends on the catalyst being used. For example, with Amberlyst 15, the reaction is often carried out at around 60°C, while for some solid acid catalysts, an optimal temperature of 61°C has been reported.[1][2][6]
Q5: Is a solvent necessary for this reaction?
A5: The synthesis of this compound can be carried out with or without a solvent. The choice often depends on the specific catalyst and reaction conditions. A solvent can help to control the reaction temperature and viscosity of the reaction mixture.
Data Presentation
Table 1: Comparison of Different Catalysts for this compound Synthesis
| Catalyst Type | Reactants | Molar Ratio (Acrylic Acid:Camphene) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Self-made Solid Acid | Camphene, Acrylic Acid | 1.3:1 | 61 | 7.9 | 81.3 | [1][2] |
| Amberlyst 15 | Camphene, Acrylic Acid | 1.3:1 | 60 | Not Specified | 83.3 | [6] |
| Phosphomolybdic Acid | Isoborneol, Acrylic Acid | Not Specified | Not Specified | Not Specified | ~50 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound using a Solid Acid Catalyst
This protocol is based on the optimized conditions reported for a self-made solid acid catalyst.[1][2]
-
Reactant Preparation:
-
Ensure camphene and acrylic acid are of high purity.
-
Prepare a mixture of acrylic acid and camphene in a molar ratio of 1.3:1.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, add the camphene and acrylic acid mixture.
-
Add the solid acid catalyst at a concentration of 15.5% by mass relative to the camphene.
-
Add a suitable polymerization inhibitor (e.g., phenothiazine at 0.03% by mass).
-
-
Reaction Execution:
-
Heat the reaction mixture to 61°C with constant stirring.
-
Maintain the reaction at this temperature for 7.9 hours.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., GC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the solid catalyst by filtration.
-
Wash the crude product with a dilute aqueous solution of sodium bicarbonate to remove unreacted acrylic acid, followed by washing with water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the product by vacuum distillation to obtain pure this compound.
-
Protocol 2: Synthesis of this compound using Amberlyst 15 Catalyst
This protocol is based on a reported procedure using Amberlyst 15.[6]
-
Reactant and Catalyst Preparation:
-
Prepare a mixture of acrylic acid and camphene in a molar ratio of 1.3:1.
-
Wash the Amberlyst 15 resin with a suitable solvent (e.g., methanol) and dry it before use.
-
-
Reaction Setup:
-
In a reaction vessel equipped with a stirrer, condenser, and temperature control, add the camphene and acrylic acid mixture.
-
Add the pre-treated Amberlyst 15 catalyst, typically at a loading of around 12% by weight of the reactants.
-
Add a polymerization inhibitor, such as phenothiazine, at a concentration of approximately 0.03% by weight.
-
-
Reaction Execution:
-
Heat the mixture to 60°C while stirring.
-
Maintain the reaction at this temperature and monitor its progress.
-
-
Product Isolation and Purification:
-
Upon completion of the reaction, cool the mixture.
-
Remove the Amberlyst 15 resin by filtration. The resin can be washed and potentially regenerated for future use.
-
The crude product is then purified, typically by washing with an alkaline solution to remove acidic impurities, followed by water washes and finally vacuum distillation.
-
Mandatory Visualization
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Process Optimization for Synthesis of this compound over Solid Acid Catalyst-Academax [academax.com]
- 2. researchgate.net [researchgate.net]
- 3. Syntheses and polymerization of monoterpene-based (meth)acrylates: IBO(M)A as a relevant monomer for industrial applications - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04663J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. foreverest.net [foreverest.net]
- 8. CN104529770A - Preparation method of this compound or isobornyl methacrylate - Google Patents [patents.google.com]
Technical Support Center: Minimizing Residual Monomer Content in Poly(isobornyl acrylate)
Welcome to the technical support center for the synthesis of poly(isobornyl acrylate) (PIBOA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing residual this compound (IBOA) monomer in your polymerization experiments. High residual monomer content can impact the physicochemical properties and biocompatibility of the final polymer, making its control a critical aspect of polymer synthesis.
Troubleshooting Guide: High Residual IBOA Monomer
This guide addresses common issues encountered during the polymerization of this compound that may lead to high levels of residual monomer.
Question: My final poly(this compound) product has a high concentration of residual monomer. What are the potential causes and how can I address this?
Answer: High residual this compound (IBOA) monomer content is a common challenge that can stem from several factors during the polymerization process. The primary areas to investigate are the polymerization conditions and the purification of the final polymer. Below is a step-by-step guide to troubleshoot and resolve this issue.
1. Review Your Polymerization Parameters
Incomplete monomer conversion is the most frequent cause of high residual monomer. The following parameters are critical:
-
Initiator Concentration: An insufficient initiator concentration can lead to a low polymerization rate and, consequently, incomplete conversion. Conversely, an excessively high concentration can lead to premature termination reactions, also leaving unreacted monomer.
-
Polymerization Temperature: The temperature directly affects the rate of initiator decomposition and the propagation rate of the polymer chains. An optimal temperature ensures a steady rate of polymerization. Temperatures that are too low may result in a sluggish reaction, while excessively high temperatures can increase the rate of termination reactions.
-
Polymerization Time: The reaction may not have been allowed to proceed for a sufficient duration to achieve high conversion. Free radical polymerization of acrylates can experience a decrease in rate at high conversions due to the gel effect, requiring longer reaction times to consume the remaining monomer.[1]
2. Consider Post-Polymerization Treatments
Even under optimal conditions, a small amount of residual monomer is often unavoidable. Post-polymerization treatments can be employed to further reduce the monomer content.
-
Thermal Treatment: Increasing the temperature after the main polymerization phase can help to polymerize the remaining monomer. This is often referred to as a "post-cure" or "thermal finishing" step.
-
Chemical Scavenging: Introducing a second shot of initiator after the initial polymerization has slowed can help to consume the residual monomer.
3. Evaluate Your Purification Method
If you have confirmed that the polymerization has reached a high conversion, the issue may lie in the purification process.
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Precipitation: The polymer must be precipitated in a solvent in which the polymer is insoluble but the monomer is soluble. Insufficient washing of the precipitated polymer can leave residual monomer trapped. Multiple precipitations may be necessary.
-
Drying: Inadequate drying of the purified polymer can leave residual solvent and unreacted monomer. Drying under vacuum at an elevated temperature (below the polymer's glass transition temperature) is recommended.
Frequently Asked Questions (FAQs)
Q1: What is a typical acceptable level of residual this compound monomer?
A1: The acceptable level of residual monomer is highly dependent on the final application of the poly(this compound). For applications in the medical and pharmaceutical fields, the residual monomer content should be as low as possible, often in the parts-per-million (ppm) range. For industrial applications, higher levels may be acceptable. It is crucial to define the required purity for your specific application and choose a suitable analytical method to quantify the residual monomer accurately.
Q2: How does the choice of polymerization method affect residual IBOA content?
A2: The polymerization method can have a significant impact on the final residual monomer concentration.
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Solution Polymerization: This method often allows for good control over the reaction and can lead to high conversions, especially when run under starved-feed semi-batch conditions.[2]
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Bulk Polymerization: While solvent-free, bulk polymerization can be challenging to control due to the high viscosity (gel effect), which can trap residual monomer.
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Emulsion Polymerization: Due to the high hydrophobicity of this compound, emulsion polymerization can be challenging and may lead to issues with mass transport and incomplete conversion if not properly formulated.
Q3: Can I use a scavenger monomer to reduce residual IBOA?
A3: While the use of scavenger monomers is a known technique for reducing residual monomers in some acrylate systems, its effectiveness for this compound would need to be experimentally validated. The principle involves adding a small amount of a highly reactive monomer at the end of the polymerization to "scavenge" any remaining radicals and residual primary monomer.
Q4: What analytical techniques are best for quantifying residual this compound?
A4: The most common and reliable methods for quantifying residual this compound are gas chromatography (GC) and high-performance liquid chromatography (HPLC).
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for identifying and quantifying volatile and semi-volatile compounds like IBOA.[3]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely used technique for quantifying organic compounds.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): Suitable for less volatile monomers, though IBOA can also be analyzed by this method.
Data Presentation: Impact of Polymerization Parameters on Residual IBOA
The following tables provide representative data illustrating the expected trends when varying key polymerization parameters. These values are intended as a guide for experimental design and optimization.
Table 1: Effect of Initiator Concentration on Residual IBOA
| Initiator (AIBN) Concentration (mol%) | Residual IBOA (%) |
| 0.1 | 5.8 |
| 0.5 | 2.1 |
| 1.0 | 1.5 |
| 2.0 | 2.3 |
Conditions: Solution polymerization in toluene (50 wt% solids), 70°C, 8 hours.
Table 2: Effect of Polymerization Temperature on Residual IBOA
| Temperature (°C) | Residual IBOA (%) |
| 60 | 4.2 |
| 70 | 2.1 |
| 80 | 1.3 |
| 90 | 1.8 |
Conditions: Solution polymerization in toluene (50 wt% solids), 1.0 mol% AIBN, 8 hours.
Table 3: Effect of Polymerization Time on Residual IBOA
| Time (hours) | Residual IBOA (%) |
| 2 | 8.5 |
| 4 | 4.3 |
| 8 | 2.1 |
| 12 | 1.2 |
| 24 | <0.5 |
Conditions: Solution polymerization in toluene (50 wt% solids), 1.0 mol% AIBN, 70°C.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Free Radical Polymerization
This protocol describes a typical solution polymerization of this compound aimed at achieving low residual monomer content.
Materials:
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This compound (IBOA), inhibitor removed
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2,2'-Azobis(2-methylpropionitrile) (AIBN)
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Toluene, anhydrous
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Methanol (for precipitation)
Procedure:
-
Monomer Preparation: Pass this compound through a column of basic alumina to remove the inhibitor (e.g., MEHQ).
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve the desired amount of this compound and AIBN initiator in toluene. A typical formulation would be 50% solids content with 1 mol% AIBN relative to the monomer.
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Degassing: Purge the reaction mixture with dry nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
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Polymerization: Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70°C) and stir for the specified time (e.g., 8-24 hours).
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Cooling: After the polymerization time has elapsed, cool the reaction mixture to room temperature.
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Purification: Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol, while stirring vigorously. The poly(this compound) will precipitate as a white solid.
-
Washing: Decant the solvent and wash the polymer with fresh methanol several times to remove unreacted monomer and initiator residues.
-
Drying: Collect the polymer and dry it in a vacuum oven at a temperature below its glass transition temperature (Tg of PIBOA is approximately 94°C) until a constant weight is achieved.[4]
Protocol 2: Quantification of Residual IBOA using GC-MS
This protocol provides a general procedure for the analysis of residual this compound in a poly(this compound) sample.
Materials and Equipment:
-
Poly(this compound) sample
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
Internal standard (e.g., n-propylbenzene)
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Autosampler vials with caps
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the poly(this compound) sample into a vial.
-
Add a precise volume of dichloromethane (e.g., 5 mL) to dissolve the polymer completely.
-
Add a known amount of the internal standard solution.
-
Add a large excess of methanol (e.g., 15 mL) to precipitate the polymer.
-
Vortex the mixture thoroughly and then centrifuge to separate the precipitated polymer.
-
-
Calibration Standards: Prepare a series of calibration standards by dissolving known amounts of this compound and the internal standard in the DCM/methanol mixture.
-
GC-MS Analysis:
-
Transfer the supernatant from the sample preparation step into an autosampler vial.
-
Inject a small volume (e.g., 1 µL) of the sample and calibration standards into the GC-MS.
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 40-400
-
-
-
Quantification:
-
Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of residual this compound in the sample from the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for addressing high residual IBOA.
Caption: Experimental workflow for the synthesis of poly(this compound).
References
Technical Support Center: Addressing Skin Sensitization with Isobornyl Acrylates in Medical Devices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating skin sensitization issues related to isobornyl acrylate (IBOA) in medical devices.
Troubleshooting Guides
This section addresses common issues encountered during the experimental evaluation of IBOA-induced skin sensitization.
Issue: Inconsistent or unexpected results in cell-based in vitro sensitization assays (e.g., GARDskin™).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cytotoxicity of IBOA or device extract | Determine the appropriate, non-cytotoxic concentration of the test article. For the GARDskin™ assay, this is the concentration that results in 90% cell viability (Rv90).[1] | Reduced cell death unrelated to sensitization, leading to more accurate and reproducible assay results. |
| Inappropriate solvent or vehicle for IBOA extraction | Use both polar (e.g., saline) and non-polar (e.g., olive or sesame oil) solvents for extraction from medical device components, as recommended by ISO 10993-12.[2] | Comprehensive extraction of potential leachables, including IBOA, ensuring that the in vitro test is representative of potential in vivo exposure. |
| Low concentration of leached IBOA in the extract | Increase the surface area-to-volume ratio during extraction or consider alternative extraction techniques if permissible under relevant standards. | A higher, more detectable concentration of IBOA in the extract, leading to a clearer sensitization signal if present. |
| Contamination of cell cultures | Adhere to strict aseptic techniques. Regularly test cell lines for mycoplasma and other contaminants. | Healthy cell cultures that respond appropriately to sensitizers, reducing variability and false positives/negatives. |
Issue: Difficulty in interpreting human patch test results for IBOA.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Irritant reaction vs. allergic reaction | Use the recommended patch test concentration of 0.1% IBOA in petrolatum.[3][4] Higher concentrations (e.g., 0.3%) are known to cause irritant reactions.[4] Observe the morphology and timing of the reaction; allergic reactions are typically delayed and may have a specific appearance (e.g., erythema, edema, vesicles). | Clear differentiation between a non-specific irritant response and a true allergic sensitization reaction. |
| False-negative patch test result | Test with a piece of the whole medical device or an extract of the device in addition to IBOA alone.[3] IBOA can leach from components not in direct contact with the adhesive patch.[3] | Increased diagnostic accuracy by accounting for all potential sources of IBOA exposure from the device. |
| Concomitant sensitization to other allergens | Perform patch testing with a standard series of acrylates and other relevant allergens found in medical devices. | Identification of all sensitizing agents, providing a complete picture of the patient's allergic profile. |
Frequently Asked Questions (FAQs)
1. What is this compound (IBOA) and why is it a concern in medical devices?
This compound is a monofunctional reactive diluent monomer used in the manufacturing of acrylic resins for its properties of impact resistance, flexibility, and hardness.[3] It is found in adhesives, glues, and plastic components of some medical devices, particularly continuous glucose monitors (CGMs) and insulin pumps.[3][5] IBOA has been identified as a significant contact allergen, leading to a high frequency of allergic contact dermatitis in users of these devices.[3][4] In 2020, it was named the "Allergen of the Year" by the American Contact Dermatitis Society to raise awareness of this issue.[3]
2. How does IBOA cause skin sensitization?
IBOA is a small molecule, known as a hapten, that can penetrate the outer layer of the skin.[6][7] Once in the skin, it covalently binds to skin proteins, forming a hapten-protein complex.[6] This complex is recognized as foreign by the immune system, triggering a cascade of events that leads to the activation of T-cells and the development of allergic sensitization.[6][7] Upon subsequent exposure to IBOA, these sensitized T-cells mount an inflammatory response, resulting in allergic contact dermatitis.[8]
3. What are the clinical signs of IBOA sensitization from a medical device?
Patients sensitized to IBOA may experience redness, itching, swelling, and blistering of the skin at the site of contact with the medical device.[8] These symptoms typically appear after a period of repeated exposure and are characteristic of allergic contact dermatitis.
4. How is IBOA sensitization diagnosed?
The standard diagnostic method is a patch test, where a small amount of IBOA (typically 0.1% in petrolatum) is applied to the skin under occlusion for 48 hours.[3][4] A positive reaction, indicating sensitization, is observed as an inflammatory response at the application site. It is also recommended to test with a portion of the suspected medical device itself.[3]
5. Are there in vitro alternatives to animal testing for IBOA sensitization?
Yes, the GARDskin™ Medical Device assay is an in vitro test that can assess the skin sensitizing potential of medical device extracts.[2] This assay uses a human dendritic-like cell line and measures changes in gene expression to classify a substance as a sensitizer or non-sensitizer.[2]
6. Does IBOA cross-react with other acrylates?
Cross-reactivity between IBOA and other acrylates appears to be rare.[9] Therefore, a negative patch test to a standard acrylate series does not rule out sensitization to IBOA.
7. What are the alternatives to IBOA in medical device manufacturing?
Several IBOA-free medical-grade adhesives are now available.[10] These formulations may use alternative monomers with higher molecular weight and lower polarity, which tend to have a lower potential for skin sensitization.[10] Methacrylates are also reported to have a much lower primary irritation index than their acrylate counterparts.[10] Additionally, alternative joining technologies like ultrasonic welding can eliminate the need for adhesives altogether in device assembly.
Quantitative Data on IBOA Sensitization
Table 1: Frequency of Positive Patch Tests to IBOA in Patients with Suspected Allergic Contact Dermatitis to Medical Devices
| Study | Number of Patients Tested | Percentage of Patients with Positive Patch Test to IBOA |
| Finnish Study (2019) | 63 | 81% |
| Belgian and Swedish Study (2017) | 11 | 91% |
Data from a 2019 Finnish study of 6567 patients using an IBOA-containing glucose sensor, where 63 were patch tested for suspected ACD.[3][4] The 2017 Belgian and Swedish study involved patients with suspected contact allergy to an IBOA-containing glucose sensor.[3][4]
Table 2: IBOA Content in Selected Medical Device Components
| Medical Device Component | IBOA Detection |
| Freestyle Libre® Sensor Housing | Detected |
| Enlite™ Sensor Housing | Detected |
| Dexcom G6® Sensor Housing | Not Detected |
Data based on gas chromatography-mass spectrometry analysis.[5]
Experimental Protocols
1. Human Patch Testing for IBOA Sensitization
Objective: To determine if an individual is sensitized to IBOA.
Materials:
-
IBOA 0.1% in petrolatum (commercially available from specialized suppliers)
-
Standard patch test chambers (e.g., Finn Chambers®)
-
Hypoallergenic adhesive tape
-
Skin marking pen
-
Control: Petrolatum vehicle alone
Procedure:
-
Apply a small amount of IBOA 0.1% in petrolatum to a patch test chamber.
-
Apply a control patch with only the petrolatum vehicle.
-
If testing a specific device, a small piece of the device or its adhesive can be applied to a separate chamber.
-
Apply the patches to a clear area of skin on the upper back, securing them with hypoallergenic tape.
-
Mark the location of the patches with a skin marking pen.
-
Instruct the patient to keep the area dry and to leave the patches in place for 48 hours.
-
After 48 hours, remove the patches and perform an initial reading of the skin reactions.
-
Perform a second reading at 72 or 96 hours.
-
Score the reactions based on a standardized scale (e.g., International Contact Dermatitis Research Group criteria: negative, doubtful, weak positive, strong positive, extreme positive).
2. GARDskin™ Medical Device Assay for In Vitro Skin Sensitization
Objective: To assess the skin sensitization potential of a medical device extract.
Principle: The assay utilizes the SenzaCell™ cell line, a human myeloid leukemia-derived cell line that mimics dendritic cells. The cells are exposed to extracts from the medical device, and changes in the expression of a specific set of genes (the GARDskin Genomic Prediction Signature) are measured. A machine learning algorithm then classifies the device extract as a sensitizer or non-sensitizer based on this gene expression pattern.[2]
Methodology Overview:
-
Extraction: Prepare extracts of the medical device using both a polar solvent (e.g., saline) and a non-polar solvent (e.g., olive oil) according to ISO 10993-12 guidelines.[2]
-
Cytotoxicity Assessment: Determine the concentration of the extract that results in 90% cell viability (Rv90) of the SenzaCell™ line. This is done to ensure that the subsequent sensitization assessment is not confounded by cell death.[1]
-
Cell Stimulation: Expose the SenzaCell™ line to the Rv90 concentration of the device extract for a specified period.
-
RNA Extraction and Gene Expression Analysis: Isolate RNA from the exposed cells and quantify the expression levels of the GARDskin Genomic Prediction Signature genes, typically using the NanoString nCounter® platform.[11]
-
Data Analysis and Classification: The gene expression data is analyzed using a proprietary algorithm to generate a decision value. Based on this value, the device extract is classified as a sensitizer or a non-sensitizer.[11]
Visualizations
Caption: Signaling pathway of IBOA-induced skin sensitization.
Caption: Experimental workflow for in vitro skin sensitization testing.
Caption: Troubleshooting logic for inconsistent in vitro results.
References
- 1. Evaluation of the applicability of GARDskin to predict skin sensitizers in extracts from medical device materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. senzagen.com [senzagen.com]
- 3. This compound and Diabetic Devices Steal the Show for the 2020 American Contact Dermatitis Society Allergen of the Year | MDedge [mdedge.com]
- 4. cdn.mdedge.com [cdn.mdedge.com]
- 5. Evaluation of this compound Content in Medical Devices for Diabetes Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early events in the induction of allergic contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gradientcorp.com [gradientcorp.com]
- 9. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uvebtech.com [uvebtech.com]
- 11. tsar.jrc.ec.europa.eu [tsar.jrc.ec.europa.eu]
Validation & Comparative
A Comparative Guide to Isobornyl Acrylate (IBOA) and Isobornyl Methacrylate (IBOMA) in Polymer Properties
For researchers and professionals in polymer science and drug development, the choice between isobornyl acrylate (IBOA) and isobornyl methacrylate (IBOMA) is critical in tailoring the final properties of a polymer. Both are cyclic, bulky monomers that impart unique characteristics to polymer chains, but a subtle difference in their chemical structure—the presence of a methyl group in IBOMA—leads to significant variations in the resulting polymer's performance. This guide provides an objective comparison of IBOA and IBOMA, supported by experimental data, to aid in monomer selection for specific applications.
Executive Summary of Polymer Properties
The primary distinction between polymers derived from IBOA and IBOMA lies in their thermal and mechanical properties. Poly(isobornyl methacrylate) (PIBOMA) generally exhibits a higher glass transition temperature (Tg), leading to greater hardness and thermal stability compared to poly(this compound) (PIBOA).[1] Conversely, PIBOA offers a better balance of flexibility and hardness.[2] The structural difference also influences the polymerization rate, with acrylates like IBOA polymerizing faster than methacrylates.[3]
Data Presentation: Monomer and Homopolymer Properties
The following tables summarize the key quantitative data for IBOA and IBOMA monomers and their corresponding homopolymers.
Table 1: Comparison of Monomer Properties
| Property | This compound (IBOA) | Isobornyl Methacrylate (IBOMA) |
| Molecular Formula | C₁₃H₂₀O₂ | C₁₄H₂₂O₂ |
| Molecular Weight | 208.30 g/mol | 222.32 g/mol |
| Density (at 25°C) | 0.986 g/mL[4][5] | 0.983 g/mL[6] |
| Boiling Point | 119-121°C at 15 mmHg[4][5][7] | 127-129°C at 15 mmHg[6] |
| Refractive Index (n20/D) | 1.476[4][5][7] | 1.477[6] |
| Viscosity (at 25°C) | 9 cP[7] | ~10 cP |
Table 2: Comparison of Homopolymer Properties
| Property | Poly(this compound) (PIBOA) | Poly(isobornyl methacrylate) (PIBOMA) |
| Glass Transition Temperature (Tg) | ~94°C[1][8] | 140-195°C[1] |
| Refractive Index (n20/D) | Not specified | ~1.500[9] |
| Hardness | 19.6 kg/mm ² at 20°C[8][10] | Generally higher than PIBOA |
| Thermal Stability | Good | Higher than PIBOA |
| Water Resistance | Excellent | Excellent |
| UV Resistance | Excellent | Excellent |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of PIBOA and PIBOMA are crucial for reproducible results. The following protocols are synthesized from common laboratory practices.
Protocol 1: Homopolymer Synthesis via Free-Radical Polymerization
This protocol outlines the synthesis of PIBOA and PIBOMA homopolymers using a solution polymerization method with a chemical initiator.
Materials:
-
This compound (IBOA) or Isobornyl methacrylate (IBOMA) monomer
-
Toluene (or other suitable solvent)
-
2,2'-Azobisisobutyronitrile (AIBN) as the initiator
-
Methanol (for precipitation)
-
Nitrogen gas supply
-
Round-bottom flask with a magnetic stirrer, condenser, and nitrogen inlet
-
Heating mantle or oil bath
-
Ice bath
Procedure:
-
Monomer and Solvent Preparation: In a round-bottom flask, dissolve the desired amount of IBOA or IBOMA monomer in toluene. The monomer concentration can be varied, but a common starting point is a 2 M solution.
-
Initiator Addition: Add the AIBN initiator to the monomer solution. A typical initiator concentration is 1 mol% with respect to the monomer.
-
Degassing: Purge the reaction mixture with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Polymerization: Heat the reaction mixture to 70°C under a nitrogen atmosphere with continuous stirring. The reaction time can range from 4 to 24 hours, depending on the desired molecular weight and conversion.
-
Termination and Precipitation: Cool the reaction mixture in an ice bath to quench the polymerization. Slowly pour the viscous polymer solution into a large excess of cold methanol with vigorous stirring to precipitate the polymer.
-
Purification and Drying: Filter the precipitated polymer and wash it several times with fresh methanol to remove any unreacted monomer and initiator. Dry the purified polymer in a vacuum oven at 60°C to a constant weight.
Protocol 2: Characterization of Polymer Properties
Glass Transition Temperature (Tg) Determination using Differential Scanning Calorimetry (DSC):
-
Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample to a temperature above its expected Tg (e.g., 220°C for PIBOMA) at a heating rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.
-
Cool the sample to a temperature well below its Tg (e.g., 0°C) at a controlled rate (e.g., 10°C/min).
-
Reheat the sample at a rate of 10°C/min. The Tg is determined as the midpoint of the transition in the heat flow curve from the second heating scan.
Mechanical Properties Analysis using Dynamic Mechanical Analysis (DMA):
-
Prepare rectangular film samples of the polymer with uniform dimensions.
-
Mount the sample in the DMA instrument in a tensile or film clamp.
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature from below to above the Tg at a controlled rate (e.g., 3°C/min).
-
The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature. The peak of the tan delta curve is often used as another measure of the Tg.
Refractive Index Measurement:
-
Prepare a thin, uniform film of the polymer on a clean glass slide by spin-coating or casting from a solution.
-
Ensure the film is completely dry and free of solvent.
-
Use an Abbe refractometer or an ellipsometer to measure the refractive index of the polymer film at a specific wavelength (e.g., 589 nm) and temperature (e.g., 20°C).
Mandatory Visualizations
Caption: Workflow for the synthesis and characterization of PIBOA and PIBOMA.
References
- 1. researchgate.net [researchgate.net]
- 2. ISOBORNYL METHACRYLATE - Ataman Kimya [atamanchemicals.com]
- 3. foreverest.net [foreverest.net]
- 4. This compound CAS#: 5888-33-5 [m.chemicalbook.com]
- 5. This compound technical grade, monomethyl ether hydroquinone 200ppm inhibitor 5888-33-5 [sigmaaldrich.com]
- 6. Isobornyl methacrylate technical grade 7534-94-3 [sigmaaldrich.com]
- 7. This compound | 5888-33-5 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Poly(isobornyl methacrylate) – scipoly.com [scipoly.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Isobornyl Acrylate and Other Monofunctional Acrylate Monomers for Researchers and Drug Development Professionals
In the realm of polymer science, particularly for applications in research, medical devices, and drug delivery, the selection of the appropriate monomer is a critical decision that dictates the final properties of the polymer. This guide provides an objective comparison of isobornyl acrylate (IBOA) with other common monofunctional acrylate monomers, supported by experimental data and detailed methodologies.
Introduction to Monofunctional Acrylates
Monofunctional acrylates are a class of monomers characterized by a single acrylate functional group. They are foundational building blocks for a wide array of polymers. The choice of a specific monofunctional acrylate influences key polymer characteristics such as its glass transition temperature (Tg), mechanical strength, flexibility, and biocompatibility.[1] These properties are paramount in the design of materials for biomedical applications, where performance and safety are non-negotiable.
This compound, with its bulky bicyclic structure, imparts unique properties to polymers, including high glass transition temperature and hardness, making it an interesting candidate for various high-performance applications.[2][3]
Performance Comparison of Monofunctional Acrylate Homopolymers
The performance of polymers derived from different monofunctional acrylates varies significantly. The following tables summarize key quantitative data for homopolymers of this compound and other commonly used monofunctional acrylates. It is important to note that these values are compiled from various sources and may have been obtained under different experimental conditions. Therefore, they should be used for comparative purposes with this consideration in mind.
Table 1: Thermal and Physical Properties
| Monomer | Polymer | Glass Transition Temperature (Tg) (°C) | Refractive Index (monomer) |
| This compound (IBOA) | Poly(this compound) | 94[2][4] | 1.475 |
| Methyl Acrylate (MA) | Poly(methyl acrylate) | 10 | 1.401 |
| Ethyl Acrylate (EA) | Poly(ethyl acrylate) | -24 | 1.403 |
| n-Butyl Acrylate (nBA) | Poly(n-butyl acrylate) | -54 | 1.419 |
| 2-Ethylhexyl Acrylate (2-EHA) | Poly(2-ethylhexyl acrylate) | -70 | 1.434 |
Table 2: Mechanical Properties
| Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| Poly(this compound) | Data not readily available | Data not readily available | Data not readily available |
| Poly(methyl methacrylate)* | 70 | 4 | 3.1 |
| Poly(n-butyl acrylate) | 0.03 | 1800 | 0.0001 |
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in this guide.
Experimental Workflow for Monomer Comparison
Caption: Workflow for comparing monofunctional acrylate monomers.
Standardized Photopolymerization for Sample Preparation
This protocol outlines a general procedure for preparing polymer films for mechanical and thermal analysis.
Materials:
-
Monofunctional acrylate monomer (e.g., this compound, methyl acrylate)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) at 0.5 wt%
-
Glass molds with a defined thickness (e.g., 1 mm)
-
UV curing system with a controlled intensity and wavelength (e.g., 365 nm)
Procedure:
-
Mix the monomer and photoinitiator thoroughly until the photoinitiator is completely dissolved.
-
Pour the monomer/photoinitiator mixture into the glass molds.
-
Place the molds in the UV curing system.
-
Expose the samples to UV radiation for a sufficient time to ensure complete polymerization. The exposure time should be standardized for all monomers being compared.
-
After curing, carefully remove the polymer films from the molds.
-
Post-cure the films in an oven at a temperature slightly above their respective Tg for a set period to relieve internal stresses.
-
Cut the films into the required dimensions for mechanical testing (e.g., dumbbell shape according to ASTM D882 or ISO 527).[6][7]
Mechanical Testing: Tensile Properties
This protocol is based on ASTM D882 for thin plastic sheeting.[3][6][8]
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Grips for holding the thin film specimens
-
Extensometer (optional, for precise strain measurement)
Procedure:
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours.
-
Measure the width and thickness of the specimen at several points along the gauge length and calculate the average cross-sectional area.
-
Mount the specimen in the grips of the UTM, ensuring it is aligned and not slipping.
-
Set the crosshead speed to a constant rate as specified in the standard.
-
Start the test and record the load and elongation data until the specimen breaks.
-
From the stress-strain curve, determine the tensile strength, elongation at break, and Young's modulus.
-
Test at least five specimens for each monomer and report the average and standard deviation.
Biocompatibility Testing: In Vitro Cytotoxicity
This protocol provides a summary of the elution test method as described in ISO 10993-5.[9][10][11]
Materials:
-
Polymer samples prepared as described in Protocol 1.
-
Mammalian cell line (e.g., L929 mouse fibroblasts)
-
Cell culture medium
-
Positive control (e.g., material with known cytotoxicity)
-
Negative control (e.g., non-toxic material)
Procedure:
-
Sterilize the polymer samples using a method that does not alter their properties (e.g., ethylene oxide or gamma irradiation).
-
Prepare extracts by incubating the samples in cell culture medium at 37°C for a specified period (e.g., 24 hours). The ratio of sample surface area or mass to the volume of the medium should be standardized.
-
Culture the cells in multi-well plates until they form a near-confluent monolayer.
-
Replace the culture medium with the prepared extracts (from the polymer samples, positive control, and negative control).
-
Incubate the cells with the extracts for a defined period (e.g., 24-48 hours).
-
Evaluate the cytotoxic effect qualitatively (microscopic observation of cell morphology) and/or quantitatively (e.g., using an MTT assay to measure cell viability).
-
The results are typically graded on a scale from 0 (no reactivity) to 4 (severe reactivity). A grade of 2 or less is generally considered to pass the test.
Biocompatibility and Toxicological Profile
The biocompatibility of acrylate monomers is a critical consideration for their use in biomedical applications. Unreacted monomers are known to be potential skin irritants and sensitizers.[3][7]
-
This compound (IBOA): IBOA has been identified as a contact allergen in some medical devices, such as glucose sensors and insulin pumps, leading to allergic contact dermatitis in sensitized individuals.[12][13] Its use in applications with direct and prolonged skin contact should be carefully evaluated. However, it has also been investigated for use in dental resins and bone cement, suggesting that when properly polymerized and with low residual monomer content, it can be used in certain biomedical applications.[14]
-
Other Monofunctional Acrylates: The cytotoxicity of acrylates can vary. Studies have shown that acrylates are generally more toxic than their corresponding methacrylates.[15] The cytotoxicity of some acrylates has been evaluated, with ethyl acrylate showing cytotoxicity to human skin and lung cells in vitro.[16] The potential for leaching of unreacted monomers from a polymer matrix is a key factor in determining its biocompatibility.[17]
Biocompatibility Evaluation Workflow
Caption: Biocompatibility evaluation workflow for acrylate-based materials.
Conclusion
The selection of a monofunctional acrylate monomer is a multifaceted process that requires a thorough evaluation of the desired polymer properties and the specific requirements of the application. This compound stands out for its ability to produce polymers with a high glass transition temperature, offering good hardness and thermal resistance. However, its potential as a skin sensitizer necessitates careful consideration, especially for medical devices with prolonged skin contact.
In contrast, other monofunctional acrylates like butyl acrylate and 2-ethylhexyl acrylate yield polymers with much lower glass transition temperatures, resulting in soft and flexible materials. This guide provides a framework for comparing these monomers, emphasizing the importance of standardized testing to make informed decisions for research and development in the pharmaceutical and biomedical fields. Further research to generate comprehensive and directly comparable data on the mechanical and toxicological properties of a wide range of polyacrylate homopolymers would be highly valuable to the scientific community.
References
- 1. nhiso.com [nhiso.com]
- 2. Standards New Zealand [standards.govt.nz]
- 3. globalplasticsheeting.com [globalplasticsheeting.com]
- 4. testresources.net [testresources.net]
- 5. zwickroell.com [zwickroell.com]
- 6. matestlabs.com [matestlabs.com]
- 7. Tensile Testing of Plastics ISO 527-1 [intertek.com]
- 8. micomlab.com [micomlab.com]
- 9. mddionline.com [mddionline.com]
- 10. mdcpp.com [mdcpp.com]
- 11. In vitro Cytotoxicity tests with medical devices, cosmetics and disinfectants (ISO 10993-5: 2009/11: 2025). - IVAMI [ivami.com]
- 12. Evaluation of this compound Content in Medical Devices for Diabetes Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. foreverest.net [foreverest.net]
- 15. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative in vitro cytotoxicity of ethyl acrylate and tripropylene glycol diacrylate to normal human skin and lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
A Comparative Guide to the Validation of Isobornyl Acrylate Purity: GC-MS vs. NMR
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is a critical aspect of experimental validity and product quality. Isobornyl acrylate, a monomer widely used in the synthesis of polymers for various applications, is no exception. This guide provides an objective comparison of two common analytical techniques for validating the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data, detailed methodologies, and a comparative analysis to aid in the selection of the most appropriate technique for your specific needs.
Comparison of Analytical Techniques
Both GC-MS and NMR are powerful tools for the qualitative and quantitative analysis of organic molecules. However, they operate on different principles and offer distinct advantages and disadvantages in the context of purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that separates volatile compounds in the gas phase followed by their detection and identification using mass spectrometry. It is highly sensitive and excellent for identifying and quantifying volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy , specifically quantitative NMR (qNMR), provides detailed structural information about a molecule and can be used for the absolute quantification of a substance without the need for a specific reference standard for each impurity.
The following table summarizes the key performance parameters of each technique for the analysis of this compound purity.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, followed by mass-to-charge ratio detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Purity Determination | Relative purity based on the peak area percentage of the main component. | Absolute purity determination against a certified internal standard. |
| Typical Purity Specification | >98% | >99% |
| Common Impurities Detected | Unreacted starting materials (isoborneol, camphene, acrylic acid), residual solvents, and volatile byproducts. | Structural isomers, oligomers, and other non-volatile impurities. |
| Strengths | High sensitivity for volatile impurities, excellent separation of complex mixtures, extensive mass spectral libraries for identification. | Non-destructive, provides detailed structural information, highly accurate and precise for quantification, requires minimal sample preparation. |
| Limitations | Not suitable for non-volatile impurities, potential for thermal degradation of labile compounds, requires calibration for accurate quantification. | Lower sensitivity compared to GC-MS, potential for signal overlap in complex mixtures, requires a high-field NMR spectrometer for optimal resolution. |
Experimental Protocols
Detailed experimental protocols for both GC-MS and NMR are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
GC-MS Protocol for this compound Purity
This protocol is based on methods used for the analysis of acrylate monomers.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as ethyl acetate or dichloromethane.
-
For trace analysis, a headspace sampling method can be employed.
2. GC-MS Instrumentation and Conditions:
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Mass Range | 40-400 amu |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
3. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Integrate the peak areas of all detected compounds.
-
Calculate the purity of this compound as the percentage of its peak area relative to the total peak area of all components.
Quantitative ¹H-NMR Protocol for this compound Purity
This protocol is based on the principles of absolute quantitative NMR (qNMR).
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube and dissolve the sample and internal standard completely.
2. NMR Instrumentation and Conditions:
| Parameter | Value |
| NMR Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Probe | 5 mm BBO probe |
| Solvent | CDCl₃ |
| Temperature | 298 K |
| Pulse Sequence | zg30 |
| Number of Scans | 16 |
| Relaxation Delay (d1) | 30 s (to ensure full relaxation of all protons) |
| Acquisition Time | 4 s |
| Spectral Width | 20 ppm |
3. Data Analysis:
-
Process the ¹H-NMR spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to specific, well-resolved protons of both this compound and the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (W_std / W_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P_std = Purity of the internal standard
-
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for GC-MS and NMR analysis.
Caption: Workflow for this compound Purity Analysis by GC-MS.
Caption: Workflow for this compound Purity Analysis by qNMR.
Conclusion
Both GC-MS and NMR are valuable techniques for assessing the purity of this compound.
-
GC-MS is the method of choice for rapidly screening for and identifying volatile impurities, especially when dealing with complex mixtures or when high sensitivity is required. Its widespread availability and extensive libraries make it a practical tool for routine quality control.
-
qNMR offers a more accurate and precise determination of absolute purity and provides invaluable structural information. It is particularly useful for characterizing unknown impurities and for establishing the purity of reference standards. While the initial investment in instrumentation is higher, the non-destructive nature and the ability to provide absolute quantification without individual impurity standards can be highly advantageous in research and development settings.
The choice between GC-MS and NMR will ultimately depend on the specific requirements of the analysis, including the expected impurities, the desired level of accuracy, and the available resources. For comprehensive characterization, a combination of both techniques is often the most powerful approach.
"cross-reactivity of isobornyl acrylate with other acrylates in patch testing"
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of isobornyl acrylate (IBOA) cross-reactivity with other acrylates based on available patch testing data. The information is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment.
Introduction
This compound (IBOA) is a monofunctional acrylate monomer utilized in a variety of applications, including adhesives, coatings, and inks. While historically considered a weak sensitizer, recent evidence has identified IBOA as a significant contact allergen, particularly in the context of medical devices such as continuous glucose monitors and insulin pumps.[1][2][3][4][5] Understanding the cross-reactivity profile of IBOA with other acrylates is crucial for accurate diagnosis of allergic contact dermatitis and for the development of safer alternative materials.
Experimental Protocols: Patch Testing for Acrylate Sensitization
The standard method for identifying sensitization to IBOA and other acrylates is epicutaneous patch testing. The following protocol is a generalized representation based on common methodologies cited in the literature.
A Typical Patch Testing Workflow:
-
Allergen Preparation: Allergens are prepared in a suitable vehicle, most commonly petrolatum (pet.), at specific concentrations to maximize the likelihood of an allergic reaction while minimizing the risk of irritation. For IBOA, the recommended concentration is 0.1% in petrolatum.[1][6] Higher concentrations, such as 0.3%, have been noted to potentially induce irritant reactions.[7][8]
-
Patch Application: The prepared allergens are applied to small chambers (e.g., Finn Chambers® on Scanpor® tape) which are then affixed to the patient's upper back.
-
Occlusion: The patches are left in place for a 48-hour period to allow for sufficient penetration of the allergen into the skin.[9]
-
Reading and Interpretation: The patches are removed after 48 hours, and an initial reading is performed. Subsequent readings are typically conducted at 72 hours (Day 3), 96 hours (Day 4), and sometimes Day 7, as some allergic reactions may be delayed.[7][9] Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria, which scores responses from negative to extreme reactions.
Below is a diagram illustrating the typical workflow for patch testing.
Caption: A diagram illustrating the standard workflow for epicutaneous patch testing.
Quantitative Data on Cross-Reactivity
The available data consistently indicate that this compound has a low potential for cross-reactivity with other acrylates in individuals who are already sensitized to different acrylate compounds. However, co-sensitization can occur, though the underlying mechanisms are not always clear and may sometimes be due to contamination of patch test materials.
Table 1: Cross-Reactivity of IBOA in Patients with Pre-existing Acrylate Allergies
| Study Population | Number of Patients | IBOA Patch Test Concentration | Number of Positive Reactions to IBOA | Reference |
| Subjects sensitized to other acrylates | 49 | 0.1% in pet. | 0 | [10] |
| Persons with existing sensitization to at least one acrylate or methacrylate | 14 | 0.01%, 0.033%, or 0.1% in pet. | 0 | [8] |
| Patients with a proven acrylate sensitization | 12 | 0.01%, 0.033%, 0.1%, 0.3% in pet. | 0 | [7] |
| Patients with a contact allergy to other acrylates | 14 | Not specified | 1 | [1] |
Table 2: Co-sensitization in Patients with IBOA Allergy
| Study Population | Number of IBOA-sensitized Patients | Co-sensitization Observed | Number of Co-sensitized Patients | Potential Explanation | Reference |
| Patients with suspected Allergic Contact Dermatitis from FreeStyle® Libre | 18 | 2-phenoxyethyl acrylate (PEA) | 10 (56%) | Contamination of PEA patch test material with IBOA | [11][12] |
| IBOA-sensitized patients | 4 | Isobornyl methacrylate (IBOMA) | 3 (75%) | Potential cross-reactivity | [12] |
| IBOA-sensitized patients | 18 | Sesquiterpene lactones | 8 (44%) | Unexplained, potential conformational similarity | [13] |
| IBOA-sensitized patients | 18 | Fragrances | 11 (61%) | Unexplained | [13] |
Logical Relationships in Acrylate Sensitization
The relationship between IBOA and other acrylates in terms of sensitization and cross-reactivity can be visualized as follows. Generally, sensitization to common acrylates found in standard screening trays does not predict a reaction to IBOA. Conversely, a primary sensitization to IBOA does not consistently lead to cross-reactions with a broad range of other acrylates, although some associations have been noted.
Caption: Logical relationships of sensitization and cross-reactivity between IBOA and other acrylates.
Discussion and Conclusion
The evidence strongly suggests that this compound is a primary sensitizer and exhibits minimal cross-reactivity with other common acrylates included in standard patch test series.[7][10][14] This has significant implications for clinical practice and product development. For instance, a negative reaction to a standard acrylate series does not rule out an allergy to IBOA, especially when there is a history of adverse reactions to medical adhesives.[14] Therefore, in cases of suspected allergic contact dermatitis from devices known to contain IBOA, specific patch testing with IBOA 0.1% in petrolatum is warranted.[1][6]
The observed co-sensitization between IBOA and other compounds like 2-phenoxyethyl acrylate highlights the importance of ensuring the purity of patch testing materials to avoid misinterpretation of results.[11][12] The association with sesquiterpene lactones and fragrances is an area that requires further investigation to determine the underlying immunological mechanisms.[13]
For drug development and material science professionals, these findings underscore the need for careful consideration of IBOA in product formulations, particularly for items with prolonged skin contact. The low cross-reactivity profile of IBOA suggests that individuals with known allergies to other acrylates may not necessarily be at increased risk of reacting to IBOA, although this should be confirmed on a case-by-case basis. The development of new materials should prioritize the use of monomers with low sensitization potential and a well-characterized immunological profile.
References
- 1. This compound and Diabetic Devices Steal the Show for the 2020 American Contact Dermatitis Society Allergen of the Year | MDedge [mdedge.com]
- 2. Further Evidence of Severe Allergic Contact Dermatitis From this compound While Using a Continuous Glucose Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of acrylates: Super glue, nail adhesives, and diabetic pump adhesives increasing sensitization risk in women and children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acrylates as a significant causes of allergic contact dermatitis – new sources of exposure [termedia.pl]
- 5. researchgate.net [researchgate.net]
- 6. cdn.mdedge.com [cdn.mdedge.com]
- 7. Contact allergy for this compound : Contact allergy for this compound - Student Theses UMCG [umcg.studenttheses.ub.rug.nl]
- 8. Two decades of occupational (meth)acrylate patch test results and focus on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allergic contact dermatitis caused by this compound when using the FreeStyle® Libre - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
- 12. lirias.kuleuven.be [lirias.kuleuven.be]
- 13. researchgate.net [researchgate.net]
- 14. cdn.mdedge.com [cdn.mdedge.com]
"performance comparison of different catalysts for isobornyl acrylate synthesis"
For Researchers, Scientists, and Drug Development Professionals
The synthesis of isobornyl acrylate (IBOA), a key monomer in the production of high-performance polymers, coatings, and adhesives, is critically dependent on the choice of catalyst. Catalysts not only influence the reaction rate but also significantly impact yield, selectivity, and the overall economic and environmental viability of the process. This guide provides an objective comparison of various catalysts used for IBOA synthesis, supported by experimental data and detailed protocols.
The primary industrial synthesis route involves the direct addition of acrylic acid to camphene, a renewable feedstock derived from turpentine oil. This reaction is typically catalyzed by strong acids. An alternative laboratory-scale method is the esterification of isoborneol. This guide will focus on the more common camphene-based route, highlighting the performance of different solid and heterogeneous acid catalysts.
Performance Comparison of Catalysts
The selection of a catalyst is a trade-off between activity, selectivity, cost, and reusability. The following table summarizes quantitative data from various studies on the synthesis of this compound, providing a clear comparison of catalyst performance under optimized conditions.
| Catalyst Type | Reactants | Molar Ratio (Acid:Olefin) | Catalyst Loading | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Source |
| Amberlyst 15 | Camphene, Acrylic Acid | 1.3 : 1 | 12% (w/w) | 60 | - | - | 94.6 | 83.3 | [1] |
| Self-made Solid Acid | Camphene, Acrylic Acid | 1.3 : 1 | 15.5% (w/w) | 61 | 7.9 | - | - | 81.3 | [2][3] |
| Zirconium Superacid | Camphene, Acrylic Acid | - | - | 35 | 4.5 | 75.1 | 98.2 | ~73.7 | [4] |
| Molecular Sieve | Camphene, Acrylic Acid | - | 2-15% (w/w) | 20-120 | 3-10 | up to 90.8 | up to 95.3 | ~86.5 | [4] |
| SnCl₄ on Activated Carbon | Camphene, Acrylic Acid | - | - | 40-60 | 6-8 | - | > 92 | > 83 | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of this compound using different catalytic systems.
Protocol 1: Synthesis using a Heterogeneous Solid Acid Catalyst (Amberlyst 15)
This protocol is based on the esterification of camphene with acrylic acid using a reusable solid acid catalyst.
-
Reactor Setup: A 250 mL three-necked flask is equipped with a mechanical stirrer, a thermometer, and a reflux condenser.
-
Reactant Charging: Charge the flask with camphene and acrylic acid at a molar ratio of 1:1.3.
-
Inhibitor Addition: Add phenothiazine (0.03% of the total reactant weight) to the mixture to prevent the polymerization of acrylic acid.[1]
-
Catalyst Addition: Introduce Amberlyst 15 catalyst, amounting to 12% of the total reactant weight.[1]
-
Reaction: Heat the mixture to 60°C with constant stirring. Monitor the reaction progress by taking samples periodically and analyzing them via gas chromatography (GC).
-
Work-up: After the reaction reaches completion (typically when camphene conversion plateaus), cool the mixture to room temperature. Separate the solid Amberlyst 15 catalyst by filtration. The catalyst can be washed, dried, and stored for reuse.[7]
-
Purification: The liquid product mixture is then purified. Unreacted acrylic acid can be neutralized with a mild base (e.g., Na₂CO₃ solution). The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and finally purified by vacuum distillation to yield high-purity this compound.[5]
Protocol 2: Synthesis using a Lewis Acid Catalyst (Activated Carbon-Supported SnCl₄)
This method utilizes a supported Lewis acid catalyst, offering high selectivity.
-
Catalyst Preparation: Prepare the activated carbon-supported tin tetrachloride catalyst as per established literature methods.
-
Reactor Setup: Use a similar reactor setup as described in Protocol 1.
-
Reactant Charging: Charge the reactor with crude camphene (obtained from α-pinene isomerization), methacrylic acid, and the prepared SnCl₄/C catalyst. Use phenothiazine as a polymerization inhibitor.[5]
-
Reaction: Heat the reaction mixture to a temperature between 40-60°C and maintain for 6 to 8 hours with vigorous stirring.[5][6]
-
Catalyst Recovery: After the reaction, cool the mixture and recover the catalyst by simple filtration. The catalyst can be reused in subsequent batches.[5]
-
Purification: The filtrate (reaction solution) can be directly distilled under reduced pressure without any washing steps. Collect the fraction boiling at the appropriate temperature/pressure for this compound to obtain a product with purity exceeding 99%.[5]
Visualizing the Process
Diagrams help in conceptualizing the experimental workflow and logical relationships between different parameters.
Caption: Workflow for this compound Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Process Optimization for Synthesis of this compound over Solid Acid Catalyst-Academax [academax.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104529770A - Preparation method of this compound or isobornyl methacrylate - Google Patents [patents.google.com]
- 5. CN101863763A - Catalytic synthesis method of isobornyl methacrylate supported by activated carbon - Google Patents [patents.google.com]
- 6. foreverest.net [foreverest.net]
- 7. CN103304414A - Preparation method of this compound matters - Google Patents [patents.google.com]
A Comparative Guide to the Kinetic Modeling of Isobornyl Acriilate Polymerization
For researchers, scientists, and drug development professionals delving into the synthesis of acrylate-based polymers, a thorough understanding of polymerization kinetics is paramount for controlling polymer properties and optimizing reaction conditions. This guide provides a comparative analysis of the kinetic modeling of isobornyl acrylate (iBoA) polymerization, a monomer known for imparting rigidity, thermal stability, and desirable mechanical properties to polymers. We will explore different polymerization techniques, compare kinetic parameters with other acrylates, and provide detailed experimental protocols based on published data.
Kinetic Models for this compound Polymerization: A Comparative Overview
The polymerization of this compound can be achieved through various methods, with kinetic models tailored to the specific mechanism of each. Atom Transfer Radical Polymerization (ATRP) and free-radical polymerization are two prominent examples.
A detailed kinetic model for the ATRP of iBoA has been developed, which incorporates a comprehensive reaction scheme and accounts for diffusional limitations that become significant at higher monomer conversions.[1][2] This model considers that termination reactions are subject to diffusional limitations throughout the entire ATRP process, while the deactivation step is only affected at high conversions.[1][2] The model demonstrates good agreement with experimental data for polymerization rate, average chain length, and polydispersity index across a range of temperatures and initiator concentrations.[1][2][3]
In comparison to other acrylates, such as butyl acrylate (BA), the kinetic modeling of iBoA reveals distinct characteristics. Studies have shown that iBoA exhibits reduced rate coefficients for termination and for monomer addition to mid-chain radicals compared to BA.[4] This leads to a significantly higher macromonomer and lower branched polymer content in iBoA polymerization.[4]
The following table summarizes key aspects of different kinetic modeling approaches for iBoA polymerization:
| Polymerization Method | Key Model Features | Compared Monomers | Key Findings |
| Atom Transfer Radical Polymerization (ATRP) | - Detailed reaction scheme- Accounts for diffusional limitations on termination and deactivation[1][2]- Based on rheological measurements for diffusion coefficients[1][2][3] | - | - Good agreement with experimental data for rate, chain length, and polydispersity[1][2][3]- Backbiting reactions have a minor impact on rate and control[1][2][3] |
| Free-Radical Polymerization | - Focus on secondary reactions (backbiting, scission)[4]- Chain-length-dependent termination kinetics[4] | Butyl Acrylate (BA)[4] | - iBoA shows lower termination and mid-chain radical addition rates than BA[4]- Results in higher macromonomer and lower branched polymer content for iBoA[4] |
| Pulsed-Laser Polymerization (PLP) | - Determination of propagation rate coefficients (kp)[5] | tert-Butyl Acrylate, 1-Ethoxyethyl Acrylate[5] | - Provides Arrhenius parameters for the propagation step[5] |
Experimental Data: A Quantitative Comparison
The following tables present a summary of quantitative data from experimental studies on the polymerization of this compound and its comparison with other monomers.
Table 1: Propagation Rate Coefficients (kp) Determined by PLP-SEC
| Monomer | A (L mol-1 s-1) | Ea (kJ mol-1) | Temperature Range (°C) |
| This compound | 1.12 x 107 | 17.0 | 25 - 80 |
| tert-Butyl Acrylate | - | - | - |
| 1-Ethoxyethyl Acrylate | - | - | - |
| Methyl Acrylate | 1.66 x 107 | 17.7 | - |
Data for tert-Butyl Acrylate and 1-Ethoxyethyl Acrylate from the cited source was not presented in a directly comparable format.[5]
Table 2: Comparison of Polymerization Characteristics between iBoA and Butyl Acrylate (BA)
| Parameter | This compound (iBoA) | Butyl Acrylate (BA) | Reference |
| Macromonomer Content | Significantly Higher | Lower | [4] |
| Branched Polymer Content | Lower | Higher | [4] |
| Termination Rate Coefficient | Reduced | Higher | [4] |
| Monomer Addition to Mid-chain Radical | Reduced | Higher | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of experimental protocols used in the kinetic studies of iBoA polymerization.
Protocol 1: Atom Transfer Radical Polymerization (ATRP) of iBoA
Objective: To perform a controlled polymerization of iBoA to obtain polymers with predetermined molecular weights and low polydispersity.
Materials:
-
This compound (iBoA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (solvent)
Procedure:
-
A Schlenk flask is charged with CuBr.
-
The flask is evacuated and backfilled with nitrogen three times.
-
Degassed iBoA, EBiB, PMDETA, and anisole are added to the flask via syringe under a nitrogen atmosphere.
-
The flask is placed in a thermostated oil bath at the desired reaction temperature (e.g., 50-75 °C).
-
Samples are withdrawn at timed intervals using a nitrogen-purged syringe to monitor monomer conversion and polymer molecular weight evolution.
-
Monomer conversion is determined by gravimetry or gas chromatography (GC).
-
Polymer molecular weight and polydispersity are determined by size-exclusion chromatography (SEC).
Protocol 2: Pulsed-Laser Polymerization - Size-Exclusion Chromatography (PLP-SEC)
Objective: To determine the propagation rate coefficient (kp) of iBoA.
Materials:
-
This compound (iBoA), inhibitor removed
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
Procedure:
-
The monomer and photoinitiator are placed in a high-pressure cell with quartz windows.
-
The cell is subjected to a series of laser pulses from an excimer laser at a specific frequency and temperature.
-
The resulting polymer is dissolved in a suitable solvent (e.g., THF).
-
The molecular weight distribution of the polymer is analyzed by size-exclusion chromatography (SEC).
-
The propagation rate coefficient (kp) is determined from the position of the low-molecular-weight inflection point of the molecular weight distribution, which corresponds to the chain length of polymers formed between two consecutive laser pulses.
Visualizing Kinetic Modeling and Experimental Workflows
To better understand the relationships and processes involved in the kinetic modeling of iBoA polymerization, the following diagrams are provided.
Caption: Logical relationships in kinetic modeling of iBoA polymerization.
References
A Comparative Guide to the Microstructural Characterization of Poly(isobornyl acrylate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the microstructural characterization of poly(isobornyl acrylate) (PIBA) with two common alternatives, poly(methyl methacrylate) (PMMA) and poly(tert-butyl acrylate) (PtBA). The following sections detail the key microstructural parameters, the experimental protocols for their determination, and visual representations of analytical workflows and key concepts.
Comparative Analysis of Microstructural Properties
The microstructure of a polymer dictates its macroscopic properties, influencing its performance in various applications, including drug delivery systems. Key parameters for characterization include tacticity, molecular weight (MW), molecular weight distribution (polydispersity index, PDI), and glass transition temperature (Tg). Below is a comparative summary of these properties for PIBA, PMMA, and PtBA. It is important to note that these properties are highly dependent on the polymerization method and conditions.
| Property | Poly(this compound) (PIBA) | Poly(methyl methacrylate) (PMMA) | Poly(tert-butyl acrylate) (PtBA) |
| Tacticity (Triad fractions) | Predominantly atactic via free radical polymerization (mm: 20%, mr: 53%, rr: 27%) | Tacticity is highly dependent on the polymerization method. Anionic polymerization can yield highly isotactic or syndiotactic PMMA, while free radical polymerization typically produces syndiotactic-rich atactic PMMA.[1] | Typically atactic when synthesized by free radical polymerization. |
| Number Average MW (Mn) ( g/mol ) | Data for a copolymer of this compound and N,N-dimethylacrylamide showed an Mn of 23,000 g/mol . | A wide range of Mn is achievable depending on the polymerization technique. For example, ATRP can produce PMMA with Mn in the range of 10,000 - 100,000 g/mol and higher. | ATRP of tBA has been reported to yield polymers with Mn in the range of 5,000 - 50,000 g/mol .[2] |
| Weight Average MW (Mw) ( g/mol ) | A commercial PIBA sample has an approximate Mw of 100,000 g/mol . For a copolymer, an Mw of 40,700 g/mol has been reported. | Dependent on synthesis; can be controlled to achieve a wide range of values. | Dependent on synthesis; can be controlled to achieve a wide range of values. |
| Polydispersity Index (PDI) | For a copolymer, a PDI of 1.77 has been reported. Controlled polymerization techniques like ATRP can achieve lower PDIs. | ATRP can produce PMMA with a PDI typically below 1.2.[1] | ATRP can produce PtBA with a PDI typically below 1.3.[2] |
| Glass Transition Temp. (Tg) (°C) | 94 °C | Highly dependent on tacticity: Isotactic PMMA has a Tg of ~45 °C, while syndiotactic PMMA has a Tg of ~130 °C. Atactic PMMA has a Tg around 105 °C. | 43 °C |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of these polymers are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Tacticity Determination
Objective: To determine the stereochemistry (tacticity) of the polymer chain.
Instrumentation: 400 MHz or higher NMR spectrometer.
Sample Preparation:
-
Dissolve 10-20 mg of the polymer sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃), acetone-d₆, or toluene-d₈) in an NMR tube.
-
Ensure the sample is fully dissolved, using gentle agitation or sonication if necessary.
¹H NMR Spectroscopy Protocol:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Integrate the signals corresponding to the alpha-methyl protons (for PMMA) or the backbone methine proton (for polyacrylates). The splitting pattern and chemical shifts of these signals are sensitive to the triad tacticity (isotactic, syndiotactic, heterotactic).
-
For polyacrylates like PIBA and PtBA, the analysis of the backbone methylene protons can provide information on diad tacticity.
¹³C NMR Spectroscopy Protocol:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The chemical shifts of the carbonyl carbon, the quaternary carbon (for PMMA), and the backbone methine and methylene carbons are sensitive to the configurational sequence (triad, pentad, etc.).
-
Quantitative ¹³C NMR can be used to determine the relative amounts of each tacticity.
Data Analysis:
-
Assign the peaks in the spectra to the different tactic sequences (mm, mr, rr for triads) based on literature values.
-
Calculate the triad fractions by integrating the corresponding peaks. The sum of the fractions should be equal to 1 (or 100%).
Gel Permeation Chromatography (GPC) for Molecular Weight Analysis
Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
Instrumentation: GPC system equipped with a refractive index (RI) detector, a UV detector (if the polymer has a chromophore), and a light scattering detector for absolute molecular weight determination.
Sample Preparation:
-
Dissolve the polymer sample in a suitable mobile phase (e.g., tetrahydrofuran (THF), chloroform, or toluene) to a concentration of 1-2 mg/mL.
-
Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.
Protocol:
-
Set the column temperature (e.g., 35-40 °C) and the mobile phase flow rate (e.g., 1.0 mL/min).
-
Calibrate the GPC system using a series of narrow molecular weight standards (e.g., polystyrene or PMMA standards).
-
Inject the prepared polymer solution into the GPC system.
-
Record the chromatogram.
Data Analysis:
-
Use the calibration curve to determine the Mn, Mw, and PDI of the sample from its elution profile.
-
The PDI is calculated as the ratio of Mw to Mn (PDI = Mw/Mn). A PDI value close to 1.0 indicates a narrow molecular weight distribution, which is characteristic of a well-controlled polymerization.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination
Objective: To measure the glass transition temperature (Tg) of the polymer.
Instrumentation: Differential Scanning Calorimeter.
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Seal the pan using a crimper.
Protocol:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature above its expected Tg to erase its thermal history (e.g., to 150 °C at a rate of 20 °C/min).
-
Cool the sample to a low temperature (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min).
-
Heat the sample again at a controlled rate (e.g., 10 °C/min) through the glass transition region. This second heating scan is used to determine the Tg.
Data Analysis:
-
The Tg is determined as the midpoint of the step change in the heat flow curve of the second heating scan.
Visualizations
Experimental Workflow for Polymer Microstructural Characterization
References
The Impact of Isobornyl Acrylate on Copolymer Mechanical Properties: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate monomers is critical in tailoring the mechanical properties of copolymers for specific applications. Isobornyl acrylate (IBOA), a bulky, cycloaliphatic acrylate, is increasingly utilized to enhance the performance of polymeric materials. This guide provides a comprehensive comparison of the effects of IBOA on the mechanical properties of copolymers, supported by experimental data and detailed protocols.
The incorporation of this compound into copolymer chains significantly influences their thermal and mechanical characteristics. The rigid, bicyclic structure of IBOA introduces steric hindrance, which restricts polymer chain mobility. This molecular-level characteristic translates to macroscopic changes in material properties, most notably an increase in glass transition temperature (Tg) and hardness. Consequently, IBOA is a valuable comonomer for imparting strength and rigidity to otherwise soft acrylate copolymers.
Comparative Analysis of Mechanical Properties
The mechanical behavior of copolymers is a key determinant of their suitability for various applications. The inclusion of this compound has been shown to systematically alter properties such as tensile strength, Young's modulus, and elongation at break.
This compound (IBA) and n-Butyl Acrylate (nBA) Copolymers
Copolymers of this compound and n-butyl acrylate (nBA) exhibit a tunable range of mechanical properties. As the weight percentage of IBA increases, the materials transition from soft and flexible to more rigid and tough.
| IBA wt% | nBA wt% | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| 0 | 100 | ~0.5 | ~0.3 | >500 |
| 25 | 75 | ~5 | ~10 | ~400 |
| 50 | 50 | ~15 | ~100 | ~150 |
| 75 | 25 | ~30 | ~500 | ~20 |
| 100 | 0 | ~45 | ~1200 | <10 |
Note: The values presented are approximate and can vary based on polymerization method, molecular weight, and testing conditions.
This compound (IBA) and Methyl Methacrylate (MMA) Copolymers
When copolymerized with methyl methacrylate (MMA), another monomer known for contributing to hardness, this compound can further enhance the rigidity and strength of the resulting material. The best combination of optical transparency and tensile strength is achieved in copolymers containing 13% of IBA units.[1]
| IBA wt% | MMA wt% | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| 0 | 100 | ~60 | ~3000 | ~5 |
| 13 | 87 | ~70 | ~3200 | ~4 |
| 25 | 75 | ~65 | ~3100 | ~3 |
| 50 | 50 | ~55 | ~2800 | ~2 |
Note: The values presented are approximate and can vary based on polymerization method, molecular weight, and testing conditions.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. The following sections outline the methodologies for the synthesis and mechanical testing of this compound copolymers.
Synthesis of this compound Copolymers via Free Radical Polymerization
This protocol describes a typical solution polymerization method for synthesizing IBOA copolymers.
Materials:
-
This compound (IBOA), inhibitor removed
-
Comonomer (e.g., n-butyl acrylate, methyl methacrylate), inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN) as initiator
-
Toluene, anhydrous
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired molar ratio of IBOA and the comonomer in anhydrous toluene to achieve a 50% (w/v) monomer concentration.
-
Add AIBN (0.1 mol% with respect to the total monomer content).
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70°C.
-
Allow the polymerization to proceed for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the copolymer by slowly adding the solution to a large excess of cold methanol while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove unreacted monomers and initiator residues.
-
Dry the purified copolymer in a vacuum oven at 60°C until a constant weight is achieved.
Mechanical Testing of Copolymers
The tensile properties of the synthesized copolymers are evaluated following the guidelines of ASTM D638.[2][3][4][5]
Specimen Preparation:
-
Prepare polymer films by solvent casting. Dissolve the dried copolymer in a suitable solvent (e.g., toluene, dichloromethane) to form a viscous solution (e.g., 20 wt%).
-
Cast the solution onto a flat, non-stick surface (e.g., a Teflon-coated glass plate) using a doctor blade to ensure uniform thickness.
-
Allow the solvent to evaporate slowly in a dust-free environment at room temperature for 48 hours.
-
Complete the drying process in a vacuum oven at 60°C for 24 hours to remove any residual solvent.
-
Cut the resulting polymer films into dumbbell-shaped specimens according to the dimensions specified in ASTM D638 Type V.[3]
Tensile Testing Procedure:
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine equipped with a suitable load cell.
-
Attach an extensometer to the gauge section of the specimen to accurately measure strain.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until the specimen fractures.
-
Record the force and displacement data throughout the test.
-
Calculate the tensile strength, Young's modulus, and elongation at break from the resulting stress-strain curve.
Visualizing Experimental and Logical Relationships
To further clarify the experimental workflow and the relationship between monomer composition and copolymer properties, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and mechanical testing of IBOA copolymers.
Caption: Logical relationship between IBOA content and copolymer mechanical properties.
References
- 1. Copolymers of isobornylacrylate with methylmethacrylate or acrylonitrile and its optical properties | springerprofessional.de [springerprofessional.de]
- 2. zwickroell.com [zwickroell.com]
- 3. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 4. industrialphysics.com [industrialphysics.com]
- 5. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
"comparative study of high-temperature solution polymerization of isobornyl acrylate and butyl acrylate"
In the landscape of acrylic polymer synthesis, high-temperature solution polymerization stands out as a crucial industrial technique for producing low molecular weight polymers used in coatings, adhesives, and specialty chemicals. This guide presents a comparative analysis of the high-temperature solution polymerization of two key monomers: the bulky, cycloaliphatic isobornyl acrylate (IBOA) and the linear, flexible butyl acrylate (BA). This objective comparison, supported by experimental data, aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the kinetic and thermal differences between these two monomers under high-temperature conditions.
Data Presentation
The following tables summarize the key quantitative data comparing the polymerization behavior and resulting polymer properties of IBOA and BA.
| Parameter | This compound (IBOA) | Butyl Acrylate (BA) | Key Differences & Notes |
| Monomer Structure | Bulky bicyclic ester group | Linear butyl ester group | The steric hindrance of the isobornyl group significantly influences polymerization kinetics and polymer properties. |
| Polymer Glass Transition Temperature (Tg) | High (approx. 94°C)[1] | Low (approx. -54°C to -45°C)[2][3] | The rigid isobornyl group leads to a much higher Tg, resulting in harder and more rigid polymers compared to the soft and flexible polymers from BA. |
| Polymerization Rate | Generally slower than BA under identical conditions | Faster polymerization rates | The bulky side group of IBOA can sterically hinder the approach of the monomer to the propagating radical, potentially slowing the polymerization rate. |
| Macromonomer Content | Significantly higher | Lower | High temperatures promote β-scission, leading to the formation of macromonomers. This is more pronounced in IBOA polymerization.[4] |
| Branched Polymer Content | Lower | Higher | Intramolecular chain transfer (backbiting) is a common side reaction in acrylate polymerization, leading to branching. This is less prevalent in IBOA compared to BA.[4] |
| Termination Rate Coefficients | Reduced | Higher | The bulky nature of IBOA can lead to reduced termination rate coefficients.[4] |
| Monomer Addition to Midchain Radical | Reduced rate | Higher rate | The steric hindrance of the isobornyl group also affects the rate of monomer addition to midchain radicals.[4] |
Experimental Protocols
The following are generalized experimental protocols for the high-temperature solution polymerization of IBOA and BA. These protocols are based on common laboratory practices for free-radical polymerization.
Materials
-
This compound (IBOA), inhibitor removed
-
Butyl acrylate (BA), inhibitor removed
-
Toluene or Xylene (solvent)
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Nitrogen gas (for inert atmosphere)
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Thermocouple and temperature controller
-
Nitrogen inlet
-
Heating mantle
-
Syringe pump (for monomer/initiator feed)
Procedure for High-Temperature Solution Polymerization
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and thermocouple. Ensure all glassware is dry.
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization. Maintain a gentle nitrogen flow throughout the reaction.
-
Solvent Addition: Add the desired amount of solvent (e.g., xylene) to the reactor.
-
Heating: Heat the solvent to the desired reaction temperature (e.g., 120-180°C) while stirring.[5]
-
Monomer and Initiator Feed: Prepare a solution of the monomer (IBOA or BA) and the initiator (e.g., AIBN). This solution is then fed into the hot solvent at a constant rate using a syringe pump over a specified period (e.g., 2-4 hours). This starved-feed condition helps to control the polymerization rate and molecular weight.
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically to determine monomer conversion via techniques like gravimetry or gas chromatography (GC).
-
Post-Reaction: After the feed is complete, continue to heat and stir the reaction mixture for a predetermined time (e.g., 1-2 hours) to ensure high monomer conversion.
-
Cooling and Precipitation: Cool the reactor to room temperature. Precipitate the polymer by slowly adding the polymer solution to a non-solvent (e.g., methanol or ethanol).
-
Drying: Filter the precipitated polymer and dry it in a vacuum oven at an appropriate temperature until a constant weight is achieved.
Characterization
-
Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC).
-
Monomer Conversion: Determined by gravimetry or GC.
-
Thermal Properties (Tg): Determined by Differential Scanning Calorimetry (DSC).
-
Polymer Structure: Characterized by Nuclear Magnetic Resonance (NMR) spectroscopy to analyze features like branching and macromonomer content.
Mandatory Visualization
Caption: Experimental workflow for the comparative study.
Conclusion
The high-temperature solution polymerization of this compound and butyl acrylate reveals significant differences in reaction kinetics and final polymer properties, primarily driven by the distinct chemical structures of the monomers. The bulky isobornyl group in IBOA leads to a polymer with a high glass transition temperature, but also results in a higher propensity for macromonomer formation and reduced branching compared to butyl acrylate under similar high-temperature conditions.[4] In contrast, butyl acrylate polymerizes to a flexible, low-Tg material and is more prone to side reactions that introduce branching.[6] Understanding these fundamental differences is critical for tailoring polymer architectures and properties for specific applications in the coatings, adhesives, and broader materials science fields.
References
Analysis of Isobornyl Acrylate in Commercial Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of isobornyl acrylate (IBOA) content in select commercial products, alongside an evaluation of its performance against common alternatives. Detailed experimental protocols for the quantification of IBOA are provided to support researchers in this field.
Quantitative Analysis of this compound
Residual this compound monomer can be found in various commercial products due to incomplete polymerization during the manufacturing process. The concentration of this residual monomer is a critical parameter for product safety and performance, particularly in applications with direct skin contact. This section summarizes the available quantitative data on IBOA content in different product categories.
| Product Category | Commercial Product Example | This compound Content | Analytical Method |
| Medical Devices | OmniPod Insulin Pump | ~500 ng/g | Gas Chromatography-Mass Spectrometry (GC-MS)[1] |
| Cosmetics | UV-Cured Nail Gels | 56 µg/g to 800 µg/g | Gas Chromatography-Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) |
Performance Comparison: this compound vs. Alternatives
This compound is valued for its ability to impart hardness, chemical resistance, and good adhesion in a variety of polymer systems. However, concerns over its potential as a skin sensitizer have led to the investigation of alternatives. The following table compares the performance characteristics of IBOA with its common alternative, isobornyl methacrylate (IBOMA), and other bio-based alternatives.
| Property | This compound (IBOA) | Isobornyl Methacrylate (IBOMA) | Bio-based Alternatives (e.g., from plant oils) |
| Hardness | High | Higher than IBOA | Variable, can be formulated for a range of hardnesses |
| Flexibility | Good | Lower than IBOA (more brittle)[2] | Can be designed for high flexibility[3] |
| Adhesion | Excellent | Excellent | Good, can be tailored by monomer choice[4] |
| Viscosity | Low | Higher than IBOA[5] | Variable, can be lower than IBOA |
| Curing Speed | Fast | Slower than IBOA[5] | Variable |
| UV Resistance | Good | Good | Can be formulated for good UV resistance |
| Water Resistance | Excellent | Excellent | Good, often hydrophobic in nature |
| Bio-based Content | No | No | Yes |
| Skin Sensitization | Known sensitizer | Potential sensitizer | Generally considered to have lower sensitization potential |
Experimental Protocols for this compound Quantification
Accurate quantification of residual IBOA is crucial for quality control and regulatory compliance. The following are detailed methodologies for gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), two common analytical techniques for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the quantification of residual IBOA in polymer-based samples, such as medical devices, adhesives, and coatings.
1. Sample Preparation (Solvent Extraction)
-
Weigh approximately 100 mg of the sample into a glass vial.
-
Add a known volume of a suitable solvent (e.g., acetone, ethyl acetate) to dissolve the polymer or extract the monomer.
-
If necessary, use ultrasonication to aid in extraction.
-
Filter the extract through a 0.45 µm syringe filter to remove any particulate matter.
-
Prepare a series of calibration standards of IBOA in the same solvent.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890 or equivalent.
-
Mass Spectrometer: Agilent 5977 or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Data Analysis
-
Identify the IBOA peak in the chromatogram based on its retention time and mass spectrum.
-
Quantify the amount of IBOA in the sample by comparing the peak area to the calibration curve generated from the standards.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is suitable for the analysis of IBOA in liquid samples or extracts from solid matrices.
1. Sample Preparation
-
For liquid samples, dilute with the mobile phase as needed.
-
For solid samples, perform a solvent extraction as described in the GC-MS protocol.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
Prepare a series of calibration standards of IBOA in the mobile phase.
2. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: ZORBAX SB-C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[6]
-
Mobile Phase: Acetonitrile and water (gradient elution may be required depending on the sample matrix).
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.[6]
3. Data Analysis
-
Identify the IBOA peak based on its retention time.
-
Quantify the amount of IBOA by comparing the peak area to the calibration curve.
Visualizations
Experimental Workflow for IBOA Analysis
Caption: Workflow for the analysis of this compound in commercial products.
Signaling Pathway of this compound-Induced Skin Sensitization
Caption: Simplified signaling pathway of skin sensitization induced by this compound.
References
Safety Operating Guide
Isobornyl acrylate proper disposal procedures
Proper disposal of isobornyl acrylate is critical for ensuring laboratory safety and environmental protection. Due to its hazardous characteristics, including skin and eye irritation, potential for allergic reactions, and high toxicity to aquatic life, this compound waste must be managed following stringent protocols.[1][2][3][4][5] Adherence to these procedures is not only a matter of best practice but also a legal requirement under local and national regulations.
This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before beginning any disposal procedure, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a suitable environment.
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.[1][2][4][6]
-
Personal Protective Equipment (PPE):
Step-by-Step Disposal Protocol
The disposal of this compound and associated contaminated materials must be handled as hazardous waste. Do not pour this compound down the drain or dispose of it with regular trash.[2][7][8]
Step 1: Waste Segregation
-
Keep this compound waste separate from all other waste streams.[2][7]
-
Designate specific, clearly labeled containers for:
-
Liquid this compound waste.
-
Solid waste contaminated with this compound (e.g., gloves, absorbent pads, pipette tips).
-
Step 2: Handling Accidental Spills
-
In the event of a spill, evacuate non-essential personnel from the area.[2][6]
-
Ensure adequate ventilation.[6]
-
Prevent the spill from entering drains or waterways.[2][6][7]
-
Use a non-combustible absorbent material such as sand, earth, or a commercial chemical absorbent to contain and collect the spill.[2][6][7][9]
-
Carefully place the absorbed material into a suitable, properly labeled, and sealable container for hazardous waste.[6]
Step 3: Containerization of Waste
-
Liquid Waste: Collect unwanted this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.[7]
-
Solid Waste: Place all contaminated disposables (gloves, wipes, absorbent materials) into a separate, sealed, and clearly labeled container.[6] Contaminated work clothing should be removed and washed before reuse.[1][2][4]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and "this compound."
-
Container Integrity: Ensure all waste containers are tightly closed to prevent leaks or the release of vapors.[1][2]
Step 4: Temporary Storage
-
Store sealed waste containers in a designated, secure, and well-ventilated area away from heat, sunlight, and incompatible materials.[1][4]
-
The storage area should be locked or otherwise secured to prevent unauthorized access.[1][2][5]
Step 5: Final Disposal
-
Arrange for the collection and disposal of the waste through a licensed and approved hazardous waste disposal company.[1][2][3][5]
-
Waste material must be disposed of in accordance with all applicable national and local regulations.[3][7]
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
Hazard Data Summary
The following table summarizes key quantitative data that underscores the need for careful disposal.
| Hazard Type | Species | Value | Classification / Remarks |
| Acute Oral Toxicity | Rat (LD50) | 4,890 mg/kg | Minimally toxic after single ingestion.[3] |
| Acute Dermal Toxicity | Rabbit (LD50) | > 5 g/kg | No acute dermal toxicity.[3] |
| Aquatic Toxicity (Fish) | Zebra fish (LC50) | 0.704 mg/l (96 h) | Very toxic to aquatic life.[2] |
| Aquatic Toxicity (Algae) | Algae (EC50) | 1.98 mg/l (72 h) | Very toxic to aquatic life.[2] |
| Biodegradability | Aerobic | 50 - 64% (28 d) | Not readily biodegradable.[2][7] |
| Bioaccumulation Potential | - | log Pow: 4.52 | Potential for bioaccumulation.[7] |
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. redox.com [redox.com]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. scipoly.com [scipoly.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nailknowledge.org [nailknowledge.org]
- 9. newstetic.com [newstetic.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Isobornyl Acrylate
Essential guidance for the safe handling, use, and disposal of Isobornyl Acrylate in the laboratory, ensuring the protection of researchers and the integrity of scientific work. This document provides immediate, procedural, and logistical information critical for laboratory personnel working with this chemical.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to prevent skin and eye irritation, allergic reactions, and respiratory irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols is the first line of defense.
Recommended Personal Protective Equipment
A comprehensive assessment of the specific laboratory conditions should always be conducted to determine the appropriate level of PPE. However, the following table summarizes the generally recommended equipment for handling this compound.
| PPE Category | Recommendation | Specifications & Notes |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber or Butyl rubber gloves are recommended.[4][5] Avoid natural rubber gloves.[4] For prolonged or direct contact, consider thicker gloves (>0.5 mm).[4] One source indicates a breakthrough time of > 480 minutes for Butyl rubber with a thickness of ≥ 0.5 mm. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[6] |
| Eye & Face Protection | Chemical splash goggles and face shield | Wear chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8] A face shield should be worn in situations where splashing is a significant risk.[4] Contact lenses should not be worn when handling this chemical.[4] |
| Skin & Body Protection | Laboratory coat, apron, and closed-toe shoes | A standard laboratory coat should be worn.[5] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron and boots are recommended.[4] Ensure that all skin is covered. |
| Respiratory Protection | Use in a well-ventilated area. Respirator may be required. | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] If ventilation is inadequate or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator for organic vapors should be used.[5][7] |
Occupational Exposure Limits: It is important to note that there are currently no established occupational exposure limits (PELs, TLVs) from major regulatory bodies such as OSHA, ACGIH, or NIOSH for this compound.[3][5][8][9] This absence of established limits underscores the importance of adhering to stringent safety precautions to minimize any potential exposure.
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize risks. The following workflow provides a step-by-step guide for laboratory operations.
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Storage and Handling Precautions:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[2]
-
Keep containers tightly closed when not in use.[6]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Wash hands thoroughly after handling.[7]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Waste Collection and Disposal Procedure:
-
Segregation: Collect all this compound waste, including contaminated gloves, paper towels, and other disposable materials, in a dedicated, clearly labeled, and chemically compatible waste container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name "this compound."
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal Request: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in regular trash.[6][10]
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and appropriate action is crucial to mitigate harm.
Spill Response Plan
The following diagram outlines the procedural steps for responding to an this compound spill in the laboratory.
Caption: A clear, sequential plan for responding to a laboratory spill of this compound.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7] Remove contaminated clothing and wash it before reuse.[4][6] If skin irritation or a rash occurs, seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention if symptoms occur.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
By adhering to these safety protocols and operational plans, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment for all.
References
- 1. tech-labs.com [tech-labs.com]
- 2. benchchem.com [benchchem.com]
- 3. farnell.com [farnell.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. This compound IBOA MSDS/SDS | Supplier & Distributor [ascent-acrylate.com]
- 6. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 7. epluschemical.com [epluschemical.com]
- 8. fishersci.com [fishersci.com]
- 9. scipoly.com [scipoly.com]
- 10. petrochemistry.eu [petrochemistry.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
